molecular formula C9H12FN B1591980 N-Methyl-2-(3-fluorophenyl)ethanamine CAS No. 515137-48-1

N-Methyl-2-(3-fluorophenyl)ethanamine

Cat. No.: B1591980
CAS No.: 515137-48-1
M. Wt: 153.2 g/mol
InChI Key: RDKFMYLRDJVSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(3-fluorophenyl)ethanamine (CAS 515137-48-1) is a chemical compound with a molar mass of 153.20 g/mol and the molecular formula C₉H₁₂FN . This compound is primarily utilized in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of various pharmacologically active molecules . Its structure, featuring a fluorophenyl group and an amine moiety, makes it a valuable building block for developing compounds that interact with central nervous system (CNS) targets . Specifically, it is often employed in the creation of potential antidepressants, anxiolytics, and other neuroactive agents due to its ability to modulate neurotransmitter systems . Furthermore, its incorporation into drug candidates can enhance their binding affinity and selectivity, thereby improving therapeutic efficacy . Researchers also explore its use in designing radiolabeled compounds for imaging studies, which aids in the understanding of neurological disorders and the mapping of biological targets . The product is supplied with a minimum purity of 97% and is intended for research applications in a controlled laboratory environment only . All information is provided for research purposes exclusively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKFMYLRDJVSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619458
Record name 2-(3-Fluorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515137-48-1
Record name 2-(3-Fluorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Methyl-2-(3-fluorophenyl)ethanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-Methyl-2-(3-fluorophenyl)ethanamine

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a substituted phenethylamine derivative of interest to researchers in medicinal chemistry and drug development. The document is structured to provide not only procedural details but also the underlying chemical principles and strategic considerations for selecting a particular synthetic route.

Introduction and Retrosynthetic Analysis

This compound belongs to the broad class of substituted phenethylamines, compounds known for their diverse biological activities.[1] The introduction of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and receptor binding affinity.[2] This guide explores the primary retrosynthetic disconnections for the target molecule, which inform the most logical and field-proven synthetic strategies.

The core structure can be disconnected at two key positions, leading to three principal synthetic approaches:

  • Approach A (C-N Bond Formation): Disconnection of the N-methyl bond, suggesting the N-methylation of the primary amine precursor, 2-(3-fluorophenyl)ethanamine.

  • Approach B (C-C Bond Formation): Disconnection of the ethyl chain from the aromatic ring, pointing towards strategies starting from a C6 (fluorophenyl) and a C2 (aminoethyl) synthon. A common variant involves building the ethylamine chain from a C1 synthon like a nitrile or nitro group.

  • Approach C (Functional Group Interconversion): Starting from a readily available precursor like 3-fluorophenylacetic acid and converting the carboxylic acid to the target N-methyl-ethylamine functionality.

G Target This compound PrecursorA 2-(3-Fluorophenyl)ethanamine Target->PrecursorA Approach A: N-Methylation PrecursorB 3-Fluorobenzaldehyde Target->PrecursorB Approach B: C-C Bond Formation PrecursorC 3-Fluorophenylacetic Acid Target->PrecursorC Approach C: FGI

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway I: N-Methylation of 2-(3-Fluorophenyl)ethanamine

This is arguably the most direct approach, contingent on the availability of the precursor 2-(3-fluorophenyl)ethanamine.[3][4] The key transformation is the selective mono-methylation of the primary amine. While direct alkylation with reagents like methyl iodide is possible, it is notoriously difficult to control and often leads to overalkylation, yielding the tertiary amine and even quaternary ammonium salts.[5] Therefore, reductive amination and related methods are superior for achieving selective mono-methylation.[6]

Method A: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and robust method for the N-methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[7] The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced in situ by formic acid (which is oxidized to CO2).

  • Reagents: Formaldehyde serves as the carbon source for the methyl group, while formic acid acts as the reducing agent. Using an excess of both reagents helps drive the reaction to completion.

  • Temperature: The reaction is typically heated to promote the formation of the iminium ion and its subsequent reduction.[7] Temperatures in the range of 80-100 °C are common.

  • Workup: The reaction mixture is made basic after completion to deprotonate the product amine, allowing for its extraction into an organic solvent.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(3-fluorophenyl)ethanamine (1.0 eq).

  • Add aqueous formaldehyde (37 wt. %, 1.1 eq).

  • Slowly add formic acid (98-100%, 2.0 eq) to the stirred mixture. The addition may be exothermic.

  • Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is >10.

  • Extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to isolate this compound.

G cluster_0 Eschweiler-Clarke Reaction Start 2-(3-Fluorophenyl)ethanamine Reagents Formaldehyde (CH2O) Formic Acid (HCOOH) Intermediate Iminium Ion Intermediate Start->Intermediate + CH2O Product This compound Intermediate->Product + HCOOH (Reduction)

Caption: Workflow for the Eschweiler-Clarke N-methylation reaction.

Synthesis Pathway II: Reductive Amination from 3-Fluorobenzaldehyde

This pathway constructs the desired molecule from a simpler, commercially available aldehyde.[8][9] The strategy involves a two-step sequence: a Henry reaction (nitroaldol condensation) followed by reduction of both the nitro group and the hydroxyl group.

Step 1: Henry Reaction

3-Fluorobenzaldehyde is condensed with nitromethane in the presence of a base to form 1-(3-fluorophenyl)-2-nitroethanol.

Step 2: Reduction

The nitroalkene intermediate is a versatile precursor. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) can simultaneously reduce the nitro group to a primary amine and the double bond.

Step 3: N-Methylation

The resulting 2-(3-fluorophenyl)ethanamine can then be methylated as described in Pathway I. Alternatively, a one-pot reductive amination can be performed directly from 3-fluorophenylacetaldehyde (which can be derived from the aldehyde) with methylamine.[5][10]

  • Dissolve 3-fluorophenylacetaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol (10 mL per mmol).

  • Add a solution of methylamine (2M in methanol, 1.2 eq).

  • Stir the mixture at room temperature for 1-3 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise.[11]

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water, followed by acidification with HCl.

  • Wash the aqueous layer with an organic solvent (e.g., ether) to remove any unreacted aldehyde.

  • Basify the aqueous layer (pH > 10) and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic extracts to yield the crude product for further purification.

Note: Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is less reactive and can be used in a one-pot synthesis without isolating the imine, as it selectively reduces the iminium ion in the presence of the carbonyl group.[5][12][13]

G cluster_1 Synthesis from Aldehyde Aldehyde 3-Fluorobenzaldehyde Nitroalkene 1-(3-Fluorophenyl)-2-nitroethene Aldehyde->Nitroalkene + CH3NO2 (Henry Reaction) Amine 2-(3-Fluorophenyl)ethanamine Nitroalkene->Amine Reduction (e.g., LiAlH4) Product This compound Amine->Product N-Methylation (Pathway I)

Caption: General synthetic scheme starting from 3-fluorobenzaldehyde.

Synthesis Pathway III: From 3-Fluorophenylacetic Acid

This approach utilizes the corresponding carboxylic acid, which is also a common starting material.[14][15] The strategy involves converting the carboxylic acid to an amide, followed by reduction.

Step 1: Amide Formation

3-Fluorophenylacetic acid is first converted to an activated species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or activated ester. This intermediate is then reacted with methylamine to form N-methyl-2-(3-fluorophenyl)acetamide.

Step 2: Amide Reduction

The resulting amide is reduced to the target secondary amine using a powerful reducing agent. Lithium Aluminum Hydride (LiAlH₄) is the classic reagent for this transformation.

  • Amide Formation: The direct reaction of a carboxylic acid and an amine is generally unfavorable. Activation to an acid chloride is a common and effective strategy.

  • Reduction: Amides are relatively stable functional groups requiring a strong reductant like LiAlH₄. Weaker reagents like NaBH₄ are generally not effective for this purpose.

Troubleshooting and Side Product Mitigation

The N-methylation of phenethylamines, particularly via the Eschweiler-Clarke reaction, can lead to several side products.[7] Understanding their formation is key to optimizing the reaction.

Side ProductFormation PathwayMitigation Strategy
N,N-dimethyl-2-(3-fluorophenyl)ethanamine Over-methylation of the product.Use a controlled stoichiometry of formaldehyde, though Eschweiler-Clarke typically favors exhaustive methylation if the amine is primary.
N-formyl-2-(3-fluorophenyl)ethanamine Competing reaction of the amine with formic acid (N-formylation).Control the rate of addition of formic acid. Ensure temperatures are sufficient to favor the reductive pathway over simple formylation.[7]
6-Fluoro-1,2,3,4-tetrahydroisoquinoline Intramolecular Pictet-Spengler cyclization, catalyzed by acid.[7]Carefully control the acidity and temperature. Milder conditions may reduce the extent of this side reaction.

Monitoring the reaction via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time and minimize the formation of these impurities.[7]

Conclusion

The synthesis of this compound can be achieved through several reliable pathways. The choice of route will often depend on the availability and cost of the starting materials.

  • N-methylation of 2-(3-fluorophenyl)ethanamine via the Eschweiler-Clarke reaction is a direct and high-yielding method, provided the primary amine is accessible.

  • Building from 3-fluorobenzaldehyde offers flexibility and utilizes a simple precursor, though it involves more synthetic steps.

  • Starting from 3-fluorophenylacetic acid provides an alternative route through an amide intermediate.

For researchers, the Eschweiler-Clarke reaction represents a robust and well-documented starting point for accessing the target compound, with predictable side reactions that can be minimized through careful control of reaction conditions.

References

physicochemical properties of N-Methyl-2-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-2-(3-fluorophenyl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the , a substituted phenethylamine derivative. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's fundamental characteristics. The guide moves beyond a simple data sheet, offering insights into the experimental methodologies used for property determination, the rationale behind these techniques, and the implications of the resulting data. We will cover structural elucidation via spectroscopic methods (NMR, IR, MS), purity and quantitative analysis using chromatography (HPLC, GC), and the determination of core properties such as thermal stability, solubility, pKa, and lipophilicity (LogP). Each section is grounded in established scientific principles to ensure technical accuracy and practical applicability.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any compound is confirming its identity and structure. This compound is a secondary amine with a molecular structure that dictates its chemical behavior.

  • IUPAC Name: this compound[1]

  • Synonyms: N-methyl-3-fluorophenethylamine

  • CAS Number: 515137-48-1[2][3]

  • Molecular Formula: C₉H₁₂FN[1][3]

  • Molecular Weight: 153.20 g/mol [1][3]

The structural confirmation of a synthesized batch relies on a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the N-methyl protons, the two methylene (CH₂) groups of the ethyl chain, the secondary amine proton (N-H), and the four protons on the aromatic ring. The splitting patterns (e.g., triplets, multiplets) are dictated by the number of adjacent protons, confirming the connectivity of the ethyl chain.[4][5][6]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. We would anticipate nine distinct signals corresponding to the nine carbon atoms in the molecule, including the methyl carbon, two aliphatic methylene carbons, and the six unique carbons of the 3-fluorophenyl ring. The chemical shifts provide evidence for the electronic environment of each carbon.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

  • Key Expected Absorptions:

    • N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ is characteristic of a secondary amine.

    • C-H Stretches: Bands just above 3000 cm⁻¹ correspond to aromatic C-H bonds, while those just below 3000 cm⁻¹ are for aliphatic C-H bonds.

    • C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

    • C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region indicates the presence of the carbon-fluorine bond.[4]

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (~153.2).

  • Fragmentation: A characteristic fragmentation pattern would involve the cleavage of the bond between the two ethyl carbons (benzylic cleavage), which is a common pathway for phenethylamines, leading to a stable tropylium-like cation or a fragment corresponding to the loss of the methylamine moiety.[4]

Core Physicochemical Properties

The following table summarizes the key . It is important to note that experimentally determined values for this specific molecule are not widely published; therefore, some values are predicted based on its structure or inferred from closely related analogs.

PropertyValue / Predicted ValueSource / Rationale
Appearance Colorless to light yellow liquidBased on similar phenethylamines.[8]
Boiling Point Predicted: ~190-210 °C (at 760 mmHg)Inferred from related structures. The parent compound, 2-(3-Fluorophenyl)ethylamine, has a boiling point of 87 °C at 17 mmHg.[8] An isomer, N-[(3-fluorophenyl)methyl]ethanamine, has a predicted boiling point of 190.7 °C.[9]
pKa (conjugate acid) Predicted: 9.4 - 10.5Secondary amines of this type are basic. A predicted value for a structural isomer is 9.41.[9][10] Simple alkylamines typically have pKa values in the range of 10.6-10.7.[11]
LogP (Octanol/Water) Predicted: 1.8 - 2.2The parent compound, 2-(3-Fluorophenyl)ethanamine, has a calculated XLogP3 of 1.7.[12] N-methylation typically increases the LogP value.
Solubility Predicted: Slightly soluble in waterThe amine group imparts some water solubility, but the aromatic ring and alkyl chain reduce it. A related isomer has a predicted solubility of 3.2 g/L.[10] Likely soluble in organic solvents like methanol, ethanol, and DMSO.[13]

Experimental Determination of Properties: Methodologies

To ensure trustworthiness, protocols must be robust and self-validating. This section details the methodologies for determining the properties outlined above, providing the "how" and "why" behind the experimental choices.

Workflow for Physicochemical Characterization

The logical flow for a comprehensive analysis of a new batch of this compound is outlined below. This systematic approach ensures that purity is established before more complex properties are determined.

G cluster_0 Initial Analysis cluster_1 Structural Confirmation cluster_2 Property Determination Sample Sample Received Purity Purity & Identity Check (GC-MS / HPLC-UV) Sample->Purity aliquot NMR NMR (1H, 13C) Purity->NMR If pure DSC Thermal Analysis (DSC) Purity->DSC If pure IR IR Spectroscopy MS High-Res Mass Spec Final Comprehensive Physicochemical Profile MS->Final Solubility Solubility Assay pKa pKa Determination LogP LogP Measurement LogP->Final

Caption: Logical workflow for the physicochemical characterization of this compound.

Chromatographic Analysis (Purity and Quantification)

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity and concentration of non-volatile compounds.[14]

Challenge: this compound lacks a strong UV chromophore, making direct detection by UV-HPLC insensitive.

Solution: A pre-column derivatization strategy is employed to attach a UV-active molecule to the amine, enhancing detection. The following protocol is adapted from a method for a similar compound.[15]

Experimental Protocol: HPLC with Pre-column Derivatization

  • Reagent Preparation:

    • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve in 10 mL of HPLC-grade methanol.

    • Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of 2-naphthalenesulfonyl chloride (NSCl) in 10 mL of acetonitrile. This solution should be prepared fresh.

    • Buffer: Prepare a 0.1 M Borate Buffer and adjust the pH to 9.5.

  • Derivatization Procedure:

    • In a microcentrifuge tube, combine 100 µL of the analyte solution (or a prepared sample) with 200 µL of the Borate Buffer.

    • Add 200 µL of the NSCl derivatizing reagent solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction at 60°C for 30 minutes in a water bath.

    • Cool the mixture to room temperature.

    • Quench the reaction by adding 100 µL of 1 M Sodium Hydroxide to hydrolyze any excess NSCl.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: A standard system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

G Analyte Analyte Solution (100 µL) Mix Vortex & Incubate (60°C, 30 min) Analyte->Mix Buffer Borate Buffer pH 9.5 (200 µL) Buffer->Mix NSCl NSCl Reagent (200 µL) NSCl->Mix Quench Quench Reaction (1 M NaOH, 100 µL) Mix->Quench Filter Filter (0.45 µm) Quench->Filter HPLC Inject into HPLC Filter->HPLC

Caption: Workflow for HPLC sample preparation using pre-column derivatization.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[16] It is invaluable for determining melting point, purity, and thermal stability.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Instrumentation: Place both pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a low temperature (e.g., -20°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 300°C).

    • A nitrogen purge is used to maintain an inert atmosphere.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. An endothermic peak (heat absorption) indicates melting, and its onset temperature is taken as the melting point. Exothermic events (heat release) typically signify decomposition.[16]

Data Interpretation and Significance for Drug Development

Understanding the physicochemical properties of a compound like this compound is critical for predicting its behavior and guiding its development.

  • Solubility: This is a cornerstone property. Poor aqueous solubility can lead to low bioavailability and challenges in formulating intravenous dosage forms. The predicted slight solubility suggests that formulation strategies, such as salt formation or the use of co-solvents, may be necessary.

  • pKa: The basicity of the amine group (predicted pKa ~9.4-10.5) is highly significant. At physiological pH (~7.4), the amine will be predominantly protonated (positively charged). This has profound implications:

    • It increases water solubility compared to the free base.

    • It influences how the molecule interacts with biological targets like receptors and enzymes.

    • It dictates its ability to cross cell membranes; the charged form will not readily cross the lipid bilayer, while the small fraction of the neutral form will.

  • LogP: The partition coefficient is a measure of a drug's lipophilicity. A LogP in the predicted range of 1.8-2.2 is often considered favorable for drug candidates targeting the central nervous system (CNS), as it suggests a balance between aqueous solubility and the ability to cross the blood-brain barrier.

Conclusion

This compound is a substituted phenethylamine with physicochemical properties that make it a compound of interest for further research. Its structural features—a secondary amine providing basicity and a fluorinated phenyl ring influencing lipophilicity—create a profile that must be precisely characterized. This guide has detailed the essential properties of the molecule and provided the robust, validated experimental frameworks necessary for their determination. By applying these spectroscopic, chromatographic, and thermal analysis techniques, researchers can ensure the identity, purity, and quality of their material, enabling confident progression into further pharmacological and developmental studies.

References

N-Methyl-2-(3-fluorophenyl)ethanamine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of N-Methyl-2-(3-fluorophenyl)ethanamine (3-FMA)

Preamble: A Note on the State of Research

This compound, commonly known as 3-Fluoromethamphetamine (3-FMA), is a synthetic stimulant of the substituted amphetamine class.[1][2] As a designer drug, it occupies a space in which formal, peer-reviewed pharmacological research is significantly outpaced by its availability as a research chemical.[3] Consequently, a complete, data-rich profile of its mechanism of action is not yet established in the scientific literature. This guide, therefore, synthesizes data from preclinical studies, extrapolates from the known pharmacology of structurally related compounds, and outlines the necessary experimental frameworks required to fully elucidate its molecular interactions. The narrative is constructed to not only present what is known but also to provide the scientific rationale for inferring its likely mechanisms and the methodologies to confirm them.

Part 1: Core Pharmacodynamics - The Monoamine Transporter Interface

The foundational mechanism of action for amphetamine-class compounds is their interaction with plasma membrane monoamine transporters: the Dopamine Transporter (DAT), the Norepinephrine Transporter (NET), and the Serotonin Transporter (SERT). It is currently assumed that 3-FMA, like its structural relatives, functions as both a reuptake inhibitor and a releasing agent at these sites.[4][5]

The Dual Mechanism: Reuptake Inhibition and Substrate-Based Release

Substituted amphetamines engage transporters through a sophisticated two-part mechanism:

  • Competitive Reuptake Inhibition : The molecule binds to the transporter's external binding site, physically occluding the reuptake of endogenous neurotransmitters (dopamine, norepinephrine, serotonin) from the synaptic cleft. This action alone increases the synaptic concentration and residence time of these neurotransmitters.[5]

  • Transporter-Mediated Efflux (Release) : The amphetamine molecule is also a substrate for the transporter. It is taken up into the presynaptic neuron, where it disrupts the vesicular monoamine transporter 2 (VMAT-2) and collapses the proton gradient of synaptic vesicles.[6][7] This leads to an increase in cytosolic neurotransmitter concentrations, which then causes the monoamine transporters (DAT, NET, SERT) to reverse their direction of transport, actively pumping neurotransmitters out into the synapse.

This dual action results in a rapid and substantial increase in extracellular monoamine levels, far exceeding what is achievable by reuptake inhibition alone. While direct binding and release data for 3-FMA are scarce, it is hypothesized to be a moderately potent triple monoamine releaser, with some anecdotal evidence suggesting a serotonin-dominant profile.[4]

Monoamine_Transporter_Mechanism cluster_presynaptic Presynaptic Terminal VMAT2 VMAT-2 DA_cyto Cytosolic DA/5-HT VMAT2->DA_cyto Disruption Vesicle Synaptic Vesicle (H+ Gradient) Vesicle->VMAT2 Uptake Transporter DAT / SERT DA_cyto->Transporter 3. Reverse Transport (Efflux) FMA_cyto 3-FMA Transporter->FMA_cyto 2. Substrate Uptake DA_syn DA / 5-HT Transporter->DA_syn Reuptake FMA_cyto->VMAT2 Disrupts H+ Gradient Receptor Postsynaptic Receptor DA_syn->Receptor Binding & Activation FMA_ext 3-FMA FMA_ext->Transporter 1. Reuptake Inhibition

Caption: Dual mechanism of 3-FMA at monoamine transporters.
Structure-Activity Relationship (SAR): The Influence of Fluorination and N-Methylation

The pharmacological profile of a phenethylamine is dictated by its chemical structure. For 3-FMA, two key modifications from the parent amphetamine scaffold are the N-methyl group and the 3-position fluorine atom.

  • N-Methylation : The addition of a methyl group to the amine (transforming an amphetamine to a methamphetamine) generally increases lipophilicity, facilitating passage across the blood-brain barrier. It can also alter the potency and selectivity for different monoamine transporters.

  • Phenyl Ring Fluorination : The position of the fluorine atom is critical and dramatically alters activity.[3]

    • 4-position (e.g., 4-FMA) : Typically produces strong serotonergic effects alongside dopaminergic and noradrenergic actions.

    • 2-position (e.g., 2-FMA) : Often results in a more functional, less euphoric stimulant, with effects weighted towards dopamine and norepinephrine release.

    • 3-position (e.g., 3-FA, 3-FMA) : The parent compound, 3-fluoroamphetamine (3-FA), acts as a releaser with greater selectivity for dopamine and norepinephrine over serotonin.[5] The addition of the N-methyl group to create 3-FMA is what is thought to introduce more significant serotonergic and entactogenic qualities, creating a profile reportedly between that of 2-FMA and 4-FMA.[4]

Table 1: Comparative Pharmacological Data of Related Amphetamines (Note: Direct, comparable in vitro data for 3-FMA is not available in peer-reviewed literature. This table provides context from related compounds.)

CompoundPrimary MechanismTransporter Selectivity (approx.)Key Subjective Effects
Amphetamine DA/NE Releaser & RIDA ≈ NE > 5-HTStimulation, Focus
Methamphetamine Potent DA/NE Releaser & RIDA > NE >> 5-HTPotent Stimulation, Euphoria
3-Fluoroamphetamine (3-FA) DA/NE ReleaserDA/NE > 5-HT[5]Stimulation
4-Fluoroamphetamine (4-FA) DA/NE/5-HT Releaser5-HT > NE > DAStimulation, Empathy
3-Fluoromethamphetamine (3-FMA) Presumed DA/NE/5-HT Releaser & RIPresumed 5-HT ≈ DA > NE[3][4]Stimulation, Entactogenic[4]

Part 2: Neurotoxicology and Downstream Effects

Beyond acute neurotransmitter release, preclinical evidence points to significant downstream consequences of 3-FMA administration, particularly concerning dopaminergic neurotoxicity.

Dopaminergic System Impairments

Studies in animal models have demonstrated that 3-FMA possesses potent psychomotor and reinforcing properties, indicative of strong dopaminergic activity.[8] However, this is coupled with significant neurotoxic effects comparable to those of methamphetamine.[6][7] These impairments include:

  • Increased dopamine turnover rate.[6][9]

  • Decreased overall dopamine levels in the striatum.[6][9]

  • Reduced expression of key proteins for dopamine synthesis and packaging, including Tyrosine Hydroxylase (TH) and Vesicular Monoamine Transporter 2 (VMAT-2).[6][9]

  • Downregulation of the Dopamine Transporter (DAT).[6][9]

Crucially, research has identified the dopamine D1 receptor as a critical mediator of this neurotoxicity. Administration of a D1 receptor antagonist (SCH23390) was shown to significantly attenuate the neurotoxic effects of 3-FMA, whereas a D2 receptor antagonist did not.[6][9] This suggests that the excitotoxicity and oxidative stress leading to neuronal damage are downstream consequences of excessive D1 receptor activation.[1][6]

Neurotoxic_Cascade FMA 3-FMA Administration Release Massive DA/5-HT Release FMA->Release D1R Excessive Dopamine D1 Receptor Activation Release->D1R OxidativeStress Oxidative Stress & Microgliosis D1R->OxidativeStress [Mediates] Apoptosis Pro-Apoptotic Changes OxidativeStress->Apoptosis Impairment Dopaminergic Impairment (Reduced DA, DAT, VMAT-2) Apoptosis->Impairment

Caption: Proposed D1 receptor-mediated neurotoxic cascade of 3-FMA.
Serotonergic System and Potential Cardiotoxicity

The subjectively reported entactogenic effects of 3-FMA strongly imply significant interaction with the serotonin system.[3] While this contributes to its acute psychoactive profile, it also raises a significant safety concern regarding long-term use: cardiotoxicity mediated by the serotonin 5-HT2B receptor.[4] Agonism at this receptor by drugs like fenfluramine is known to cause cardiac valve fibrosis. Given the presumed serotonin-releasing properties of 3-FMA, chronic activation of the 5-HT2B receptor is a plausible and serious risk that requires further investigation.[4]

Part 3: Methodologies for Definitive Mechanistic Analysis

To move from inferred mechanisms to validated scientific fact, a series of standard, self-validating in vitro and in vivo assays are required. The causality behind these experimental choices is to build a pharmacological profile from the ground up: first identifying the molecular targets (binding), then characterizing the nature of the interaction (function), and finally observing the net effect in a biological system (in vivo).

Protocol: In Vitro Transporter Binding Affinity Assay
  • Objective : To determine the equilibrium dissociation constant (Kᵢ) of 3-FMA at DAT, NET, and SERT, providing a quantitative measure of its binding affinity for its primary targets.

  • Methodology : Competitive radioligand binding assay using rat striatal (for DAT) and cortical (for NET/SERT) synaptosomes.

  • Step-by-Step Protocol :

    • Synaptosome Preparation : Homogenize dissected brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation and resuspend in assay buffer.

    • Assay Incubation : In a 96-well plate, combine synaptosomal preparations with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of unlabeled 3-FMA (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Non-Specific Binding : Include control wells with an excess of a known high-affinity inhibitor (e.g., cocaine for DAT, desipramine for NET) to determine non-specific binding.

    • Incubation : Incubate plates at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

    • Harvesting : Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing immediately with ice-cold buffer to separate bound from free radioligand.

    • Quantification : Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Data Analysis : Plot the percentage of specific binding against the log concentration of 3-FMA. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of 3-FMA that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol: In Vitro Neurotransmitter Release Assay
  • Objective : To determine if 3-FMA is a substrate (releaser) or only a blocker at monoamine transporters and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ) for release.

  • Methodology : Superfusion of pre-loaded synaptosomes or transfected cells.

  • Step-by-Step Protocol :

    • Preparation and Loading : Incubate synaptosomes (or HEK293 cells stably expressing DAT, NET, or SERT) with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]5-HT) to allow for transporter-mediated uptake.

    • Superfusion Setup : Transfer the loaded synaptosomes to a superfusion apparatus, which continuously perfuses them with fresh, warmed, oxygenated buffer at a constant flow rate.

    • Baseline Collection : Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes) to establish a stable baseline of spontaneous neurotransmitter efflux.

    • Drug Application : Switch the perfusion buffer to one containing a known concentration of 3-FMA. Continue collecting fractions to measure drug-evoked release. Repeat for a range of 3-FMA concentrations.

    • Positive Control : At the end of the experiment, apply a known releasing agent (e.g., amphetamine) or a depolarizing stimulus (e.g., high potassium buffer) to measure the total releasable pool of neurotransmitter.

    • Quantification : Analyze the radioactivity in each collected fraction via liquid scintillation counting.

    • Data Analysis : Express release as a percentage of the total releasable pool. Plot the peak release against the log concentration of 3-FMA to determine the EC₅₀ and Eₘₐₓ values. A robust release profile confirms 3-FMA as a transporter substrate.

Caption: Experimental workflow for a neurotransmitter release assay.

Conclusion and Future Research Directives

The current body of evidence, though incomplete, strongly suggests that this compound (3-FMA) acts as a potent triple monoamine releasing agent and reuptake inhibitor. Its unique profile, likely driven by the combination of N-methylation and 3-position fluorination, results in a blend of functional stimulation and empathogenic effects. However, the significant preclinical data demonstrating D1 receptor-mediated dopaminergic neurotoxicity underscores a serious potential for long-term adverse neurological effects.

For a comprehensive understanding, future research must prioritize the execution of the in vitro protocols described herein to definitively quantify the binding affinities (Kᵢ) and release potencies (EC₅₀) of 3-FMA at all three monoamine transporters. This foundational data is essential for accurately predicting its pharmacological effects and abuse liability, and for providing a solid scientific basis for regulatory and public health advisories.

References

An In-depth Technical Guide to N-Methyl-2-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-Methyl-2-(3-fluorophenyl)ethanamine, a fluorinated phenethylamine derivative. Given the limited specific research on this particular isomer, this document synthesizes foundational chemical principles with field-proven methodologies for its synthesis and analysis. By leveraging data from structurally related compounds, this guide aims to serve as a foundational resource, enabling researchers to confidently work with and explore the potential of this molecule.

Chemical Identity and Properties

This compound is a substituted phenethylamine characterized by a fluorine atom at the meta position of the phenyl ring and a methyl group on the terminal amine.

Core Identifiers
IdentifierValueSource
CAS Number 515137-48-1[1][][3][4][5]
Molecular Formula C₉H₁₂FN[1][3]
IUPAC Name 2-(3-fluorophenyl)-N-methylethanamine[]
Synonyms Benzeneethanamine, 3-fluoro-N-methyl-[3]
Physicochemical Properties

The following table outlines key physical and chemical properties. It is important to note that publicly available, experimentally verified data for this specific compound is scarce. The data presented here is sourced from chemical suppliers and should be confirmed through laboratory analysis.

PropertyValueSource
Molecular Weight 153.20 g/mol [1][3]
Boiling Point ~200.96 °C at 760 mmHg[3]
Density ~1.009 g/cm³[3]
Flash Point ~75.34 °C[3]
Refractive Index ~1.492[3]
Storage 2-8 °C[3]

Synthesis of this compound

The synthesis of this compound typically involves the N-methylation of its primary amine precursor, 2-(3-fluorophenyl)ethanamine. Two robust and widely applicable methods for this transformation are the Eschweiler-Clarke reaction and reductive amination.

Synthetic Pathways Overview

Synthesis_Pathways cluster_EC Eschweiler-Clarke Reaction cluster_RA Reductive Amination Precursor 2-(3-fluorophenyl)ethanamine EC_Reagents Formaldehyde (CH₂O) Formic Acid (HCOOH) Precursor->EC_Reagents Reacts with RA_Reagents Formaldehyde (CH₂O) Reducing Agent (e.g., NaBH₄) Precursor->RA_Reagents Reacts with Target This compound EC_Reagents->Target Yields RA_Reagents->Target Yields

Caption: Key synthetic routes to this compound.

Experimental Protocol: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines, utilizing an excess of formic acid and formaldehyde. A key advantage of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6][7][8]

Causality: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion, yielding the methylated amine and carbon dioxide. The irreversibility of the reaction is driven by the loss of CO₂ gas.[7]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1.0 equivalent of 2-(3-fluorophenyl)ethanamine with 1.8 equivalents of formic acid.

  • Reagent Addition: Slowly add 1.1 equivalents of a 37% aqueous formaldehyde solution to the stirred mixture. Note that this addition can be exothermic.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-18 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the mixture to room temperature. Carefully basify the solution with a concentrated sodium hydroxide or potassium hydroxide solution until the pH is greater than 10.

  • Extraction: Extract the product with an organic solvent such as diethyl ether or dichloromethane (3x the volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.[6]

Experimental Protocol: Reductive Amination

Reductive amination is another versatile method for amine alkylation. This process involves the reaction of an amine with a carbonyl compound (in this case, formaldehyde) to form an imine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.

Causality: This method offers a high degree of control and can be performed under milder conditions than the Eschweiler-Clarke reaction. A variety of reducing agents can be employed, with sodium borohydride being a common and effective choice.[9]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of 2-(3-fluorophenyl)ethanamine in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Imine Formation: Add 1.1 equivalents of a 37% aqueous formaldehyde solution to the flask and stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add 1.5 equivalents of sodium borohydride (NaBH₄).

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Work-up and Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified via column chromatography.

Analytical Characterization

Accurate analytical characterization is crucial for confirming the identity and purity of the synthesized this compound. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. For phenethylamines, electron ionization (EI) mass spectrometry typically yields characteristic fragmentation patterns.

Expected Fragmentation Pathway:

The mass spectrum of this compound is expected to be dominated by fragments arising from α-cleavage (cleavage of the bond between the carbon adjacent to the nitrogen and the benzylic carbon) and benzylic cleavage.

Fragmentation_Pathway Parent This compound [M]⁺˙ Fragment1 Iminium Cation (m/z = 44) [CH₂=NHCH₃]⁺ Parent->Fragment1 α-cleavage Fragment2 Fluorotropylium Cation (m/z = 109) [C₇H₆F]⁺ Parent->Fragment2 β-cleavage

Caption: Predicted electron ionization fragmentation of this compound.

  • α-Cleavage: This is a characteristic fragmentation for amines and is expected to produce a stable iminium cation. For this compound, this would result in a fragment with a mass-to-charge ratio (m/z) of 44, corresponding to [CH₂=NHCH₃]⁺.

  • β-Cleavage (Benzylic Cleavage): Cleavage of the bond between the benzylic carbon and the adjacent carbon is also highly probable, leading to the formation of a fluorotropylium cation at m/z 109. This is often a prominent peak in the mass spectra of phenethylamines.[10][11]

General GC-MS Protocol Outline:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or ethyl acetate.

  • Injection: Inject a 1 µL aliquot into the GC-MS system.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to separate the analyte from any impurities.

  • Mass Spectrometry: Acquire mass spectra in the electron ionization (EI) mode, typically at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances:

  • Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.8-7.4 ppm, characteristic of a 1,3-disubstituted benzene ring. The fluorine atom will induce further splitting of the aromatic signals.

  • Ethyl Chain Protons (-CH₂-CH₂-): Two multiplets, likely in the range of δ 2.7-3.0 ppm.

  • N-Methyl Protons (N-CH₃): A singlet around δ 2.4 ppm.

  • Amine Proton (N-H): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Resonances:

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm). The carbon directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

  • Ethyl Chain Carbons: Two signals in the aliphatic region (δ 30-60 ppm).

  • N-Methyl Carbon: A signal around δ 30-35 ppm.

Research Context and Potential Applications

While this compound itself is not extensively studied, its structural class—fluorinated phenethylamines—is of significant interest in medicinal chemistry and pharmacology.

The "Magic" of Fluorine:

The introduction of fluorine into a molecule can profoundly alter its biological properties.[12][13] Fluorine's high electronegativity and small size can:

  • Modulate pKa: Affecting the basicity of the amine and thus its ionization state at physiological pH.

  • Increase Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, potentially increasing the compound's half-life.

  • Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.[14]

  • Alter Lipophilicity: This can influence the compound's ability to cross the blood-brain barrier and other biological membranes.

Potential Research Areas:

Derivatives of fluorinated phenethylamines are explored for their psychoactive properties and their interactions with monoamine neurotransmitter systems.[12][13] As such, this compound could serve as:

  • A synthetic intermediate for more complex pharmaceutical agents.[1][3]

  • A research tool for probing the structure-activity relationships of monoamine transporter inhibitors or receptor ligands.

  • A candidate for library synthesis in drug discovery programs targeting the central nervous system.

Safety Information

Limited safety information is available for this compound. As an organic amine, it should be handled with care, assuming it may be irritating to the skin, eyes, and respiratory tract.[1] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a valuable, yet under-explored, chemical entity. This guide provides a robust framework for its synthesis and characterization, drawing upon established chemical principles and methodologies for analogous compounds. By understanding its fundamental properties and the means of its preparation and analysis, researchers are well-equipped to further investigate its potential in various scientific domains, from medicinal chemistry to materials science.

References

N-Methyl-2-(3-fluorophenyl)ethanamine structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Structural Analogs and Derivatives of N-Methyl-2-(3-fluorophenyl)ethanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a substituted phenethylamine, and its structural analogs. While literature on this specific molecule is sparse, this document synthesizes information from closely related compounds to project its synthetic pathways, pharmacological profile, and structure-activity relationships (SAR). By analyzing the effects of N-methylation and phenyl ring fluorination, we provide a predictive framework for its behavior as a potential psychoactive agent and research chemical. This guide is intended for researchers, chemists, and pharmacologists in the fields of drug discovery and neuroscience, offering a foundational understanding of how subtle molecular modifications influence biological activity within the phenethylamine class.

Introduction: The Phenethylamine Scaffold and the Impact of Substitution

The 2-phenylethylamine skeleton is a foundational structure for a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as synthetic stimulants and entactogens. The pharmacological activity of these molecules can be exquisitely modulated by chemical substitutions on both the aromatic ring and the ethylamine side chain. This guide focuses on a specific, less-documented derivative, this compound, to illustrate the principles of analog-based drug design and prediction.

Two key modifications define the subject molecule:

  • N-methylation: The addition of a methyl group to the terminal amine. This modification is well-known to alter metabolic stability and receptor interaction profiles. A primary example is the transformation of amphetamine into the more potent central nervous system (CNS) stimulant, methamphetamine. This change often increases the lipophilicity of the molecule, facilitating its passage across the blood-brain barrier.

  • Fluorination at the 3-position: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring. Halogenation, particularly fluorination, is a common strategy in medicinal chemistry to modulate a drug's metabolic fate and receptor binding affinity. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing interactions with biological targets. Furthermore, it can block sites of metabolic oxidation, thereby increasing the compound's half-life.

By understanding the established effects of these individual modifications, we can construct a hypothetical but scientifically grounded profile for this compound.

Synthesis and Chemical Landscape

The synthesis of this compound and its analogs typically proceeds through established routes for N-alkylated phenethylamines. The most common and versatile method is reductive amination.

Proposed Synthetic Workflow: Reductive Amination

This two-step process involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. The starting material is 3-fluorophenylacetone (3-FP2P).

Step-by-Step Protocol:

  • Imine Formation: 3-fluorophenylacetone is reacted with methylamine (CH₃NH₂), often in a protic solvent like methanol or ethanol. The reaction is typically catalyzed by a mild acid. The mixture is stirred at room temperature for several hours to allow for the formation of the N-methylimine intermediate.

  • Reduction: A reducing agent is introduced to the reaction mixture. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a palladium or platinum catalyst). Sodium borohydride is often preferred for its selectivity and milder reaction conditions. The reducing agent donates a hydride to the imine carbon, yielding the final N-methylated amine.

  • Work-up and Purification: The reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified, commonly via distillation or column chromatography, to yield this compound.

Synthesis Workflow Diagram

G cluster_synthesis Proposed Synthesis of this compound start 3-Fluorophenylacetone (Precursor) intermediate Imine Intermediate Formation (in Protic Solvent) start->intermediate Step 1 reagent1 Methylamine (CH3NH2) + Mild Acid Catalyst reagent1->intermediate reduction Reduction of Imine intermediate->reduction Step 2 reagent2 Reducing Agent (e.g., NaBH4) reagent2->reduction workup Work-up & Purification (Extraction, Chromatography) reduction->workup product This compound (Final Product) workup->product

Caption: Reductive amination workflow for synthesizing the target compound.

Predicted Pharmacology and Mechanism of Action

The pharmacological profile of this compound is predicted to be that of a monoamine releasing agent and/or reuptake inhibitor, similar to other substituted amphetamines. Its primary targets in the CNS would be the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Influence of Structural Moieties on Activity
  • N-Methyl Group: As seen in the amphetamine-to-methamphetamine transition, N-methylation generally enhances potency as a releasing agent at DAT and NET. It can also add activity at SERT. This is attributed to improved blood-brain barrier penetration and potentially more favorable interactions with the transporter proteins.

  • 3-Fluoro Group: The position of the fluorine atom is critical. Halogenation at the 2- or 4-positions of the phenyl ring in amphetamines is known to shift activity towards serotonin release and reuptake inhibition (e.g., 4-fluoroamphetamine). Substitution at the 3-position, however, tends to maintain or enhance dopaminergic and noradrenergic activity while having a less pronounced effect on serotonin systems compared to the 4-position isomer. This suggests that this compound would likely function primarily as a dopamine-norepinephrine releasing agent.

Predicted Mechanism of Action

The compound is expected to act as a substrate for monoamine transporters. It would be taken up into the presynaptic neuron, leading to a cascade of events that includes disruption of the vesicular monoamine transporter 2 (VMAT2) and reversal of the direction of DAT/NET, causing a non-exocytotic release (efflux) of dopamine and norepinephrine into the synaptic cleft.

Monoamine Transporter Interaction Diagram

G cluster_moa Predicted Mechanism of Action at the Synapse molecule This compound transporter Monoamine Transporter (DAT/NET) molecule->transporter Binds & Enters neuron Presynaptic Neuron transporter->neuron Uptake synapse Synaptic Cleft transporter->synapse Causes Efflux neuron->transporter Reverses Transporter Flow vmat VMAT2 neuron->vmat Disrupts vesicle Synaptic Vesicle (Stores DA/NE) vmat->vesicle Inhibits Packaging efflux DA/NE Efflux synapse->efflux

Caption: Proposed mechanism of monoamine release induced by the compound.

Structure-Activity Relationship (SAR) Insights

The SAR for substituted phenethylamines is well-established. By placing this compound within this framework, we can make further predictions.

Structural Analog Modification Predicted Impact on Activity Rationale
2-PhenylethylamineParent CompoundBaseline monoaminergic activity.Unsubstituted scaffold.
N-MethylphenethylamineN-MethylationIncreased CNS stimulation, enhanced DA/NE activity.Increased lipophilicity, better fit in transporter binding pocket.
3-Fluorophenethylamine3-Fluoro substitutionPotent trace amine-associated receptor 1 (TAAR1) agonist. Likely maintains DA/NE releasing properties.Electronic modification of the phenyl ring enhances TAAR1 binding.
4-Fluoroamphetamine4-Fluoro substitutionShifts activity towards serotonin release (SSRA).Fluorine at para-position favors interaction with SERT.
MethamphetamineN-Methyl, alpha-MethylPotent DA/NE releasing agent.Combination of N-methylation and alpha-methylation maximizes stimulant properties and metabolic resistance.

Key SAR Deductions:

  • The alpha-methyl group (absent in our target molecule) is known to significantly increase stimulant potency and protect against metabolism by monoamine oxidase (MAO). The lack of this group suggests that this compound may have a shorter duration of action than its amphetamine counterpart (e.g., 3-fluoromethamphetamine).

  • The 3-fluoro position is critical. Unlike the 4-fluoro substitution which strongly promotes serotonergic effects, the 3-position is expected to retain a more classical catecholaminergic (dopamine/norepinephrine) profile. This is due to the different electronic influences (inductive vs. resonance effects) at the meta versus para positions, which alter how the molecule docks with transporter proteins.

Analytical Characterization

Positive identification and quantification of this compound in research or forensic samples would rely on standard analytical chemistry techniques.

Protocol for GC-MS Analysis:

  • Sample Preparation: The sample (e.g., a seized powder or biological fluid) is dissolved in a suitable organic solvent like methanol. For biological samples, a liquid-liquid or solid-phase extraction is required to isolate the analyte from the matrix.

  • Derivatization (Optional but Recommended): To improve chromatographic behavior and produce characteristic mass fragments, the amine can be derivatized. A common agent is trifluoroacetic anhydride (TFAA), which converts the secondary amine to a trifluoroacetyl amide. This increases volatility and creates a high mass, stable fragment ion.

  • Gas Chromatography (GC): The prepared sample is injected into a GC equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms). The oven temperature is ramped to separate compounds based on their boiling points and column interactions. The retention time is a key identifying characteristic.

  • Mass Spectrometry (MS): As the compound elutes from the GC column, it enters a mass spectrometer. Electron ionization (EI) is typically used, which bombards the molecule with electrons, causing it to fragment in a predictable pattern.

  • Data Analysis: The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. Key fragments for this compound would include the molecular ion (if stable enough) and, most prominently, the iminium fragment resulting from cleavage of the bond beta to the nitrogen atom. For the underivatized compound, this would be at m/z 58 (CH₂=N⁺HCH₃). The presence of the fluorophenyl moiety would be indicated by fragments corresponding to the fluorobenzyl cation (m/z 109).

Conclusion and Future Directions

This compound represents an intriguing target for study within the vast class of phenethylamines. Based on established structure-activity relationships, it is predicted to be a potent CNS stimulant with a primary mechanism involving dopamine and norepinephrine release. Its pharmacological profile is likely distinct from its 2-fluoro and 4-fluoro positional isomers, underscoring the subtle yet powerful role of substituent placement in drug design.

Future research should focus on the empirical validation of these predictions. This includes:

  • Chemical Synthesis and Verification: The proposed synthetic route should be carried out, and the final product's structure confirmed using NMR spectroscopy and mass spectrometry.

  • In Vitro Pharmacology: Binding and functional assays should be performed to determine the compound's affinity for and activity at DAT, NET, and SERT, as well as key receptors like TAAR1.

  • In Vivo Studies: Animal models could be used to characterize its pharmacokinetic profile and behavioral effects (e.g., locomotor activity, drug discrimination).

Such studies would not only elucidate the specific properties of this molecule but also contribute to a more refined understanding of the structure-activity landscape of psychoactive phenethylamines.

solubility of N-Methyl-2-(3-fluorophenyl)ethanamine in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility Profile of N-Methyl-2-(3-fluorophenyl)ethanamine for Laboratory Applications

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted phenethylamine derivative of interest in medicinal chemistry and drug development. Lacking extensive published empirical data for this specific molecule, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and established laboratory methodologies to present a robust predicted solubility profile. We will explore the theoretical underpinnings of its solubility based on molecular structure, including polarity, hydrogen bonding capabilities, and acid-base properties. This guide furnishes researchers, scientists, and drug development professionals with a detailed predictive data table for common laboratory solvents and a validated, step-by-step experimental protocol for empirical verification. The objective is to provide a practical and scientifically grounded framework to facilitate efficient experimental design and execution.

Introduction to this compound: A Structural Perspective

This compound belongs to the phenethylamine class, a structural motif present in a wide array of signaling molecules and pharmaceutical agents. A comprehensive understanding of its physicochemical properties is paramount for its application in research and development.

Molecular Structure and Key Features:

  • Phenethylamine Backbone: The core structure consists of a phenyl ring attached to an ethylamine chain. This imparts a combination of hydrophobic (the phenyl ring and ethyl chain) and hydrophilic (the amine group) characteristics.

  • Secondary Amine: The nitrogen atom is bonded to the ethyl chain and a methyl group, classifying it as a secondary amine. This functional group is basic and capable of acting as a hydrogen bond acceptor (via the nitrogen lone pair) and a hydrogen bond donor (via the N-H proton).

  • Fluorine Substitution: A fluorine atom is substituted at the meta-position (position 3) of the phenyl ring. Fluorine is the most electronegative element, yet its small size means it often acts as a bioisostere for a hydrogen atom. Its inclusion can subtly modulate properties like lipophilicity and metabolic stability but does not drastically alter the fundamental solubility behavior dictated by the amine and phenyl groups[1][2].

The compound's structure suggests it is a weak base. This basicity is the most critical factor governing its solubility in aqueous solutions, allowing for dramatic solubility changes with pH adjustments. For its non-fluorinated analogue, phenethylamine, the structure provides a balance that results in moderate water solubility and high solubility in many organic solvents[3].

Foundational Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[4]. The key intermolecular interactions at play for this compound are:

  • Polarity: The molecule possesses both a large nonpolar region (the fluorophenyl ring and hydrocarbon backbone) and a polar secondary amine group. Its overall polarity is moderate. It will, therefore, be most soluble in solvents of intermediate polarity.

  • Hydrogen Bonding: The N-H group can donate a hydrogen bond, and the nitrogen's lone pair of electrons can accept a hydrogen bond[4]. This is a crucial interaction for solubility in protic solvents like water and alcohols.

  • Acid-Base Chemistry: As a basic amine, the compound can react with acids to form a protonated ammonium salt (R₂NH₂⁺). This salt is an ionic species and, consequently, significantly more polar and water-soluble than the neutral freebase form[5]. This pH-dependent solubility is a cornerstone of its handling and purification.

Predicted Solubility Profile in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSparingly SolubleThe polar amine group allows for hydrogen bonding with water, but the C8 aromatic backbone limits overall solubility. Solubility is highly pH-dependent[3].
5% Aqueous HCl Aqueous AcidSolubleThe basic amine is protonated to form a highly polar, water-soluble ammonium hydrochloride salt[5].
5% Aqueous NaOH Aqueous BaseInsolubleAs a base, the compound will not react with NaOH and remains in its less polar, water-insoluble freebase form.
Methanol / Ethanol Polar ProticSolubleThese alcohols can act as both hydrogen bond donors and acceptors, readily solvating the amine group. The alkyl chains are compatible with the compound's nonpolar portion.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF) Polar AproticSolubleSimilar to DMSO, DMF is a highly polar solvent that can effectively solvate the molecule.
Acetonitrile Polar AproticSolubleA polar aprotic solvent that should readily dissolve the compound due to dipole-dipole interactions.
Dichloromethane (DCM) HalogenatedSolubleA solvent of intermediate polarity that is effective for a wide range of organic molecules, including those with moderate polarity.
Chloroform HalogenatedSolubleSimilar to DCM, chloroform is a standard organic solvent expected to readily dissolve the compound[3].
Tetrahydrofuran (THF) Polar Aprotic (Ether)SolubleTHF is a polar ether that is a good solvent for many amines.
Diethyl Ether Nonpolar (Ether)SolubleThe nonpolar character from the phenyl ring and hydrocarbon chain promotes solubility in ethers[3].
Toluene Nonpolar (Aromatic)SolubleThe aromatic ring of toluene interacts favorably with the compound's fluorophenyl ring via π-stacking.
Hexane / Heptane Nonpolar (Aliphatic)Sparingly SolubleThe high polarity of the amine functional group may limit miscibility with purely aliphatic, nonpolar solvents.

Experimental Protocol for Qualitative Solubility Determination

To empirically validate the predicted profile, the following self-validating protocol should be employed. This workflow systematically classifies the compound based on its behavior in different solvent systems.

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Graduated cylinders or pipettes

  • Vortex mixer

  • Solvents: Deionized Water, Diethyl Ether, 5% w/v HCl, 5% w/v NaOH

Procedure:

  • Initial Solvent Test:

    • To a test tube, add approximately 20-30 mg of the compound.

    • Add 1.0 mL of the solvent to be tested (starting with water).

    • Vortex vigorously for 30-60 seconds.

    • Visually inspect for dissolution. A compound is considered "soluble" if no solid particles are visible to the naked eye.

  • Systematic Classification Workflow:

    • Step 1: Water Solubility. Test solubility in 1.0 mL of deionized water.

      • If soluble , the compound is a low-molecular-weight polar substance. Proceed to test its solubility in diethyl ether to further classify.

      • If insoluble , proceed to Step 2.

    • Step 2: Acid Solubility. Test solubility in 1.0 mL of 5% HCl.

      • If soluble , the compound is a base (Class B), confirming its amine functionality[5][6].

      • If insoluble , proceed to Step 3.

    • Step 3: Base Solubility. Test solubility in 1.0 mL of 5% NaOH.

      • If soluble , the compound is a strong or weak organic acid. (This result is not expected for an amine).

      • If insoluble , the compound is neutral.

Caption: Experimental workflow for qualitative solubility classification.

Visualizing pH-Dependent Solubility

The key to manipulating the solubility of this compound in aqueous media is controlling the pH. The equilibrium between the insoluble freebase and the soluble ammonium salt is illustrated below.

AcidBase_Equilibrium cluster_freebase Insoluble Freebase cluster_salt Soluble Salt Freebase R₂NH Salt R₂NH₂⁺ Cl⁻ Freebase->Salt + HCl (Acid) Salt->Freebase + NaOH (Base)

Caption: Acid-base equilibrium governing aqueous solubility.

This principle is fundamental to techniques such as liquid-liquid extraction for purification, where the compound can be moved from an organic phase to an acidic aqueous phase, and then recovered by basifying the aqueous phase and extracting back into an organic solvent.

Conclusion

This compound is predicted to exhibit solubility characteristics typical of a moderately sized basic amine. It is expected to be highly soluble in polar organic solvents (alcohols, DMSO, DMF), chlorinated solvents, and aromatic solvents. Its solubility in nonpolar aliphatic solvents like hexane is likely limited. Critically, its aqueous solubility is pH-dependent; it is predicted to be soluble in dilute aqueous acid and insoluble in neutral or basic aqueous solutions. The provided experimental protocol offers a straightforward path to confirming this predicted profile, enabling more efficient and informed handling of this compound in a research setting.

References

N-Methyl-2-(3-fluorophenyl)ethanamine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Methyl-2-(3-fluorophenyl)ethanamine

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted phenethylamine derivative. The incorporation of a fluorine atom on the phenyl ring can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. For researchers, scientists, and drug development professionals, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of this compound.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. As direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes predicted data based on established spectroscopic principles and experimental data from closely related structural analogs. The methodologies and interpretations presented herein are designed to serve as a robust reference for its synthesis, characterization, and application in research and development.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound forms the basis for interpreting its spectroscopic data. The molecule consists of a 3-fluorophenyl group connected to an N-methylated ethylamine side chain.

Caption: Molecular structure of this compound.

The key structural features that will give rise to characteristic spectroscopic signals are:

  • The 3-fluorophenyl group : The aromatic protons and carbons will show characteristic chemical shifts and splitting patterns due to coupling with the fluorine atom.

  • The ethylamine backbone : The two methylene (CH₂) groups will appear as distinct signals in the NMR spectra, influenced by their neighboring groups.

  • The N-methyl group : This will give a characteristic singlet in the ¹H NMR and a distinct signal in the ¹³C NMR spectrum.

  • The secondary amine (N-H) : This will have a characteristic absorption in the IR spectrum and its proton may be observable in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information. The presence of ¹⁹F, a spin ½ nucleus with 100% natural abundance, will introduce additional couplings, which are highly diagnostic.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the two methylene groups of the ethyl chain, the N-methyl protons, and the amine proton. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
Aromatic CH 6.8 - 7.3 Multiplet (m) J(H,H) ≈ 7-8, J(H,F) ≈ 2-10 The fluorine substituent will influence the chemical shifts and introduce H-F coupling.
-CH₂-Ar 2.7 - 2.9 Triplet (t) J(H,H) ≈ 7 These protons are adjacent to a CH₂ group.
-CH₂-N 2.6 - 2.8 Triplet (t) J(H,H) ≈ 7 These protons are adjacent to a CH₂ group and the nitrogen atom.
N-CH₃ 2.4 - 2.5 Singlet (s) - These protons have no adjacent protons to couple with.

| N-H | 1.0 - 2.0 | Broad singlet (br s) | - | The signal is often broad due to quadrupole broadening and exchange. |

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

The aromatic region will be complex due to the meta-substitution pattern and the additional coupling to fluorine. The protons ortho, meta, and para to the ethylamine group will have slightly different chemical shifts and will show both H-H and H-F couplings.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. A key feature will be the large one-bond coupling constant between the fluorine atom and the carbon to which it is attached (¹JCF), as well as smaller long-range couplings (²JCF, ³JCF, ⁴JCF).[1][2][3]

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz) Rationale
C-F 161 - 164 Doublet (d) ¹JCF ≈ 240 - 250 Direct attachment to fluorine results in a large one-bond coupling.
Aromatic C-H 113 - 130 Doublet (d) ²JCF, ³JCF ≈ 5 - 25 Carbons in the aromatic ring will show smaller couplings to fluorine.
Aromatic C-C 140 - 143 Doublet (d) ²JCF or ⁴JCF ≈ 1 - 5 The quaternary carbon attached to the ethyl group will also show coupling to fluorine.
-CH₂-Ar 35 - 38 Singlet or small doublet ⁴JCF < 2 This carbon is four bonds away from the fluorine.
-CH₂-N 52 - 55 Singlet - No significant coupling to fluorine is expected.

| N-CH₃ | 33 - 36 | Singlet | - | No significant coupling to fluorine is expected. |

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for obtaining high-quality NMR spectra of this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve good resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more scans).

    • Process the data similarly to the ¹H spectrum.

Caption: Experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H (aliphatic and aromatic), C=C (aromatic), and C-F bonds. Data for the structurally similar N-methylethylamine can be used as a reference for the amine and aliphatic portions of the molecule.[4]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
3300 - 3500 N-H stretch Weak to Medium, Broad Characteristic of a secondary amine.
3000 - 3100 Aromatic C-H stretch Medium Characteristic of sp² C-H bonds in the phenyl ring.
2800 - 3000 Aliphatic C-H stretch Medium to Strong Corresponding to the CH₂ and CH₃ groups.
~1600, ~1480 Aromatic C=C stretch Medium to Strong Skeletal vibrations of the phenyl ring.
1000 - 1300 C-N stretch Medium Characteristic of the amine C-N bond.

| 1100 - 1250 | C-F stretch | Strong | A strong absorption band is expected for the C-F bond. |

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR-IR), place a small drop of the liquid sample directly onto the ATR crystal.

    • For a neat liquid sample, place a drop between two salt plates (e.g., NaCl or KBr).

    • If the sample is a salt (e.g., hydrochloride), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or the pure ATR crystal).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can be used for structural elucidation.

Predicted Mass Spectrum and Fragmentation

In electron ionization (EI) mass spectrometry, this compound (molecular weight: 153.20 g/mol ) is expected to show a molecular ion peak (M⁺˙) at m/z 153. The most characteristic fragmentation pathway for phenethylamines is the α-cleavage (beta to the phenyl ring), which results in the formation of a stable iminium cation.[5][6]

  • Molecular Ion (M⁺˙): The peak corresponding to the intact molecule after losing one electron. For C₉H₁₂FN, the expected m/z is 153.

  • Base Peak: The most intense peak in the spectrum. For N-methylphenethylamines, the base peak is typically the result of α-cleavage.

    • α-Cleavage: The bond between the two ethyl carbons breaks, leading to the loss of a 3-fluorobenzyl radical and the formation of the N-methylmethaniminium ion. However, the more favorable fragmentation is the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium cation.

      • [C₆H₄F-CH₂-CH₂-NH-CH₃]⁺˙ → [CH₂=NH-CH₃]⁺ + [C₆H₄F-CH₂]˙

      • The predicted base peak would be the iminium cation [CH₂=NHCH₃]⁺ at m/z 44 .

Another significant fragment would be the tropylium-like ion resulting from the 3-fluorobenzyl moiety at m/z 109 .

cluster_main Fragmentation Pathway mol [M]⁺˙ m/z = 153 This compound frag1 Base Peak [CH₂=NHCH₃]⁺ m/z = 44 mol->frag1 α-cleavage frag2 [3-F-C₇H₆]⁺ m/z = 109 mol->frag2 β-cleavage

Caption: Predicted primary fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) can be used.

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Ionization:

    • Use electron ionization (EI) with a standard electron energy of 70 eV. This provides reproducible fragmentation patterns that can be compared to spectral libraries.

  • Mass Analysis:

    • Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 30-200).

    • A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the structure, paying close attention to the base peak and other significant fragments.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established principles of spectroscopy and data from analogous compounds, researchers, scientists, and drug development professionals are equipped with a foundational understanding for the structural characterization of this molecule. The provided experimental protocols offer practical guidance for obtaining high-quality data. The synthesis of this predicted data with actual experimental results will be crucial for the unambiguous identification and further development of this compound in various scientific applications.

References

The Potential Pharmacological Profile of N-Methyl-2-(3-fluorophenyl)ethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-2-(3-fluorophenyl)ethanamine, also known as 3-Fluoromethamphetamine (3-FMA), is a synthetic ring-substituted fluorinated amphetamine that has emerged within the designer drug market.[1][2] This technical guide provides a comprehensive overview of the potential pharmacological profile of this compound, addressing its chemical structure, presumed mechanism of action, anticipated pharmacokinetics and pharmacodynamics, and potential toxicological concerns. Due to the absence of formal, peer-reviewed studies on this compound, this guide synthesizes information from preclinical research on analogous compounds, user-reported data, and established principles of medicinal chemistry to offer a predictive profile for research and drug development professionals.[1][3] The information presented herein is intended to serve as a foundational resource to guide future in-depth scientific investigation into this novel psychoactive substance.

Introduction and Chemical Identity

This compound is a synthetic molecule belonging to the amphetamine family.[1] Its structure is characterized by a phenethylamine core with a methyl group at the alpha position and a fluorine atom substituted at the third position of the phenyl ring.[1][4] This fluorine substitution is a key structural feature that differentiates it from methamphetamine and other fluorinated amphetamine analogs, significantly influencing its pharmacological activity.[3][4] It is a positional isomer of 2-FMA and 4-FMA.[1]

Identifier Value
IUPAC Name (RS)-1-(3-fluorophenyl)-N-methylpropan-2-amine[2]
Synonyms 3-Fluoromethamphetamine, 3-FMA
CAS Number 1182818-14-9[2][3]
Molecular Formula C10H14FN[2]
Molecular Weight 167.227 g·mol−1[2]
PubChem CID 58216164[2][3]

The introduction of a fluorine atom can alter a molecule's metabolic stability, lipophilicity, and receptor binding affinity, often leading to a unique pharmacological profile compared to its non-fluorinated parent compound.[3]

Presumed Mechanism of Action: A Triple Monoamine Modulator

While formal receptor binding assays for this compound are not available in peer-reviewed literature, its mechanism of action is presumed to be similar to other substituted amphetamines.[1][3] It is hypothesized to act as a triple monoamine releasing agent and/or reuptake inhibitor , with a pronounced effect on serotonin, dopamine, and norepinephrine.[1][5]

User reports and comparisons to its isomers suggest that this compound may be a serotonin-dominant compound.[1][3] This implies a stronger affinity for the serotonin transporter (SERT) compared to the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] This serotonergic dominance is thought to underlie the reported entactogenic and euphoric effects.[1][3]

The proposed mechanism involves the following steps:

  • Binding to Monoamine Transporters: The compound binds to SERT, DAT, and NET on the presynaptic neuron.

  • Inhibition of Reuptake: This binding blocks the reabsorption of serotonin, dopamine, and norepinephrine from the synaptic cleft back into the presynaptic neuron.[3][6]

  • Promotion of Neurotransmitter Release: In addition to blocking reuptake, amphetamine derivatives can reverse the direction of transporter function, leading to the release of neurotransmitters from vesicular stores into the cytoplasm and subsequently into the synaptic cleft.

  • Increased Synaptic Neurotransmitter Levels: The net effect is a significant increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine, leading to enhanced neurotransmission and the observed psychoactive effects.[5]

Presumed_Mechanism_of_Action Figure 1: Presumed Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NMPEA This compound SERT SERT NMPEA->SERT Blocks Reuptake & Promotes Efflux DAT DAT NMPEA->DAT Blocks Reuptake & Promotes Efflux NET NET NMPEA->NET Blocks Reuptake & Promotes Efflux VMAT2 VMAT2 MAO MAO Serotonin_Vesicle Serotonin Vesicles Serotonin 5-HT Serotonin_Vesicle->Serotonin Release Dopamine_Vesicle Dopamine Vesicles Dopamine DA Dopamine_Vesicle->Dopamine Release Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine NE Norepinephrine_Vesicle->Norepinephrine Release 5HT_Receptor 5-HT Receptors Serotonin->5HT_Receptor Binds DA_Receptor DA Receptors Dopamine->DA_Receptor Binds NE_Receptor NE Receptors Norepinephrine->NE_Receptor Binds

Caption: Presumed mechanism of this compound.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed pharmacokinetic data for this compound is not available. The following profile is based on user reports and data from structurally related amphetamines.[3]

Pharmacokinetic Parameter Reported/Predicted Value Source/Basis
Onset of Action 20 minutesUser Reports[3]
Duration of Effects 3 to 7 hoursUser Reports[3]
After-effects 1 to 12 hoursUser Reports[3]
Bioavailability High (predicted)Analog data
Metabolism Hepatic (predicted)Analog data
Elimination Half-life Not determined-

It is anticipated that this compound is readily absorbed orally, with a relatively rapid onset of action.[3] The duration of effects appears to be moderate.[3] Metabolism is likely to occur in the liver via cytochrome P450 enzymes, with potential pathways including N-demethylation, hydroxylation of the phenyl ring, and deamination. The fluorine substituent may influence the metabolic profile, potentially leading to the formation of unique metabolites.

Pharmacodynamics and Subjective Effects

The subjective effects of this compound are reported to be a blend of stimulant and entactogenic properties, with the specific effects being dose-dependent.[1][3]

Reported Subjective Effects:

  • Cognitive:

    • Cognitive euphoria

    • Focus enhancement (at lower doses)

    • Increased music appreciation

    • Motivation enhancement

    • Thought acceleration

    • Time distortion

  • Physical:

    • Stimulation

    • Physical euphoria

    • Increased heart rate

    • Increased perspiration

    • Appetite suppression

    • Dehydration

  • Entactogenic:

    • Anxiety suppression

    • Enhanced empathy and sociability (more prominent at higher doses)

At lower doses, the effects are reported to be more functional and stimulating, akin to study aids, while higher doses tend to produce more pronounced euphoria and entactogenic feelings, which can be distracting.[1][3]

User-Reported Dosage:

Dosage Range
Threshold 5 mg
Light 10 - 15 mg
Common 15 - 30 mg
Strong 30 - 60 mg

Disclaimer: These dosages are based on user reports and are not recommendations. Individual responses can vary significantly.[1]

Potential Therapeutic Applications (Hypothetical)

Given its presumed mechanism as a triple monoamine reuptake inhibitor/releasing agent, this compound could theoretically be investigated for certain therapeutic applications, although no such research has been conducted.[5][6] Potential areas of interest, based on its pharmacological profile, could include:

  • Treatment-Resistant Depression: The combined action on serotonin, norepinephrine, and dopamine could offer a broader spectrum of antidepressant effects compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[5]

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The dopaminergic and noradrenergic effects are central to the mechanism of many existing ADHD medications.

  • Cocaine Dependence: Some research has explored the potential of monoamine releasers in treating cocaine addiction.[6]

It is crucial to emphasize that these are purely hypothetical applications, and extensive preclinical and clinical research would be required to assess any potential therapeutic efficacy and safety.

Toxicology and Safety Concerns

The toxicological profile of this compound has not been formally studied.[1] However, based on its structural similarity to other amphetamines and fluorinated analogs, several significant safety concerns can be anticipated.

Potential Adverse Effects:

  • Cardiovascular: Increased heart rate, palpitations, and hypertension are common side effects of stimulants and can increase the risk of serious cardiac events.[3]

  • Neurotoxicity: Amphetamines, particularly those with strong serotonergic activity, have been associated with neurotoxic effects.[1][4] This can include damage to dopaminergic and serotonergic neurons.[4] Studies on 3-FMA in mice have indicated potential for dopaminergic terminal damage.[4][7]

  • Psychosis: High doses or chronic use of stimulants can induce psychosis, characterized by paranoia, hallucinations, and delusions.[1][3]

  • Hyperthermia: A dangerous increase in body temperature is a known risk with serotonergic stimulants.[4]

  • Addiction Potential: As a potent psychostimulant with rewarding properties, this compound is expected to have a high potential for abuse and addiction.[1][8] Preclinical studies in rodents have shown that 3-FMA has robust rewarding and reinforcing properties.[4][8]

  • Cognitive Impairment: After-effects can include cognitive fatigue, depression, and motivation suppression.[3]

Experimental_Workflow_Toxicity Figure 2: Proposed Experimental Workflow for Toxicity Assessment In_Vitro In Vitro Studies Receptor_Binding Receptor Binding Assays (SERT, DAT, NET) In_Vitro->Receptor_Binding Cell_Viability Cell Viability Assays (e.g., SH-SY5Y cells) In_Vitro->Cell_Viability Metabolism_ID Metabolite Identification (Hepatic Microsomes) In_Vitro->Metabolism_ID Behavioral_Pharm Behavioral Pharmacology (Locomotor Activity, CPP) Receptor_Binding->Behavioral_Pharm Informs Acute_Toxicity Acute Toxicity (LD50 Determination) Metabolism_ID->Acute_Toxicity Informs In_Vivo In Vivo Studies (Rodent Models) In_Vivo->Acute_Toxicity In_Vivo->Behavioral_Pharm Neurotoxicity_Eval Neurotoxicity Evaluation (Immunohistochemistry) In_Vivo->Neurotoxicity_Eval Cardiotoxicity_Eval Cardiotoxicity Evaluation (ECG, Histopathology) In_Vivo->Cardiotoxicity_Eval

Caption: Proposed workflow for assessing the toxicity of this compound.

Legal Status

This compound is not approved for medical use.[3] Its legal status varies by jurisdiction. In many countries, it may be considered a controlled substance analog due to its structural similarity to methamphetamine. For example, in the United Kingdom, it is considered a Class A drug, and in the United States, it may be considered an analogue of amphetamine under the Federal Analogue Act.[1][6] It is a controlled substance in Canada and China.[2]

Conclusion and Future Directions

This compound is a novel psychoactive substance with a potential pharmacological profile of a serotonin-dominant triple monoamine releasing agent or reuptake inhibitor. While user reports provide some insight into its subjective effects and potential risks, there is a critical lack of formal scientific research. Future research should focus on:

  • In vitro receptor binding and functional assays to definitively determine its mechanism of action and receptor affinity profile.

  • In vivo pharmacokinetic and metabolism studies to understand its ADME profile.

  • Comprehensive toxicological studies to assess its neurotoxic, cardiotoxic, and long-term health effects.

  • Behavioral pharmacology studies in animal models to objectively characterize its stimulant, entactogenic, and reinforcing properties.

Such research is essential to fully understand the potential risks and any hypothetical therapeutic utility of this compound and to inform public health and regulatory policies.

References

in vitro metabolic stability of N-Methyl-2-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of N-Methyl-2-(3-fluorophenyl)ethanamine

Executive Summary

The metabolic stability of a drug candidate is a critical parameter in early drug discovery, profoundly influencing its pharmacokinetic profile, including bioavailability and half-life. This guide provides a comprehensive technical overview of the methodologies used to assess the . As a substituted phenethylamine, its metabolic fate is likely governed by key enzyme families, including Cytochrome P450s (CYPs) and Monoamine Oxidases (MAOs). Understanding the rate and pathways of its metabolism is essential for predicting in vivo clearance and optimizing its potential as a therapeutic agent. This document details the theoretical underpinnings, provides a field-proven experimental protocol using human liver microsomes, outlines data analysis procedures, and visualizes the anticipated metabolic pathways, serving as a vital resource for researchers in drug development.

Introduction: The Imperative of Metabolic Stability

In the journey of a new chemical entity (NCE) from discovery to a marketed drug, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are paramount. Metabolism, the enzymatic conversion of drugs into other compounds (metabolites), is a primary determinant of a drug's clearance from the body.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, requiring frequent dosing, while one that is metabolized too slowly could accumulate and lead to toxicity.[1] Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the ranking and selection of candidates with favorable pharmacokinetic futures.[2]

This compound: A Structural Perspective

This compound belongs to the phenethylamine class, a structural motif common to many neurotransmitters, hormones, and synthetic drugs. Its structure features three key regions with metabolic implications:

  • The Phenyl Ring: Substituted with a fluorine atom at the meta-position.

  • The Ethylamine Side Chain: The core scaffold connecting the phenyl ring to the amine.

  • The N-Methyl Group: A secondary amine, making it a substrate for specific metabolic reactions.

The presence of the fluorine atom is particularly noteworthy. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to hydroxylation.[3][4] The high strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes.[3]

Predicted Metabolic Liabilities from Structural Analogs

The metabolism of structurally related amphetamines and phenethylamines is well-documented and provides a predictive framework for this compound. The primary metabolic enzymes responsible for the clearance of this class of compounds are Cytochrome P450s (CYPs) and Monoamine Oxidases (MAOs).[5][6]

  • CYP-Mediated Metabolism: The CYP superfamily, particularly the CYP2D6 isoform, is known to metabolize amphetamine-like substances.[7][8] Key reactions include N-dealkylation (removing the methyl group) and aromatic hydroxylation (adding a hydroxyl group to the phenyl ring).[8][9]

  • MAO-Mediated Metabolism: MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, converting the ethylamine side chain into an aldehyde, which is subsequently oxidized to a carboxylic acid.[6][10]

Based on this, the primary metabolic pathways for this compound are expected to be N-demethylation to form 2-(3-fluorophenyl)ethanamine and oxidative deamination by MAO. Aromatic hydroxylation at positions ortho or para to the fluorine atom is also possible, though the fluorine at the meta-position may sterically or electronically influence this process.

Choosing the Right Tool: The Human Liver Microsome (HLM) Model

For an initial assessment of Phase I metabolic stability, the human liver microsomal (HLM) assay is the industry standard.[11][12] Liver microsomes are subcellular fractions of the endoplasmic reticulum, which are highly enriched in Phase I enzymes like CYPs but lack most Phase II enzymes and cytosolic enzymes like MAOs.[12][13]

Causality Behind the Choice:

  • High Concentration of CYPs: HLMs contain a high concentration of the most important drug-metabolizing enzymes, the cytochrome P450s.[14]

  • Cost-Effectiveness and Throughput: The HLM model is relatively inexpensive, readily available, and easily adaptable to high-throughput screening formats, making it ideal for early discovery.[15]

  • Predictive Power: Data from HLM assays, specifically the calculated intrinsic clearance, can be used to predict in vivo hepatic clearance, a crucial pharmacokinetic parameter.[16][17]

It is a self-validating system because control incubations are run in parallel. A control without the essential cofactor NADPH reveals any non-CYP-mediated degradation, ensuring that the observed compound loss is due to enzymatic activity.[18]

Experimental Workflow: A Visual Guide

The following diagram outlines the standard workflow for an in vitro metabolic stability assay using human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solutions (Test Compound, Controls) B Prepare Working Solutions (Microsomes, Buffer, NADPH) C Pre-warm microsomes, buffer, and test compound B->C D Initiate Reaction (Add NADPH) C->D E Aliquot & Quench at Time Points (0, 5, 15, 30, 60 min) with Cold Acetonitrile D->E F Centrifuge Samples to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Quantify Parent Compound Remaining G->H I Plot ln(% Remaining) vs. Time H->I J Calculate Half-Life (t½) and Intrinsic Clearance (CLint) I->J

Caption: Workflow for HLM Metabolic Stability Assay.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol describes a robust method for determining the metabolic stability of this compound.

Materials and Reagents
  • Test Compound: this compound

  • Control Compounds: Propranolol (High Clearance), Verapamil (Intermediate Clearance), Warfarin (Low Clearance)

  • Enzyme Source: Pooled Human Liver Microsomes (e.g., from BioIVT or equivalent), 20 mg/mL stock

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • Cofactor: NADPH Regenerating System (e.g., Corning Gentest™) or NADPH stock solution (20 mM in buffer)

  • Solvents: Acetonitrile (LC-MS grade), DMSO (ACS grade), Water (LC-MS grade)

  • Internal Standard (IS): A structurally similar, stable compound not found in the matrix (e.g., deuterated analog or a compound like Labetalol)

  • Equipment: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system

Preparation of Solutions
  • Compound Stock Solutions (10 mM): Prepare 10 mM stock solutions of the test compound and control compounds in DMSO.

  • Compound Working Solutions (100 µM): Dilute the 10 mM stock solutions 1:100 in buffer to create 100 µM working solutions.

  • Microsome Working Solution (1 mg/mL): Dilute the 20 mg/mL HLM stock 1:20 in cold potassium phosphate buffer. Keep on ice.

  • NADPH Solution (20 mM): Prepare a 20 mM solution of NADPH in cold buffer immediately before use.

  • Quenching Solution: Acetonitrile containing the internal standard at an appropriate concentration (e.g., 100 ng/mL).

Incubation Procedure

Final incubation conditions: 1 µM test compound, 0.5 mg/mL HLM, 1 mM NADPH in a 200 µL total volume.

  • Plate Setup: In a 96-well plate, add 99 µL of the 1 mg/mL microsome working solution to each well.

  • Add Compound: Add 1 µL of the 100 µM compound working solution to the appropriate wells. This achieves a 2X concentration of compound and microsomes.

  • Controls:

    • -NADPH Control: For each compound, prepare wells that will receive buffer instead of NADPH.

    • Positive Controls: Run high, intermediate, and low clearance controls alongside the test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding 100 µL of 2 mM NADPH solution to all wells except the "-NADPH" controls (add 100 µL of buffer to these). Mix gently. The time of this addition is T=0 .

  • Time Points: At each designated time point (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 400 µL of cold quenching solution to the appropriate wells.

    • Expert Tip: The T=0 sample is crucial. It is prepared by adding the quenching solution before adding the NADPH, representing 100% of the initial compound concentration.

  • Termination: After the final time point, vortex the plate for 2 minutes.

  • Protein Precipitation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated microsomal protein.

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The concentration of the remaining parent compound is determined by LC-MS/MS. A typical method would be:

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 3 minutes).

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized beforehand.

Data Analysis and Interpretation

The primary goal is to determine the rate of disappearance of the parent compound.[16]

  • Quantification: Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each time point.

  • Normalization: Express the results as a percentage of the compound remaining at each time point relative to the T=0 sample. % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Rate Constant (k): Plot the natural logarithm (ln) of the "% Remaining" versus time. The slope of the linear portion of this plot is the negative elimination rate constant (-k).

  • Half-Life (t½): The in vitro half-life is calculated from the rate constant.[17] t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.[17] CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation (µL) / mg of Microsomal Protein)

Representative Data Summary

The following table presents a hypothetical summary of results, categorizing the metabolic stability of the test compound against known controls.

CompoundIn Vitro t½ (min)CLint (µL/min/mg protein)Stability Classification
Propranolol (Control)< 10> 139High Clearance
Verapamil (Control)2555.4Intermediate Clearance
Warfarin (Control)> 60< 23.1Low Clearance
N-Methyl-2-(3-F-PEA) 4530.8Low to Intermediate

Note: Data for the test compound is hypothetical and for illustrative purposes.

Predicted Metabolic Pathways

Based on the structure and known metabolism of related compounds, several metabolic pathways are plausible for this compound. The primary reactions are likely to be Phase I modifications.

G cluster_cyp CYP450-Mediated cluster_mao MAO-Mediated Parent This compound (Parent Compound) M1 2-(3-fluorophenyl)ethanamine (N-Demethylation) Parent->M1 CYP2D6, others M2 Hydroxylated Metabolite (Aromatic Hydroxylation) Parent->M2 CYP2D6, others M3 (3-fluorophenyl)acetaldehyde (Oxidative Deamination) Parent->M3 MAO-A/B M4 (3-fluorophenyl)acetic acid (Further Oxidation) M3->M4 ALDH

Caption: Predicted Metabolic Pathways.

Pathway Elucidation:

  • N-Demethylation (M1): Catalyzed primarily by CYP enzymes, this pathway yields the primary amine metabolite.[9][19] This is often a major clearance route for N-alkylated amines.

  • Aromatic Hydroxylation (M2): CYP enzymes can add a hydroxyl group to the phenyl ring, likely at the 4- or 6-position, which are not blocked by fluorine.

  • Oxidative Deamination (M3 & M4): MAO enzymes can remove the amine group, forming an unstable aldehyde (M3) that is rapidly converted to the corresponding carboxylic acid (M4) by aldehyde dehydrogenase (ALDH).[6]

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the using a scientifically robust and validated human liver microsome assay. The results from this assay, including the calculated half-life and intrinsic clearance, are fundamental for making informed decisions in the drug discovery process.

Based on its structure, the compound is predicted to undergo metabolism via N-demethylation and oxidative deamination. The fluorine substituent likely confers a degree of metabolic stability by preventing hydroxylation at the 3-position.

Future studies should include:

  • Hepatocyte Stability Assay: Using intact hepatocytes to confirm the findings and investigate the role of Phase II conjugation enzymes and transporters.[20][21]

  • Reaction Phenotyping: Using recombinant human CYP enzymes to identify the specific isoforms (e.g., CYP2D6, CYP3A4) responsible for its metabolism.[1]

  • Metabolite Identification: A full analysis of the incubation mixture to identify the structures of the metabolites formed, confirming the predicted pathways.

By systematically applying these methods, researchers can build a complete metabolic profile for this compound, paving the way for its further development.

References

A Historical and Mechanistic Guide to Fluorinated Phenethylamines for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This whitepaper provides a technical overview of the historical development, synthetic evolution, and pharmacological profile of fluorinated phenethylamines. By introducing a fluorine atom onto the phenethylamine scaffold, researchers have systematically modulated potency, selectivity, and metabolic stability, creating a diverse class of neuropharmacological probes. This guide traces their origins from early academic research to their emergence as novel psychoactive substances (NPS), detailing the core synthetic methodologies and the in vitro techniques used to elucidate their primary mechanism of action at monoamine transporters. It serves as a foundational resource for scientists engaged in neuroscience, pharmacology, and drug development, offering insights into the structure-activity relationships that define this significant chemical class.

Introduction: A Historical Perspective

The exploration of fluorinated phenethylamines is rooted in the broader history of medicinal chemistry and the systematic modification of the amphetamine structure. The introduction of a fluorine atom, a bioisostere of a hydrogen atom, is a well-established strategy to alter a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can profoundly influence molecular conformation, membrane permeability, and metabolic stability by blocking sites of oxidative metabolism.

Early Analogs and the Rationale for Fluorination

Initial research into halogenated amphetamines aimed to dissect the structural requirements for stimulant activity. The rationale was to create tools that could probe the intricate workings of the brain's monoamine systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT). By strategically placing a fluorine atom at different positions on the phenyl ring (ortho-, meta-, or para-), chemists could fine-tune the molecule's interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This approach allows for the systematic study of how electronics and sterics at the phenyl ring dictate transporter affinity and substrate activity (i.e., uptake inhibition versus neurotransmitter release).

Emergence as Research Chemicals and Novel Psychoactive Substances (NPS)

Beginning in the mid-2000s, several fluorinated phenethylamines, most notably 4-fluoroamphetamine (4-FA), began to appear on the illicit drug market.[1] Compounds like 4-FA, 4-fluoromethamphetamine (4-FMA), and 2-fluoroamphetamine (2-FA) were often marketed as "research chemicals" or "legal highs" to circumvent existing drug laws.[2][3] Their emergence presented significant public health and regulatory challenges, but also provided a trove of anecdotal human data that, when cautiously interpreted, offered preliminary insights into their effects, which often mirrored a blend of classical stimulant and entactogenic properties.[1][4] This dual-use history underscores their potency and highlights the need for rigorous scientific investigation.

Synthetic Evolution: From Classical to Modern Methodologies

The synthesis of fluorinated phenethylamines leverages well-established reactions in organic chemistry, adapted for fluorinated starting materials. The choice of route often depends on the desired substitution pattern and the availability of precursors.

Foundational Synthetic Strategies

Two primary pathways dominate the historical synthesis of these compounds:

  • Reductive Amination: This is arguably the most common and versatile method. It typically involves the reaction of a fluorinated phenylacetone precursor with an amine source (e.g., ammonia for amphetamines, methylamine for methamphetamines) under reducing conditions. This pathway is efficient and allows for the creation of a wide array of analogs based on the chosen ketone and amine.

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach is fundamental for introducing the fluorine atom itself onto an aromatic ring.[5] It requires an electron-deficient aromatic precursor with a suitable leaving group (like a nitro or halide group) positioned correctly to direct the substitution.[5] The Balz-Schiemann reaction is a historical example of such a transformation.

Protocol: Representative Synthesis of 2-Fluoroamphetamine via Reductive Amination

This protocol is a representative example based on established chemical principles for the synthesis of fluorinated phenethylamines.

Objective: To synthesize 2-fluoroamphetamine hydrochloride from 2-fluorophenylacetone.

Materials:

  • 2-fluorophenylacetone

  • Ammonium acetate

  • Methanol

  • Acetic acid

  • 2-Picoline borane complex

  • Hydrochloric acid (in diethyl ether)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluorophenylacetone, ammonium acetate, and 2-picoline borane in a 10:1 solution of methanol and acetic acid.

  • Reaction: Stir the solution at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Quenching & Extraction): Carefully quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acetic acid. Extract the aqueous layer multiple times with dichloromethane.

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude 2-fluoroamphetamine freebase.

  • Salt Formation: Dissolve the crude freebase in a minimal amount of diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether while stirring.

  • Isolation: The 2-fluoroamphetamine hydrochloride will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), comparing the resulting spectra to reference standards.

Diagram: General Synthetic Pathway

G cluster_reductive Reductive Amination Pathway Precursor Fluorinated Phenylacetone (e.g., 2-fluorophenylacetone) Freebase Fluorinated Phenethylamine (Freebase) Precursor->Freebase Reductive Amination Reagents Amine Source (R-NH2) + Reducing Agent Salt Final Product (Hydrochloride Salt) Freebase->Salt HCl in Ether

Caption: General workflow for synthesis via reductive amination.

Pharmacological Characterization: Unraveling the Mechanism of Action

The primary psychoactive effects of fluorinated phenethylamines are mediated by their interaction with presynaptic monoamine transporters.

Core Mechanism: Interaction with Monoamine Transporters

Like amphetamine itself, these compounds act as substrates for DAT, NET, and SERT.[6] This means they are recognized and transported into the neuron. This process involves two key actions:

  • Competitive Reuptake Inhibition: By binding to the transporter, they block the reuptake of endogenous neurotransmitters (DA, NE, 5-HT) from the synaptic cleft.[6]

  • Transporter-Mediated Release (Efflux): Once inside the neuron, they disrupt the vesicular storage of neurotransmitters and reverse the normal direction of transporter flow, causing a massive, non-exocytotic release of dopamine, norepinephrine, and serotonin into the synapse.[6][7]

The specific balance of activity at DAT, NET, and SERT dictates the pharmacological profile of each analog, ranging from purely stimulant (dopaminergic/noradrenergic) to more empathogenic or entactogenic (serotonergic).

In Vitro Assessment: Quantifying Transporter Affinity and Function

To quantify the potency of these compounds, researchers use in vitro assays with cells engineered to express specific human monoamine transporters.

  • Binding Assays: These experiments measure the affinity of a drug for the transporter protein. A radiolabeled ligand with known high affinity for the transporter is used, and the test compound is added at increasing concentrations to see how effectively it displaces the radioligand. The result is typically expressed as an inhibition constant (Ki).

  • Uptake Inhibition Assays: These functional assays measure how well a compound inhibits the transporter's primary function. Cells are incubated with a radiolabeled neurotransmitter (e.g., [³H]Dopamine) and the test compound. The reduction in radioactivity inside the cells indicates the potency of uptake inhibition, expressed as an IC₅₀ value (the concentration that inhibits 50% of uptake).[8]

Protocol: In Vitro Monoamine Transporter Uptake Assay

Objective: To determine the IC₅₀ values of a test compound at hDAT, hNET, and hSERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • 96-well cell culture plates.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Test compound stock solution and serial dilutions.

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to grow to confluence.

  • Preparation: On the day of the experiment, wash the cells with KRH buffer.

  • Pre-incubation: Add various concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Initiation: Initiate the uptake reaction by adding the specific radiolabeled substrate ([³H]DA for DAT cells, etc.) to each well. Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.

  • Lysis & Counting: Lyse the cells to release the intracellular contents. Add scintillation fluid and measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the log concentration of the test compound. Use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value.

Diagram: Monoamine Transporter Interaction

G cluster_synapse Presynaptic Terminal cluster_cleft Synaptic Cleft FP Fluorophenethylamine DAT Monoamine Transporter (DAT/NET/SERT) FP->DAT 1. Blocks Reuptake Vesicle Vesicle DAT->Vesicle 2. Reverses Flow (Efflux) DA_out Increased Dopamine DAT->DA_out 3. Increases Synaptic Concentration DA Dopamine MAO MAO DA->MAO Metabolism Inhibited

Caption: Mechanism of action at the presynaptic terminal.

Data Synthesis & Comparative Analysis

The position of the fluorine atom significantly impacts transporter selectivity. While comprehensive, directly comparable data sets are often spread across literature using varied assay conditions, general trends can be established.

Table: Comparative Monoamine Transporter Affinities (IC₅₀) of Key Amphetamines

The following table synthesizes representative inhibition data. It is crucial to note that absolute values can vary between studies due to different experimental conditions (e.g., cell lines, radioligands). The relative potencies and selectivity ratios are often more informative.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Selectivity Profile
d-Amphetamine ~640~70~38,000Strongly NE/DA selective
4-Fluoroamphetamine (4-FA) ~1,200~240~2,000Mixed; increased SERT activity vs. Amphetamine
4-Fluoromethamphetamine (4-FMA) ~500~150~1,500Mixed; increased SERT activity vs. Methamphetamine

Data are approximate values synthesized from multiple sources for comparative purposes.[9]

Discussion on Structure-Activity Relationships (SAR)
  • Unsubstituted Amphetamine: Shows a strong preference for the catecholamine transporters (DAT and especially NET) over SERT.[9] This underlies its classic stimulant profile.

  • Para-Substitution (4-position): Adding a halogen like fluorine at the 4-position generally decreases potency at DAT and NET while significantly increasing potency at SERT.[7] This shift towards serotonin activity is believed to contribute to the more empathogenic or "MDMA-like" effects reported by users of compounds like 4-FA.[1]

  • Ortho-Substitution (2-position): Compounds like 2-FA and 2-FMA are reported to have profiles that are more purely dopaminergic/noradrenergic, with less serotonergic action compared to their 4-fluoro counterparts.[2] This suggests the 2-position is less favorable for SERT interaction, resulting in a more "functional" stimulant profile with fewer peripheral and emotional effects.[2]

Conclusion and Future Directions

The historical arc of fluorinated phenethylamines demonstrates a classic theme in medicinal chemistry: precise structural modification to achieve tailored pharmacological outcomes. From their origins as neurochemical probes to their unintended tenure as novel psychoactive substances, these compounds have illuminated the structure-activity relationships governing monoamine transporter function. The addition of a single fluorine atom has proven to be a powerful tool for modulating selectivity between dopamine, norepinephrine, and serotonin systems.

Future research should focus on obtaining comprehensive pharmacological data for a wider range of isomers under standardized assay conditions to build more robust quantitative SAR (QSAR) models. Furthermore, investigation into their potential neurotoxicity, metabolic pathways, and interactions with other neural targets, such as trace amine-associated receptors (TAAR1), remains a critical area of inquiry. Such work is essential not only for addressing the public health impact of their illicit use but also for potentially identifying novel scaffolds for therapeutic agents targeting monoaminergic dysfunction.

References

Methodological & Application

N-Methyl-2-(3-fluorophenyl)ethanamine for in vivo neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vivo Investigation of N-Methyl-2-(3-fluorophenyl)ethanamine in Neuroscience Research

Abstract

This compound is a substituted phenethylamine compound with potential as a novel pharmacological tool for in vivo neuroscience research. Due to the limited volume of direct published studies on this specific isomer, this guide leverages established principles from its structural analogs, such as fluorinated amphetamines and other phenethylamines, to provide a robust framework for its investigation. This document outlines the hypothesized mechanism of action centered on monoamine transporters and the Trace Amine-Associated Receptor 1 (TAAR1), presents detailed protocols for safe handling and in vivo administration, and describes key behavioral and neurochemical assays for its characterization. The provided methodologies are designed to be self-validating, enabling researchers to systematically elucidate the compound's pharmacological profile and utility in probing monoaminergic systems.

Introduction and Scientific Context

The study of monoaminergic systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—is fundamental to understanding the neural underpinnings of behavior, cognition, and a wide range of neuropsychiatric disorders. Substituted phenethylamines are a critical class of chemical probes used to modulate these systems. This compound (CAS: 515137-48-1) is a research chemical belonging to this class.[1][2]

While direct characterization of the 3-fluoro isomer is not extensively documented in peer-reviewed literature, its structure strongly suggests it interacts with the machinery of monoaminergic neurotransmission. Its close analog, the 4-fluoro isomer, is presumed to function as a monoamine releasing agent.[3] Therefore, we hypothesize that this compound functions similarly, primarily by inducing the non-vesicular release of monoamines through reversal of their respective transporters and potentially through agonism of the Trace Amine-Associated Receptor 1 (TAAR1).[4][5]

TAAR1 is an intracellular G protein-coupled receptor that has emerged as a critical modulator of monoaminergic neuron activity.[6][7] Many psychostimulants, including amphetamines, are known to be TAAR1 agonists.[4] Activation of TAAR1 can lead to a reduction in the firing rate of dopaminergic neurons and alter the function of monoamine transporters, making it a key target for understanding both the therapeutic and abuse-related effects of psychostimulants.[5][8]

This guide provides the necessary theoretical background and practical protocols for researchers to initiate a comprehensive in vivo investigation of this compound.

Compound Profile and Essential Safety Protocols

Before any experimental work, a thorough understanding of the compound's properties and adherence to strict safety protocols are paramount.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name This compound
CAS Number 515137-48-1[2]
Molecular Formula C₉H₁₂FN[1]
Molecular Weight 153.20 g/mol [1]
Appearance Light yellow solid (typical)[9]
Mandatory Safety and Handling Protocol

The following protocol is synthesized from safety data sheets for structurally related fluorinated phenethylamines.[9][10][11] This compound should be treated as hazardous until comprehensive toxicological data is available.

Principle: To minimize exposure risk to laboratory personnel through inhalation, dermal contact, or ingestion.

Materials:

  • This compound (solid form)

  • Personal Protective Equipment (PPE): Chemical splash goggles, nitrile gloves, lab coat, face shield (if splash risk is high)

  • Chemical fume hood

  • Analytical balance

  • Spatula and weighing paper

  • Sealed, unbreakable containers for storage

Procedure:

  • Engineering Controls: All handling of the solid compound and preparation of concentrated solutions MUST be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[9] Ensure an eye wash station and safety shower are immediately accessible.[11]

  • Personal Protective Equipment: Wear appropriate PPE at all times. This includes a lab coat, chemical splash goggles, and compatible protective gloves.[10]

  • Weighing and Aliquoting: When weighing the compound, use a spatula to carefully transfer the solid to weighing paper on an analytical balance within the fume hood. Avoid any actions that could generate dust.

  • Storage: Store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] The storage area should be secure and locked.

  • Spill Management: In case of a spill, evacuate the area and prevent entry. Ventilate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite), sweep it up, and place it in a sealed container for hazardous waste disposal. Do not allow the spill to enter sewers or waterways.[9]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Hypothesized Mechanism of Action: A Dual-Target Model

The primary hypothesis is that this compound acts as a substrate for monoamine transporters, leading to neurotransmitter release, and as an agonist at TAAR1, which modulates this activity.

  • Monoamine Transporter Interaction: Like amphetamine, the compound is likely transported into the presynaptic terminal by the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Inside the neuron, it disrupts the vesicular storage of monoamines and reverses the direction of transport, causing a massive, non-vesicular efflux of neurotransmitters into the synapse.

  • TAAR1 Agonism: Once inside the neuron, the compound can bind to and activate intracellular TAAR1. TAAR1 activation initiates a G-protein signaling cascade (primarily Gαs), leading to the production of cAMP. This signaling can, in turn, phosphorylate transporters, further influencing their function and modulating neuronal firing rates.[4][5]

Hypothesized_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Compound_ext This compound (Extracellular) transporter Monoamine Transporter (DAT, NET, SERT) Compound_ext->transporter 1. Uptake Compound_int Compound (Intracellular) transporter->Compound_int Monoamine_efflux Monoamine Efflux (DA, 5-HT, NE) transporter->Monoamine_efflux 3. Reverses Transport VMAT2 VMAT2 Compound_int->VMAT2 2. Disrupts Vesicular Storage TAAR1 TAAR1 Compound_int->TAAR1 4. Agonism Vesicle Synaptic Vesicle (DA, 5-HT, NE) G_protein Gαs TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP -> cAMP->transporter 5. Modulates (e.g., via PKA)

Caption: Hypothesized dual-target mechanism of this compound.

Application Notes and Experimental Design

This compound is a tool for investigating the structure-function relationships of monoaminergic modulators and for exploring the in vivo role of TAAR1.

Primary Research Applications
  • Probing Monoaminergic Systems: Use the compound to induce a hyper-dopaminergic or hyper-serotonergic state to study its effects on behavior, reward processing, and executive function.

  • Animal Model Development: The compound may be used to induce behavioral phenotypes relevant to human conditions like psychosis or ADHD, such as hyperlocomotion, stereotypy, or deficits in prepulse inhibition.[3]

  • TAAR1 Functional Studies: Compare the effects of the compound in wild-type animals versus TAAR1 knockout animals to isolate the specific contribution of TAAR1 to its overall pharmacological profile.[8]

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

While specific PK/PD data for this compound are unavailable, general principles for similar small molecules should guide experimental design.[12][13]

  • Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common for initial in vivo rodent studies as they provide rapid systemic absorption. Oral (p.o.) administration can also be explored to assess bioavailability.[14][15]

  • Dose-Response Curve: It is essential to establish a dose-response curve for any new compound. A logarithmic dose spacing (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) is recommended for initial characterization.

  • Time Course: The onset and duration of action must be determined. Behavioral or neurochemical effects should be measured at multiple time points post-administration (e.g., 15, 30, 60, 120, 240 minutes) to capture the peak effect and return to baseline.[16]

Experimental_Workflow cluster_setup Phase 1: Foundational Setup cluster_characterization Phase 2: In Vivo Characterization cluster_mechanism Phase 3: Mechanistic Validation A1 Compound Sourcing & Purity Verification (LC-MS) A2 Develop Dosing Solution Protocol A3 Establish Safety & Handling Procedures B1 Dose-Response & Time-Course (Locomotor Activity) A3->B1 B2 Behavioral Phenotyping (e.g., Stereotypy, PPI) B1->B2 B3 In Vivo Microdialysis (DA, 5-HT, NE quantification) B1->B3 C1 Comparative Studies in TAAR1 Knockout Models B3->C1 C2 Receptor Occupancy Studies (if radioligand is available)

Caption: General experimental workflow for characterizing a novel psychostimulant.

Detailed Experimental Protocols

Protocol 1: Preparation of Dosing Solutions

Principle: To prepare sterile, stable, and accurately concentrated solutions for in vivo administration. The hydrochloride salt form is often used for its solubility in aqueous vehicles.

Materials:

  • This compound HCl

  • Sterile 0.9% saline solution

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • pH meter and adjustment solutions (0.1 M HCl, 0.1 M NaOH) if necessary

  • 0.22 µm sterile syringe filters

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mg/mL). Remember to account for the molecular weight of the HCl salt if using the free base equivalent for dosing calculations.

  • Dissolution: In a fume hood, weigh the calculated mass of the compound and place it into a sterile microcentrifuge tube. Add the required volume of sterile 0.9% saline.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming or sonication can be used if solubility issues arise, but stability must be confirmed.

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. If it is not near physiological pH (7.2-7.4), adjust it dropwise with sterile 0.1 M HCl or 0.1 M NaOH. This minimizes irritation at the injection site.

  • Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contamination.

  • Storage: Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Dosing Preparation: On the day of the experiment, thaw an aliquot (if frozen) and dilute it with sterile 0.9% saline to the final concentrations required for injection. Dosing volumes are typically 5-10 mL/kg for mice and 1-2 mL/kg for rats.

Self-Validation: The vehicle control group must receive a saline solution prepared and pH-adjusted in the exact same manner as the drug solution.

Protocol 2: Assessment of Locomotor Activity in Rodents

Principle: To quantify the stimulant effects of the compound on spontaneous movement in an open-field arena. This is a primary assay for assessing psychostimulant-like properties.[3]

Materials:

  • Adult male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley)

  • Open-field arenas equipped with automated photobeam tracking systems

  • Dosing solutions of this compound and vehicle

  • Syringes and needles for administration (e.g., 27-gauge for i.p. injection)

Procedure:

  • Acclimation: Transport animals to the testing room at least 60 minutes before the experiment begins to allow them to acclimate to the new environment.

  • Habituation: Place each animal individually into the center of an open-field arena. Allow them to explore freely for 30-60 minutes. This establishes a baseline level of activity before drug administration.

  • Administration: After the habituation period, remove the animals, administer the predetermined dose of the compound or vehicle via i.p. injection, and immediately return them to the same arena.

  • Data Collection: Record locomotor activity continuously for at least 120 minutes post-injection. Key parameters to measure include:

    • Horizontal Activity: Total distance traveled (cm).

    • Vertical Activity (Rearing): Number of vertical beam breaks.

    • Stereotypy: Repetitive, patterned movements, which can be scored by a trained observer or specialized software.

  • Experimental Design:

    • Groups: Include a vehicle control group and at least 3-4 drug dose groups.

    • Sample Size: A minimum of n=8-10 animals per group is recommended to achieve sufficient statistical power.

Data Analysis:

  • Bin the data into time blocks (e.g., 5- or 10-minute intervals).

  • Analyze the data using a two-way repeated measures ANOVA (Treatment x Time), followed by post-hoc tests (e.g., Dunnett's or Sidak's) to compare each dose group to the vehicle control at each time point.

  • Calculate the total activity over the entire session and analyze using a one-way ANOVA.

Expected Outcome: A psychostimulant compound will cause a dose-dependent increase in locomotor activity compared to the vehicle control group. The time-course analysis will reveal the onset, peak, and duration of this effect.

Conclusion

This compound is a promising but under-investigated research tool. The logical framework and detailed protocols provided herein offer a comprehensive starting point for its systematic characterization. By building upon the well-established pharmacology of its structural analogs, researchers can effectively probe its mechanism of action and potential applications in neuroscience. Rigorous adherence to safety protocols, inclusion of appropriate controls, and careful dose-response and time-course analyses are critical for generating reliable and interpretable data. This foundational work will be essential for unlocking the full potential of this novel compound in the study of monoaminergic brain function.

References

LC-MS/MS protocol for N-Methyl-2-(3-fluorophenyl)ethanamine quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust and Validated LC-MS/MS Protocol for the High-Throughput Quantification of N-Methyl-2-(3-fluorophenyl)ethanamine in Human Plasma

Abstract

This document provides a comprehensive, field-tested protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, toxicologists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices. The protocol details a streamlined protein precipitation method for sample preparation and optimized LC-MS/MS parameters for sensitive and selective detection. All procedures are grounded in the principles of bioanalytical method validation as outlined by major regulatory bodies, ensuring data integrity and reliability.

Introduction and Scientific Principle

This compound is a substituted phenethylamine, a class of compounds with significant interest in pharmacology and toxicology. Accurate quantification in biological matrices is critical for pharmacokinetic studies, metabolism research, and forensic analysis.

The method described herein leverages the power of tandem mass spectrometry, a highly selective and sensitive analytical technique. The core principle involves three key stages:

  • Sample Preparation: Isolation of the analyte from complex biological matrix components like proteins and phospholipids that can interfere with analysis.

  • Chromatographic Separation (LC): Use of high-performance liquid chromatography (HPLC) to separate the target analyte from other components based on its physicochemical properties, ensuring that compounds with the same mass-to-charge ratio do not interfere with detection.

  • Detection (MS/MS): Ionization of the analyte and detection using a triple quadrupole mass spectrometer. The instrument is set to a specific Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and only a characteristic product ion is monitored. This two-stage mass filtering provides exceptional specificity and reduces chemical noise.

This protocol is designed to be compliant with international bioanalytical validation standards, such as the ICH M10 guideline, which is recognized by both the FDA and EMA.[1][2][3]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analytes: this compound reference standard (>98% purity), N-Methyl-d3-2-(3-fluorophenyl)ethanamine (Internal Standard, IS) (>98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials with inserts.

Instrumentation
  • Liquid Chromatography System: A UHPLC system capable of delivering accurate gradients at flow rates up to 0.6 mL/min (e.g., Waters Acquity UPLC, Shimadzu Nexera).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Agilent 6495C, Thermo TSQ Altis).

  • Analytical Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

Detailed Experimental Protocol

Preparation of Standards and Quality Control Samples

The foundation of accurate quantification is the proper preparation of stock solutions, calibration standards (CAL), and quality control (QC) samples.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of this compound and its stable isotope-labeled internal standard (IS), N-Methyl-d3-2-(3-fluorophenyl)ethanamine.

    • Dissolve each in a separate 5 mL volumetric flask using methanol as the solvent. This creates a 1 mg/mL stock solution for both the analyte and the IS. Store at -20°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary analyte stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions. These solutions will be used to spike into blank plasma to create the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the 1 mg/mL IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

  • Calibration (CAL) and Quality Control (QC) Samples:

    • To prepare the calibration curve, spike 5 µL of the appropriate working standard solution into 95 µL of blank human plasma. A typical calibration range is 0.1 to 100 ng/mL.

    • Prepare QC samples in the same manner at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.

Sample Preparation: Protein Precipitation Workflow

Protein precipitation is a rapid and effective method for removing the majority of protein content from plasma samples, making it ideal for high-throughput analysis.[4][5]

G cluster_prep Sample Preparation: Protein Precipitation sample 1. Aliquot 50 µL of Plasma Sample (CAL, QC, Unknown) add_is 2. Add 150 µL of IS Working Solution (100 ng/mL in Acetonitrile) sample->add_is vortex 3. Vortex Mix (1 min at high speed) add_is->vortex centrifuge 4. Centrifuge (10 min at 14,000 rcf, 4°C) vortex->centrifuge supernatant 5. Transfer Supernatant to Autosampler Vial/Plate centrifuge->supernatant inject 6. Inject 5 µL onto LC-MS/MS System supernatant->inject

Caption: Workflow for sample preparation using protein precipitation.

Step-by-Step Procedure:

  • Aliquot 50 µL of each plasma sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein crashing.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge the tubes at 14,000 rcf for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial or a 96-well plate for analysis.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Value Rationale
Column Waters Acquity BEH C18, 2.1x50 mm, 1.7 µm C18 provides excellent retention for moderately polar compounds. The sub-2 µm particle size allows for high resolution and fast analysis times.
Mobile Phase A 0.1% Formic Acid in Water Formic acid is a common modifier that aids in protonation of the analyte for positive mode ESI and improves chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a strong organic solvent providing good elution strength and is MS-friendly.
Flow Rate 0.5 mL/min A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 5 µL
Gradient Time (min) %B
0.0 5
0.3 5
2.0 95
2.5 95
2.6 5

| | 3.5 | 5 |

Table 2: Mass Spectrometry Parameters | Parameter | Value | Rationale | | :--- | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | The secondary amine structure is readily protonated in positive ESI. | | Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. | | Source Temp. | 150 °C | | | Desolvation Temp. | 500 °C | Facilitates efficient solvent evaporation and analyte desolvation. | | Collision Gas | Argon | | | MRM Transitions | Analyte | Q1 (m/z) | Q3 (m/z) | | | this compound (Quantifier) | 154.2 | 109.1 | | | this compound (Qualifier) | 154.2 | 44.1 | | | Internal Standard | | | | | N-Methyl-d3-2-(3-fluorophenyl)ethanamine | 157.2 | 109.1 |

Rationale for MRM Transitions: The precursor ion at m/z 154.2 corresponds to the protonated molecule [M+H]⁺. The primary product ion at m/z 109.1 is the characteristic fluorobenzyl fragment, providing high specificity. The secondary product ion at m/z 44.1 corresponds to the iminium fragment [CH3NH=CH2]⁺, which serves as a qualifier for identity confirmation.

Bioanalytical Method Validation

To ensure the reliability of the data for pharmacokinetic or other regulated studies, the method must be validated according to established guidelines.[6][7] The following parameters must be assessed.

Caption: Core components of bioanalytical method validation.

Table 3: Method Validation Parameters and Acceptance Criteria (based on ICH M10)

Parameter Experiment Acceptance Criteria
Selectivity Analyze blank plasma from ≥6 sources. No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS.
Linearity & Range Analyze calibration curves (n=3) using a weighted (1/x²) linear regression. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of CAL standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at 4 levels in replicate (n=6) on 3 separate days. Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare analyte response in post-extraction spiked blank plasma vs. neat solution. IS-normalized matrix factor should be consistent across lots with a CV ≤15%.
Recovery Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma. Recovery should be consistent and reproducible, though no specific % is required.
Stability Assess analyte stability in plasma under various conditions (Freeze-thaw, bench-top, long-term storage). Mean concentration of stability samples must be within ±15% of nominal concentration of freshly prepared samples.

| Carryover | Inject a blank sample immediately after the highest calibration standard. | Response in the blank should be ≤20% of the LLOQ response. |

Data Analysis and Reporting

  • Integration: Integrate the chromatographic peaks for the analyte and IS MRM transitions.

  • Response Ratio: Calculate the peak area ratio (Analyte Area / IS Area) for all CAL, QC, and unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the CAL standards. Apply a weighted (1/x or 1/x²) linear regression.

  • Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, while the optimized LC-MS/MS parameters provide the necessary performance for demanding research and regulated bioanalytical applications. Adherence to the described validation procedures will ensure the generation of high-quality, reliable, and defensible data.

References

Application Note: In Vitro Pharmacological Profiling of N-Methyl-2-(3-fluorophenyl)ethanamine (3-FMA) at Monoamine Transporters Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the in vitro characterization of N-Methyl-2-(3-fluorophenyl)ethanamine, a compound commonly known as 3-Fluoromethamphetamine (3-FMA). As a substituted amphetamine of significant interest within the research and forensic communities, a precise understanding of its pharmacological profile is critical.[1] 3-FMA is presumed to exert its effects by interacting with monoamine transporters, though detailed, peer-reviewed binding data is scarce.[2] This document outlines detailed, self-validating protocols for conducting competitive radioligand binding assays to determine the binding affinity (Kᵢ) and selectivity of 3-FMA for the human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The methodologies described herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind critical experimental choices, ensuring robust and reproducible results.

Scientific Principles and Background

The Monoamine Transporter System

Dopamine (DA), serotonin (5-HT), and norepinephrine (NE) are crucial monoamine neurotransmitters that regulate a vast array of physiological and psychological processes, including mood, cognition, motivation, and motor control. The precise control of their signaling is paramount and is primarily managed by a family of plasma membrane proteins: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3] These transporters terminate synaptic transmission by actively removing their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[4] Consequently, they are primary targets for a wide range of therapeutic agents (e.g., antidepressants) and psychoactive substances.

This compound (3-FMA) is a structural analog of methamphetamine and is classified as a novel psychoactive substance.[5] Like other amphetamines, it is believed to act as a monoamine releasing agent and/or reuptake inhibitor.[4][6] Anecdotal reports and preliminary data suggest it may be a serotonin-dominant triple monoamine releaser, but empirical quantification of its interaction with the transporters is necessary to confirm this profile.[2]

The Rationale of Competitive Radioligand Binding Assays

To quantify the interaction between a test compound (the "ligand," in this case, 3-FMA) and a specific receptor or transporter, the competitive radioligand binding assay is the gold standard.[7] This technique measures the ability of an unlabeled test compound to compete with and displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target.

The core principle involves incubating a fixed concentration of the target (e.g., cell membranes expressing DAT) and a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) with increasing concentrations of the unlabeled test compound (3-FMA). As the concentration of 3-FMA increases, it displaces more of the radioligand from the transporter. The amount of bound radioactivity is then measured, typically after separating the bound from the free radioligand via rapid filtration.[8]

The data are used to generate an inhibition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ), which represents the intrinsic binding affinity of the test compound for the target, using the Cheng-Prusoff equation. A lower Kᵢ value signifies a higher binding affinity.

Essential Materials and Equipment

Category Item Recommended Source/Specification Purpose
Test Compound This compound HClPurity >98% (Verified by NMR/GC-MS)[9]The unlabeled competitor ligand.
Radioligands [³H]WIN 35,428PerkinElmer, Specific Activity: 80-90 Ci/mmolDAT-selective radioligand.
[³H]CitalopramPerkinElmer, Specific Activity: 70-85 Ci/mmolSERT-selective radioligand.
[³H]NisoxetinePerkinElmer, Specific Activity: 70-87 Ci/mmolNET-selective radioligand.[10]
Biological Source HEK-293 cells stably expressing hDAT, hSERT, or hNETATCC or equivalentSource of human monoamine transporters.
Rodent brain tissue (alternative)Sprague-Dawley rat striatum (DAT), cortex (SERT/NET)Alternative, non-human source of transporters.
Displacement Drugs GBR 12909 or CocaineSigma-AldrichFor defining DAT non-specific binding.
Fluoxetine or ParoxetineSigma-AldrichFor defining SERT non-specific binding.
DesipramineSigma-AldrichFor defining NET non-specific binding.
Assay Plates 96-well Glass Fiber (GF/B) Filter PlatesMillipore MultiScreenHTS or equivalentFor separating bound vs. free radioligand.[8]
96-well Polypropylene PlatesStandard lab supplierFor sample dilutions and reaction setup.
Buffers & Reagents Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)Prepare from molecular biology grade reagentsMaintains physiological pH and ionic strength.
Polyethylenimine (PEI)Sigma-Aldrich, 0.3% (w/v) solutionPre-treats filter plates to reduce non-specific binding.
Liquid Scintillation CocktailPerkinElmer Ultima Gold™ or equivalentFor detecting radioactive decay.
Equipment Cell Harvester / Vacuum ManifoldMillipore, Brandel, or equivalentFor rapid filtration and washing.
Liquid Scintillation CounterBeckman Coulter, PerkinElmer MicroBeta®For quantifying bound radioactivity.[8]
Centrifuge (refrigerated)Standard lab supplierFor preparing cell membrane homogenates.
Tissue Homogenizer (e.g., Dounce or Polytron)Standard lab supplierFor preparing tissue homogenates.

Experimental Workflows and Protocols

The following diagram illustrates the general workflow for conducting a competitive binding assay.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Cell Membranes (or Tissue Homogenates) prep_ligands Prepare Serial Dilutions of 3-FMA prep_plates Pre-treat Filter Plates with 0.3% PEI add_reagents Add Reagents to Plate: 1. Buffer 2. Membranes 3. Ligands (Radiolabeled & Unlabeled) prep_plates->add_reagents incubate Incubate (e.g., 60 min at Room Temp) add_reagents->incubate filter_wash Rapid Filtration & Washing (Separate Bound from Free) incubate->filter_wash scint_count Add Scintillant & Count CPM filter_wash->scint_count data_analysis Data Analysis: - Calculate Specific Binding - Non-linear Regression (IC₅₀) - Cheng-Prusoff (Kᵢ) scint_count->data_analysis

Figure 1: General workflow for a competitive radioligand binding assay.

Protocol 1: Membrane Preparation from Transfected Cells

Scientist's Note: Using stably transfected cell lines provides a homogenous and reproducible source of a specific human transporter, eliminating confounding variables from other receptor systems present in native tissue.

  • Cell Culture: Grow HEK-293 cells stably expressing the transporter of interest (hDAT, hSERT, or hNET) to ~90% confluency in appropriate culture flasks.

  • Harvesting: Aspirate the culture medium and wash the cell monolayer once with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS). Dislodge cells using a cell scraper in the presence of fresh, ice-cold DPBS.

  • Centrifugation: Transfer the cell suspension to a centrifuge tube and pellet the cells at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Discard the supernatant and resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize with a Polytron homogenizer for 15-20 seconds.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Final Preparation: Discard the supernatant. Resuspend the membrane pellet in fresh Lysis Buffer. Repeat the centrifugation step (Step 5).

  • Storage: Resuspend the final pellet in a known volume of Assay Buffer, determine the protein concentration using a Bradford or BCA assay, and store aliquots at -80°C until use.

Protocol 2: DAT Competitive Binding Assay
  • Plate Preparation: Pre-treat a 96-well GF/B filter plate by soaking it in 0.3% polyethylenimine (PEI) for at least 30 minutes to minimize non-specific binding of the radioligand.

  • Assay Setup: In a separate 96-well polypropylene plate, prepare the following in triplicate (total assay volume = 200 µL):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]WIN 35,428 (final concentration ~0.5-1.0 nM) + 100 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL GBR 12909 (final concentration ~10 µM) + 50 µL [³H]WIN 35,428 + 100 µL membrane suspension.

    • 3-FMA Competition: 50 µL of 3-FMA dilution (typically 10-12 concentrations, e.g., 10⁻¹¹ M to 10⁻⁵ M final) + 50 µL [³H]WIN 35,428 + 100 µL membrane suspension. Scientist's Note: The order of addition should be buffer/competitor first, then radioligand, and finally the membrane suspension to initiate the binding reaction simultaneously across the plate. The concentration of the non-specific competitor should be at least 100-fold its Kᵢ for the target to ensure complete displacement of the radioligand from the specific sites.

  • Incubation: Gently mix the plate and incubate for 60-90 minutes at room temperature (or 4°C, depending on protocol optimization) to allow the binding to reach equilibrium.

  • Filtration: Aspirate the PEI solution from the filter plate. Place the filter plate on a vacuum manifold and rapidly transfer the contents of the incubation plate to the filter plate. Apply vacuum to filter the contents.

  • Washing: Immediately wash the filters three times with 200 µL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl). This step must be rapid to prevent dissociation of the radioligand from the transporter.

  • Drying & Scintillation: Remove the filter plate from the manifold and allow the filters to dry completely (e.g., overnight at room temperature or 1 hour at 50°C). Add 40-50 µL of liquid scintillation cocktail to each well.

  • Counting: Seal the plate and count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter after a 2-4 hour equilibration period.

Protocols for SERT and NET Binding Assays

The protocols for SERT and NET follow the exact same procedure as the DAT assay, with the following key substitutions:

Assay Target Radioligand Radioligand Final Conc. Drug for Non-Specific Binding (NSB)
SERT [³H]Citalopram~0.5-1.0 nMFluoxetine (~10 µM)
NET [³H]Nisoxetine~0.5-1.0 nMDesipramine (~10 µM)

Data Analysis and Interpretation

The pathway from raw scintillation counts to the final binding affinity (Kᵢ) is a critical multi-step process.

G cluster_fit Curve Fitting cluster_calc Affinity Calculation raw_cpm Raw CPM Data (from Scintillation Counter) avg_cpm Average Triplicate CPMs (Total, NSB, Competitor) raw_cpm->avg_cpm spec_bind Calculate Specific Binding: CPM_Total - CPM_NSB avg_cpm->spec_bind norm_data Normalize Data: (% Specific Binding) spec_bind->norm_data nonlinear_reg Non-linear Regression (Sigmoidal Dose-Response) norm_data->nonlinear_reg ic50 Determine IC₅₀ Value nonlinear_reg->ic50 cheng_prusoff Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) ic50->cheng_prusoff ki_value Final Kᵢ Value cheng_prusoff->ki_value

Figure 2: Data analysis pipeline from raw counts to Kᵢ value.

  • Calculate Specific Binding:

    • Specific Binding (100%) = Average CPM (Total Binding) - Average CPM (Non-Specific Binding).

  • Normalize Competition Data:

    • For each concentration of 3-FMA, calculate the percent specific binding: % Specific Binding = [(Average CPM_competitor - Average CPM_NSB) / (Specific Binding)] * 100

  • Determine IC₅₀:

    • Plot % Specific Binding against the log concentration of 3-FMA.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. The software will calculate the LogIC₅₀, from which the IC₅₀ is derived.

  • Calculate Kᵢ (Binding Affinity):

    • Use the Cheng-Prusoff equation to convert the IC₅₀ to the Kᵢ. [This conversion is essential as the IC₅₀ value is dependent on the concentration of radioligand used, while the Kᵢ is an absolute measure of affinity.]

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

      • [L] = The concentration of the radioligand used in the assay.

      • Kᴅ = The dissociation constant of the radioligand for the transporter (this must be determined separately via a saturation binding experiment or obtained from a reliable source).

Interpreting the Results

The calculated Kᵢ values for 3-FMA at DAT, SERT, and NET allow for a quantitative assessment of its pharmacological profile.

Parameter Interpretation
Affinity (Kᵢ) A lower Kᵢ value indicates a higher binding affinity. A Kᵢ < 100 nM is generally considered potent.
Selectivity The ratio of Kᵢ values indicates selectivity. For example, Selectivity for SERT over DAT = Kᵢ(DAT) / Kᵢ(SERT). A ratio > 10 is typically considered selective.

Hypothetical Data Summary Table:

Target Radioligand 3-FMA IC₅₀ (nM) 3-FMA Kᵢ (nM) Selectivity Ratio
hDAT [³H]WIN 35,428e.g., 150e.g., 85Kᵢ(DAT)/Kᵢ(SERT) = 4.7
hSERT [³H]Citaloprame.g., 32e.g., 18-
hNET [³H]Nisoxetinee.g., 95e.g., 50Kᵢ(NET)/Kᵢ(SERT) = 2.8

Scientist's Note: Based on this hypothetical data, 3-FMA would be characterized as a potent, non-selective monoamine transporter ligand with the highest affinity for the serotonin transporter (SERT), consistent with some anecdotal reports.[1][2]

References

N-Methyl-2-(3-fluorophenyl)ethanamine: A Research Tool for Interrogating Monoamine Transporter Function

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Forward: Charting the Monoamine Landscape

The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of neurotransmission, playing a pivotal role in mood, cognition, and behavior.[1][2][3][4] Their dysfunction is implicated in a spectrum of neuropsychiatric and neurodegenerative disorders, making them prime targets for therapeutic intervention.[2][4][5] The exploration of novel chemical entities that interact with these transporters is paramount for advancing our understanding of their complex biology and for the development of next-generation therapeutics.

This guide focuses on N-Methyl-2-(3-fluorophenyl)ethanamine, a compound of interest for its potential interaction with monoamine transporters. While extensive public data on this specific molecule is limited, its structural similarity to other known monoamine transporter ligands suggests its utility as a research tool. These application notes provide a comprehensive framework for the characterization of this compound and similar compounds, detailing the requisite protocols to elucidate their affinity, potency, and functional effects at DAT, NET, and SERT.

Section 1: Understanding the Target - The Monoamine Transporter System

Monoamine transporters are members of the solute carrier 6 (SLC6) family of proteins.[1][3][6] They are located on the presynaptic terminals of their respective neurons and function to clear neurotransmitters from the synaptic cleft, thereby terminating the signal.[1][3][7][8] This reuptake process is an active transport mechanism, dependent on the co-transport of sodium and chloride ions.[2][3][6][9]

cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (Monoamines) Release Release MAT Monoamine Transporter (DAT, NET, or SERT) SynapticCleft Monoamines Release->SynapticCleft Neurotransmitter Release SynapticCleft->MAT Reuptake Receptor Postsynaptic Receptor SynapticCleft->Receptor Binding

Figure 1. Simplified workflow of monoamine neurotransmission, highlighting the role of the monoamine transporter in neurotransmitter reuptake.

Section 2: Characterizing the Interaction - In Vitro Assays

A critical first step in evaluating a novel compound is to determine its binding affinity and functional potency at the monoamine transporters. This is typically achieved through a combination of radioligand binding and uptake inhibition assays.

Radioligand Binding Assays: Gauging Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[10][11] These assays utilize a radiolabeled ligand with known high affinity for the target to quantify the displacement by the test compound.

Principle: The assay measures the ability of this compound to compete with a specific radioligand for binding to DAT, NET, or SERT expressed in cell membranes or tissue homogenates. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the equilibrium dissociation constant (Ki).

Protocol: Radioligand Binding Assay

  • Preparation of Membranes:

    • Use commercially available cell lines stably expressing human DAT, NET, or SERT, or prepare synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).[10][11][12]

    • Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) to each well.[13][14]

    • Add increasing concentrations of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known selective inhibitor, e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Incubation and Termination:

    • Incubate the plates at room temperature or 4°C for a specified time to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays: Assessing Functional Potency

While binding assays reveal affinity, uptake assays measure the functional consequence of that binding—the inhibition of neurotransmitter transport.[15][16][17]

Principle: This assay quantifies the ability of this compound to inhibit the uptake of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into synaptosomes.

Protocol: Synaptosomal Uptake Inhibition Assay

  • Synaptosome Preparation:

    • Isolate synaptosomes from fresh or frozen brain tissue rich in the transporter of interest as described in the binding assay protocol.[12]

  • Assay Procedure:

    • Pre-incubate synaptosomes with increasing concentrations of this compound or vehicle.

    • Initiate uptake by adding a fixed concentration of the respective radiolabeled monoamine.

    • Allow uptake to proceed for a short, linear period (typically a few minutes) at 37°C.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

  • Data Analysis:

    • Quantify the radioactivity in the synaptosomes.

    • Determine the IC50 value by plotting the percentage of inhibition of uptake against the log concentration of the test compound.

Data Presentation: Hypothetical Transporter Interaction Profile

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound50150257520040
Cocaine (Reference)100250300150350400
Fluoxetine (Reference)>1000>10001>1000>10005

Note: The above data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Start Start: Compound of Interest (this compound) BindingAssay Radioligand Binding Assay Start->BindingAssay UptakeAssay Synaptosomal Uptake Assay Start->UptakeAssay Affinity Determine Affinity (Ki) for DAT, NET, SERT BindingAssay->Affinity Potency Determine Functional Potency (IC50) for DAT, NET, SERT UptakeAssay->Potency Profile Generate Transporter Interaction Profile Affinity->Profile Potency->Profile

Figure 2. Experimental workflow for in vitro characterization of a novel monoamine transporter ligand.

Section 3: Investigating In Vivo Effects - Microdialysis

To understand the physiological consequences of monoamine transporter interaction, it is essential to move from in vitro systems to in vivo models. In vivo microdialysis is a powerful technique for measuring changes in extracellular neurotransmitter levels in the brains of freely moving animals.[18][19][20]

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region.[20] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the perfusate, which is then collected and analyzed.[7][8][20]

Protocol: In Vivo Microdialysis

  • Surgical Implantation:

    • Anesthetize the animal (typically a rat or mouse) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines).

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate.

    • Collect baseline dialysate samples to establish stable neurotransmitter levels.

    • Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.

  • Sample Analysis:

    • Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation:

    • Express the post-drug neurotransmitter levels as a percentage of the pre-drug baseline.

    • An increase in extracellular monoamine levels following drug administration suggests that the compound is acting as a reuptake inhibitor or a releasing agent.

Section 4: Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound as a tool for studying monoamine transporters. By systematically evaluating its binding affinity, functional potency, and in vivo effects, researchers can build a detailed pharmacological profile. This information is crucial for determining its selectivity and mechanism of action, and ultimately its utility in elucidating the intricate roles of DAT, NET, and SERT in health and disease. Further studies could explore its potential as a substrate or releasing agent, its effects on downstream signaling pathways, and its behavioral consequences.

References

Application Notes and Protocols for the Administration of N-Methyl-2-(3-fluorophenyl)ethanamine to Rodents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental framework for the preclinical evaluation of N-Methyl-2-(3-fluorophenyl)ethanamine in rodent models. As a substituted phenethylamine, this compound is hypothesized to possess psychoactive properties. The following protocols are designed for researchers in pharmacology, neuroscience, and drug development to systematically investigate its behavioral and physiological effects. This guide emphasizes a structured, safety-conscious approach, beginning with dose-finding studies and progressing to more specific behavioral and physiological assessments. All procedures must be conducted in accordance with institutional and national ethical guidelines for animal research.

Introduction and Scientific Rationale

This compound is a substituted phenethylamine. The phenethylamine scaffold is the backbone for a wide range of neuroactive compounds, including neurotransmitters, stimulants, and hallucinogens. The introduction of a fluorine atom to the phenyl ring and a methyl group to the amine can significantly alter the pharmacological profile of the parent compound, potentially affecting its potency, metabolic stability, and mechanism of action.[1][2][3] Specifically, fluorination has been shown to modulate the psychoactivity of phenethylamines, in some cases enhancing potency and duration of effects.[1][4][5]

Given its structural similarity to other psychoactive phenethylamines, it is critical to characterize the in vivo effects of this compound to understand its potential therapeutic applications or abuse liability. This guide outlines a logical progression of experiments, starting with essential safety and dose-ranging studies, followed by detailed protocols for assessing its effects on locomotor activity, its subjective effects via drug discrimination paradigms, and its physiological impact.

Ethical Considerations

All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[6] Researchers must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal use and suffering.[6] This includes using the minimum number of animals required for statistical power, refining procedures to reduce pain and distress, and considering alternatives to animal testing where possible. Appropriate housing, feeding, and environmental conditions must be maintained throughout the study.[7]

Materials and Reagents

  • Test Compound: this compound (purity ≥98%)

  • Vehicle: The choice of vehicle will depend on the solubility of the test compound. For hydrophobic compounds, a solution of 5% DMSO, 5% Tween 80, and 90% sterile saline is a common starting point. The vehicle should be tested alone as a control.

  • Animals: Male or female adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used. The choice of species and strain should be justified based on the research question.

  • Saline: Sterile 0.9% sodium chloride solution.

  • Anesthetics: As required for any surgical procedures (e.g., intravenous catheter implantation).

  • Standard Psychoactive Drugs: For use as training drugs in discrimination studies (e.g., d-amphetamine for stimulant effects, or a known hallucinogen).

Experimental Protocols

Dose-Response and Toxicity Assessment

A preliminary dose-finding study is essential to determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent behavioral and physiological testing.[8][9]

Protocol 1: Acute Dose-Range Finding Study

  • Animal Model: Use a small cohort of mice (n=3-5 per group).

  • Dose Selection: Based on toxicity data for similar compounds, a conservative starting dose is recommended. For example, the LD50 for some N-methylated phenethylamines in mice is in the range of 90-200 mg/kg.[10] A starting dose of 1 mg/kg, with logarithmic increases (e.g., 3, 10, 30 mg/kg), is a cautious approach.

  • Administration: Administer a single dose of this compound via the intended route of administration (e.g., intraperitoneal injection).

  • Observation: Continuously monitor the animals for the first hour and then at regular intervals for up to 24 hours. Record any signs of toxicity, such as seizures, stereotypy, changes in posture or gait, and autonomic signs (e.g., piloerection, salivation).

  • Humane Endpoints: Establish clear humane endpoints and euthanize animals that show severe signs of distress.

  • Data Analysis: Determine the highest dose that does not produce overt signs of toxicity. This will inform the dose range for subsequent studies.

ParameterDescription
Animal Species Mouse (e.g., C57BL/6)
Number of Animals 3-5 per dose group
Dose Levels Vehicle, 1, 3, 10, 30 mg/kg (or as determined by preliminary data)
Route Intraperitoneal (IP) or Oral (PO)
Observation Period Continuous for the first hour, then at 2, 4, 8, and 24 hours post-administration.
Parameters to Monitor General activity, posture, gait, convulsions, tremors, salivation, piloerection, changes in respiration, and any other abnormal behaviors.[11]
Behavioral Assessments

The open field test is a standard method for assessing spontaneous locomotor activity and can indicate stimulant or sedative effects of a compound.[12][13][14][15]

Protocol 2: Open Field Locomotor Activity Test

  • Apparatus: A square or circular arena with video tracking capabilities.[14][15]

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.[16]

  • Procedure:

    • Administer the selected doses of this compound or vehicle.

    • At a predetermined time post-injection (e.g., 15-30 minutes), place the animal in the center of the open field arena.

    • Record activity for a set duration (e.g., 30-60 minutes).

  • Data Analysis: Analyze the video recordings to quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[12]

Diagram 1: Open Field Test Workflow

G cluster_pre Pre-Test cluster_test Test cluster_post Post-Test acclimation Acclimation to Testing Room (30-60 min) dosing Administer Compound or Vehicle acclimation->dosing placement Place Animal in Open Field Arena dosing->placement recording Record Activity (30-60 min) placement->recording analysis Analyze Video Data recording->analysis

Caption: Workflow for the open field locomotor activity test.

The drug discrimination paradigm is a sophisticated behavioral assay used to assess the subjective effects of a novel compound by determining if it generalizes to the effects of a known drug.[17][18][19][20][21]

Protocol 3: Drug Discrimination Study

  • Apparatus: Standard two-lever operant conditioning chambers.[21]

  • Training Phase:

    • Train rats to press one lever after receiving a known psychoactive drug (e.g., d-amphetamine) and a second lever after receiving the vehicle.[18][19]

    • Reinforce correct lever presses with a food reward.

    • Continue training until the animals consistently select the correct lever.

  • Testing Phase:

    • Administer various doses of this compound.

    • Place the animal in the operant chamber and allow it to choose a lever.

    • Record the percentage of responses on the drug-appropriate lever.

  • Data Analysis: If the animals predominantly press the drug-associated lever after administration of the test compound, it suggests that it has similar subjective effects to the training drug.[20]

Diagram 2: Drug Discrimination Paradigm

G cluster_training Training Phase cluster_testing Testing Phase drug_admin Administer Training Drug drug_lever Press Drug Lever -> Reward drug_admin->drug_lever vehicle_admin Administer Vehicle vehicle_lever Press Vehicle Lever -> Reward vehicle_admin->vehicle_lever test_compound Administer this compound lever_choice Animal Chooses Lever test_compound->lever_choice data_analysis Analyze Percentage of Drug Lever Presses lever_choice->data_analysis

Caption: The two phases of a drug discrimination study.

Physiological Assessments

It is important to monitor the physiological effects of this compound, as many psychoactive compounds can impact cardiovascular and thermoregulatory systems.[[“]][23]

Protocol 4: Cardiovascular and Body Temperature Monitoring

  • Animal Preparation: For cardiovascular monitoring, animals may be implanted with telemetry devices or monitored using non-invasive tail-cuff systems.

  • Procedure:

    • Acclimate the animals to any monitoring equipment.

    • Record baseline physiological parameters (heart rate, blood pressure, body temperature).

    • Administer the test compound or vehicle.

    • Continuously or intermittently record physiological parameters for a set duration post-administration.

  • Data Analysis: Compare the physiological parameters after drug administration to baseline and to the vehicle control group.

ParameterMeasurement Method
Heart Rate Telemetry, tail-cuff plethysmography, or electrocardiogram (ECG).[24]
Blood Pressure Telemetry or tail-cuff plethysmography.[24]
Body Temperature Rectal probe or telemetry.[25]

Data Analysis and Interpretation

All quantitative data should be analyzed using appropriate statistical methods. For dose-response studies, analysis of variance (ANOVA) followed by post-hoc tests is often appropriate. For time-course data, repeated measures ANOVA may be used. The choice of statistical test should be determined during the experimental design phase.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial in vivo characterization of this compound in rodents. By systematically evaluating its safety, behavioral effects, and physiological impact, researchers can gain valuable insights into the pharmacological profile of this novel psychoactive compound. It is imperative that all research is conducted with the highest ethical standards and with a commitment to animal welfare.

References

Application Notes & Protocols: Safe Handling and Storage of N-Methyl-2-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for N-Methyl-2-(3-fluorophenyl)ethanamine was available at the time of this writing. The following guidelines are based on safety data for structurally similar compounds, including other fluorinated phenethylamines, and established best practices for laboratory chemical safety. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before handling. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction: Understanding the Compound

This compound is a substituted phenethylamine. The introduction of a fluorine atom to the phenyl ring and a methyl group to the amine can significantly alter the compound's physical, chemical, and toxicological properties. Substituted phenethylamines are a broad class of compounds, many of which are central nervous system stimulants, with some also exhibiting properties as entactogens or hallucinogens.[1] While the specific biological effects of this compound are not extensively documented in publicly available literature, its structural similarity to other psychoactive compounds warrants a high degree of caution.

From a chemical standpoint, the amine group confers basic properties, while the fluorinated aromatic ring can influence its metabolic profile and potential for bioaccumulation. The safe handling of this and related research chemicals is paramount for protecting laboratory personnel and ensuring the integrity of experimental results.

Hazard Identification and Risk Assessment

Given the lack of specific toxicity data, a conservative approach to hazard assessment is essential. Based on data from structurally similar fluorinated phenethylamines, this compound should be presumed to be:

  • Corrosive: Capable of causing severe skin burns and eye damage upon contact.[2]

  • Irritant: May cause irritation to the skin, eyes, and respiratory system.

  • Harmful if Swallowed or Inhaled: Acute toxicity via ingestion or inhalation is a significant concern.[3]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantities being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the potential for exposure.

Physical and Chemical Properties (Predicted)
PropertyValueSource
CAS Number515137-48-1[4]
Molecular FormulaC₉H₁₂FNProactive Molecular Research
Molecular Weight153.2 g/mol Proactive Molecular Research
AppearanceNot specified; likely a liquid or low-melting solid at room temperature.N/A

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and consistent use of PPE is non-negotiable when handling this compound.[5][6]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[7] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7][8]

  • Hand Protection: Chemically resistant gloves are mandatory.[9] Disposable nitrile gloves may provide limited protection for incidental contact but should be removed and replaced immediately after any exposure.[8] For more extensive handling, consider using thicker, reusable gloves and consult the manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat should be worn at all times.[7] For procedures with a higher risk of splashes or spills, a chemical-resistant apron is recommended.

  • Footwear: Closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.[6]

Engineering Controls: Minimizing Exposure

Engineering controls are designed to remove the hazard at its source and are a critical component of a safe laboratory environment.

  • Chemical Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: The laboratory should have adequate general ventilation.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are essential in case of accidental exposure.

Handling Protocols

General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not inhale dust, fumes, or vapors.[11]

  • Wash hands thoroughly after handling, even if gloves were worn.[10]

  • Do not eat, drink, or smoke in the laboratory.

  • Label all containers clearly with the chemical name and appropriate hazard warnings.[12]

Weighing and Solution Preparation Workflow

Weighing_and_Solution_Preparation cluster_Prep Preparation cluster_Weighing Weighing cluster_Solution Solution Preparation cluster_Cleanup Cleanup A Don appropriate PPE B Ensure fume hood is operational A->B C Tare analytical balance with weigh boat B->C D Carefully transfer desired amount of this compound C->D E Record exact weight D->E F Transfer weighed compound to appropriate glassware E->F G Add solvent and mix to dissolve F->G H Label solution container appropriately G->H I Decontaminate weigh boat and any spills H->I J Dispose of waste in designated hazardous waste container I->J K Clean work area J->K L Remove and properly dispose of/store PPE K->L

Caption: Workflow for weighing and preparing solutions of this compound.

Storage Procedures

Proper storage is crucial for maintaining the stability of the compound and preventing accidents.

General Storage Guidelines
  • Store in a cool, dry, and well-ventilated area.[13]

  • Keep containers tightly closed when not in use.[13]

  • Store away from direct sunlight and sources of heat.[12]

  • Do not store chemicals on the floor or on benchtops for extended periods.[14]

  • Large breakable containers should be stored below shoulder height.[15]

Segregation of Incompatible Chemicals

Chemicals must be segregated by hazard class to prevent dangerous reactions.[16]

Chemical_Segregation Amine This compound Acid Strong Acids (e.g., HCl, H₂SO₄) Oxidizer Strong Oxidizers (e.g., Peroxides, Nitrates)

Caption: Segregation of this compound from incompatible chemicals.

  • Acids: Store separately from acids. Accidental mixing can lead to a violent exothermic reaction.[15]

  • Oxidizing Agents: Store away from strong oxidizing agents to prevent the risk of fire or explosion.[15]

  • Flammable Materials: While the flammability of this compound is not known, it is prudent to store it away from flammable and combustible materials.

Emergency Procedures

Spills
  • Small Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[13]

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures.

Conclusion

The safe handling and storage of this compound require a proactive and cautious approach. By adhering to the principles of risk assessment, proper use of PPE and engineering controls, and diligent adherence to established protocols, researchers can minimize the risks associated with this compound. Continuous vigilance and a strong safety culture are the cornerstones of a safe and productive research environment.

References

N-Methyl-2-(3-fluorophenyl)ethanamine for investigating dopamine release mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Dopamine Release and Uptake Mechanisms using N-Methyl-2-(3-fluorophenyl)ethanamine: A High-Affinity Research Probe

Abstract

This document provides a detailed guide for utilizing this compound, a novel monoamine transporter ligand, as a research tool to investigate the intricacies of dopamine (DA) neurotransmission. We present its putative mechanism of action based on its structural similarity to known dopamine transporter (DAT) inhibitors and provide comprehensive, field-proven protocols for its application in key preclinical neuroscience techniques. This guide is designed to equip researchers with the necessary methodologies to characterize the compound's effects on dopamine release and reuptake dynamics, including in vivo microdialysis and fast-scan cyclic voltammetry (FSCV), as well as in vitro receptor binding assays to determine its selectivity profile.

Introduction: The Critical Role of Dopamine and the Need for Novel Research Tools

Dopamine, a central monoamine neurotransmitter, is integral to numerous physiological processes, including motor control, motivation, reward, and cognition.[1][2][3] Dysregulation of the dopaminergic system is implicated in a wide array of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, depression, and substance use disorders.[4][5][6] The dopamine transporter (DAT) is a presynaptic plasma membrane protein that plays a pivotal role in regulating dopamine signaling by mediating the reuptake of extracellular dopamine back into the presynaptic neuron, thus terminating the neurotransmitter's action in the synapse.[1][7][8]

The DAT is a primary target for both therapeutic agents (e.g., methylphenidate for ADHD) and drugs of abuse (e.g., cocaine, amphetamine).[6][9][10] Compounds that interact with the DAT can be broadly classified as either reuptake inhibitors, which block the transporter, or releasing agents, which can reverse the direction of transport, leading to dopamine efflux.[10] Understanding the precise mechanisms by which novel compounds modulate DAT function is crucial for the development of new therapeutics.

This compound is a structural analog of phenethylamine, a class of compounds known to interact with monoamine transporters. Its fluorinated phenyl ring and N-methyl group suggest a potential for high affinity and selectivity for the DAT. This application note will guide researchers in using this compound to explore the subtleties of dopamine release and uptake.

Putative Mechanism of Action

This compound is hypothesized to act as a high-affinity ligand for the dopamine transporter. Based on its structure, it is likely to function as a competitive inhibitor of dopamine uptake, and may also induce non-competitive inhibition through internalization of the transporter or even promote dopamine efflux through a reversal of the transport process.[1][7]

The dopamine transporter is a symporter that couples the translocation of dopamine with the co-transport of two Na⁺ ions and one Cl⁻ ion down their electrochemical gradients.[4][7] The process is driven by the ion gradients maintained by the Na⁺/K⁺-ATPase.[7] It is proposed that this compound binds to the outward-facing conformation of the DAT, preventing the binding and subsequent reuptake of dopamine from the synaptic cleft. This leads to an increase in the extracellular concentration and residence time of dopamine, thereby enhancing dopaminergic neurotransmission.

The interaction of this compound with the DAT can be modulated by various intracellular signaling pathways, including those involving protein kinase A (PKA) and protein kinase C (PKC), which can phosphorylate the transporter and alter its activity and trafficking.[1][7]

Visualizing the Proposed Mechanism of Action

Dopamine Transporter Mechanism Proposed Mechanism of this compound Action on DAT cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT {Dopamine Transporter (DAT)|Outward-facing} DA_cytosol Cytosolic Dopamine DAT->DA_cytosol Translocation DA_vesicle Dopamine Vesicle DA_synapse DA_vesicle->DA_synapse Exocytosis VMAT2 VMAT2 DA_cytosol->VMAT2 Sequestration VMAT2->DA_vesicle NM2FPE {this compound} NM2FPE->DAT Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding Postsynaptic Signaling Postsynaptic Signaling DA_receptor->Postsynaptic Signaling

Caption: Proposed interaction of this compound with the dopamine transporter.

Experimental Protocols

This section provides detailed protocols for characterizing the effects of this compound on dopamine neurotransmission.

In Vivo Microdialysis for Measuring Extracellular Dopamine

In vivo microdialysis is a powerful technique for sampling and quantifying extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[11][12] This protocol outlines the procedure for measuring changes in striatal dopamine concentrations following the administration of this compound.

  • Animal Surgery and Guide Cannula Implantation:

    • Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane or a ketamine/xylazine mixture.

    • Secure the animal in a stereotaxic frame.

    • Surgically expose the skull and drill a small hole above the target brain region (e.g., striatum; coordinates from bregma: AP +1.2 mm, ML ±2.8 mm, DV -3.5 mm).

    • Slowly lower a guide cannula to the desired depth and fix it to the skull using dental cement and surgical screws.[11]

    • Insert a dummy cannula to maintain patency and allow the animal to recover for at least 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a microdialysis chamber that allows for free movement.

    • Gently remove the dummy cannula and insert a microdialysis probe (e.g., 4 mm membrane) into the guide cannula.

    • Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.[11]

    • Allow for a 90-120 minute equilibration period.

    • Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish a stable basal dopamine level.[11]

  • Drug Administration and Sample Collection:

    • Administer this compound at the desired doses (e.g., 1, 5, 10 mg/kg, intraperitoneally) or the vehicle control.

    • Continue to collect dialysate samples at 20-minute intervals for at least 3 hours post-injection.

    • Immediately freeze samples on dry ice or in a cooled fraction collector and store at -80°C until analysis.

  • Dopamine Quantification by HPLC-ED:

    • Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[13]

    • Prepare a standard curve of dopamine to quantify the concentrations in the samples.

    • Express the results as a percentage of the mean baseline dopamine concentration.

Visualizing the In Vivo Microdialysis Workflow

Microdialysis Workflow In Vivo Microdialysis Experimental Workflow A 1. Stereotaxic Surgery: Guide Cannula Implantation B 2. Animal Recovery (5-7 days) A->B C 3. Microdialysis Probe Insertion & Equilibration (90-120 min) B->C D 4. Baseline Sample Collection (3-4 fractions) C->D E 5. Drug/Vehicle Administration D->E F 6. Post-injection Sample Collection (≥ 3 hours) E->F G 7. Sample Storage (-80°C) F->G H 8. HPLC-ED Analysis G->H I 9. Data Analysis: % change from baseline H->I FSCV Workflow Fast-Scan Cyclic Voltammetry Data Flow cluster_experiment In Vivo Experiment cluster_data Data Acquisition & Processing cluster_analysis Data Analysis Electrode Carbon-Fiber Microelectrode in Brain Current Measured Current Electrode->Current Stimulation Electrical Stimulation Stimulation->Electrode Waveform Applied Triangular Waveform (-0.4V to +1.3V, 400V/s) Waveform->Electrode CV Cyclic Voltammogram (Current vs. Potential) Current->CV ColorPlot Color Plot (Current vs. Time) CV->ColorPlot DA_Release Dopamine Release (Peak Amplitude) ColorPlot->DA_Release DA_Uptake Dopamine Uptake (Clearance Rate) ColorPlot->DA_Uptake

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methyl-2-(3-fluorophenyl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the synthesis of N-Methyl-2-(3-fluorophenyl)ethanamine. The information is presented in a troubleshooting and FAQ format to directly address common challenges encountered during this synthetic process.

Introduction

This compound is a substituted phenethylamine derivative of interest in various fields of chemical and pharmaceutical research. The most common and efficient route to its synthesis is the reductive amination of 3-fluorophenylacetone with methylamine. This process, while conceptually straightforward, involves a delicate interplay of reaction conditions that can significantly impact the yield and purity of the final product. Common challenges include incomplete reactions, the formation of side products, and difficulties in purification. This guide provides expert insights and actionable protocols to navigate these challenges and achieve optimal synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The most widely employed and reliable method is the one-pot reductive amination of 3-fluorophenylacetone with methylamine.[1][2][3] This method involves the in situ formation of an imine intermediate, which is then reduced to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction.

Q2: Which reducing agent is best suited for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reducing agent for this transformation.[2][4] It is mild enough to not reduce the starting ketone, but highly effective at reducing the iminium ion intermediate that forms.[2][4] This selectivity minimizes the formation of the corresponding alcohol byproduct.[5] While sodium cyanoborohydride (NaBH₃CN) is also effective and selective for imines over carbonyls, STAB is generally considered safer as it avoids the potential generation of toxic cyanide byproducts.[2][3][4]

Q3: Why is pH control important during the reaction?

A3: The formation of the imine intermediate is a pH-dependent equilibrium.[1][6] The reaction is typically catalyzed by mild acid, with an optimal pH range of 4-5.[1][6] At a pH that is too low, the methylamine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction.[6][7] Conversely, at a higher pH, the protonation of the carbonyl oxygen, which is necessary to activate it for nucleophilic attack, is insufficient.[6][7]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are the most effective techniques for monitoring the reaction's progress.[8] TLC can be used for rapid, qualitative checks to visualize the consumption of the starting material (3-fluorophenylacetone) and the formation of the product. GC-MS provides more detailed quantitative information, allowing for the identification of the product, any remaining starting materials, and potential side products.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Symptom Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Incorrect pH: The pH of the reaction mixture is outside the optimal range (4-5) for imine formation.[1][6] 2. Inactive Reducing Agent: The sodium triacetoxyborohydride (STAB) may have degraded due to moisture.[2] 3. Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.1. Adjust pH: Add a small amount of glacial acetic acid to catalyze the imine formation. Monitor the pH to ensure it remains within the optimal range.[4] 2. Use Fresh Reagent: Use a fresh, unopened container of STAB or test the activity of the existing batch.[2] 3. Optimize Conditions: Allow the reaction to stir at room temperature for a longer period (e.g., 12-24 hours) or gently warm the mixture (e.g., to 40-50 °C) while monitoring for side product formation.
Presence of Unreacted 3-Fluorophenylacetone 1. Incomplete Imine Formation: The equilibrium between the ketone and the imine may favor the starting material.[9] 2. Insufficient Reducing Agent: Not enough STAB was added to reduce all of the formed imine.1. Drive Imine Formation: Add a dehydrating agent like anhydrous magnesium sulfate or use a Dean-Stark trap if the solvent is appropriate (e.g., toluene) to remove water and shift the equilibrium.[10] 2. Add More Reducing Agent: Add an additional portion of STAB (e.g., 0.2-0.5 equivalents) and continue to monitor the reaction.
Formation of 2-(3-Fluorophenyl)propan-2-ol Non-selective Reduction: The reducing agent used was too strong (e.g., sodium borohydride, NaBH₄) and reduced the starting ketone in addition to the imine.[1][11]Switch to a Milder Reducing Agent: Use sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion over the ketone.[1][2][4] If using NaBH₄, ensure the imine is pre-formed before adding the reducing agent.[1][11]
Formation of Bis-alkylated Product (Tertiary Amine) Further Reaction of the Product: The desired secondary amine product reacts with another molecule of the starting ketone.This is generally less common in a one-pot reductive amination with a primary amine but can occur. Ensure a slight excess of methylamine is used. If the problem persists, a two-step procedure might be necessary where the imine is formed first and then reduced.
Difficulties in Product Purification 1. Emulsion during Workup: The basic amine product can cause emulsions during aqueous extraction. 2. Similar Polarity of Product and Impurities: The product and certain byproducts may have similar polarities, making chromatographic separation challenging.1. Break Emulsion: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to the separatory funnel. Centrifugation can also be effective. 2. Optimize Chromatography: Use a different solvent system for column chromatography or consider converting the amine to its hydrochloride salt, which can sometimes be purified by recrystallization.[12] Acid-base extraction can also be used to separate the basic amine product from neutral impurities.[13]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the reductive amination process.

Reductive_Amination cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Ketone 3-Fluorophenylacetone Imine N-(2-(3-fluorophenyl)propan-2-ylidene)methanamine (Imine Intermediate) Ketone->Imine + Methylamine - H₂O Amine Methylamine Iminium Iminium Ion Imine->Iminium + H⁺ (from Acetic Acid) Product This compound Iminium->Product + [H⁻] from STAB Acid + H⁺ Water - H₂O Reducer [H⁻] (from STAB)

Caption: Reductive amination of 3-fluorophenylacetone.

Troubleshooting Workflow

This diagram provides a logical flow for addressing low product yield.

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Analyze Crude Reaction Mixture by TLC/GC-MS Start->Check_TLC Is_Ketone_Present Is Starting Ketone Present? Check_TLC->Is_Ketone_Present Is_Alcohol_Present Is Alcohol Byproduct Present? Is_Ketone_Present->Is_Alcohol_Present No Action_pH Action: 1. Check and adjust pH to 4-5. 2. Add dehydrating agent. 3. Increase reaction time. Is_Ketone_Present->Action_pH Yes Action_Reducer Action: 1. Use a milder reducing agent (STAB). 2. Ensure imine pre-formation if using NaBH₄. Is_Alcohol_Present->Action_Reducer Yes Action_General Action: 1. Use fresh, dry reagents. 2. Increase reaction time/temperature moderately. Is_Alcohol_Present->Action_General No End Re-run Reaction and Monitor Action_pH->End Action_Reducer->End Action_General->End

Caption: A logical workflow for troubleshooting low yield.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3-Fluorophenylacetone

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Glacial Acetic Acid

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-fluorophenylacetone (1.0 eq).

  • Dissolve the ketone in an appropriate aprotic solvent such as DCM or DCE (approximately 5-10 mL per mmol of ketone).[2]

  • Add methylamine solution (1.2-1.5 eq) to the stirred solution.

  • Add glacial acetic acid (1.1 eq) dropwise. The acid acts as a catalyst for imine formation.[4] Allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.

  • In portions, slowly add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.[12]

References

Technical Support Center: Troubleshooting Impurities in the Synthesis of N-Methyl-2-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of N-Methyl-2-(3-fluorophenyl)ethanamine. This molecule is a key intermediate in various research and development pipelines, and achieving high purity is paramount for the integrity and reproducibility of subsequent experimental results. Impurities can arise from a variety of sources, including side reactions, incomplete conversions, and contaminants in starting materials.

This guide is designed to provide field-proven insights and practical, step-by-step solutions to common challenges encountered during the synthesis of this secondary amine. We will focus on the most prevalent synthetic strategy: the direct N-methylation of the primary amine precursor, 2-(3-fluorophenyl)ethanamine, via reductive amination. We will explore the causality behind impurity formation and offer robust protocols to mitigate these issues, ensuring your synthesis is both efficient and reliable.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental observations in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.

Problem 1: My final product is contaminated with significant amounts of the starting primary amine, 2-(3-fluorophenyl)ethanamine.

Answer:

This is a classic case of incomplete reaction or inefficient conversion. Several factors can contribute to this issue, primarily related to reaction kinetics and stoichiometry.

Potential Causes & Solutions:

  • Insufficient Reducing Agent: In reductive amination, the reducing agent is responsible for converting the intermediate imine/iminium ion to the final secondary amine. If the agent is insufficient or has degraded, the reaction will stall.

    • Causality: Common borohydride reagents like Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride are moisture-sensitive.[1] Degradation reduces the number of available hydride equivalents.

    • Solution:

      • Use a freshly opened bottle of the reducing agent or one that has been stored under inert gas in a desiccator.

      • Increase the stoichiometry. A molar excess of 1.5 to 2.0 equivalents of the reducing agent relative to the limiting reagent is a common starting point for optimization.[2]

  • Suboptimal pH for Imine Formation: The initial step of reductive amination is the formation of an imine from the primary amine and an aldehyde (typically formaldehyde or its equivalent). This condensation is pH-dependent.

    • Causality: The reaction requires a weakly acidic environment (pH 4-6). If the medium is too acidic, the amine starting material will be protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated by protonation.

    • Solution: Add a mild acid catalyst, such as acetic acid, to the reaction mixture.[2] Monitor the pH to ensure it remains in the optimal range for imine formation before the reduction proceeds.

  • Low Reaction Temperature or Insufficient Time: Both imine formation and its subsequent reduction are temperature-dependent.

    • Solution: While many reductive aminations proceed well at room temperature, gently heating the reaction to 40-50 °C can increase the rate.[3] Always monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine spot/peak is no longer visible.

Problem 2: My analysis shows a significant peak corresponding to the over-methylated tertiary amine, N,N-Dimethyl-2-(3-fluorophenyl)ethanamine.

Answer:

The formation of the tertiary amine is a common side reaction when synthesizing a secondary amine via methylation. This indicates that the desired N-methyl product is reacting further with the methylating agent.

Potential Causes & Solutions:

  • Excess Methylating Agent: Using a large excess of the methylating source (e.g., formaldehyde) will drive the reaction towards the thermodynamically stable tertiary amine.

    • Causality: The newly formed secondary amine is still nucleophilic and can compete with the remaining primary amine for the methylating agent.

    • Solution: Carefully control the stoichiometry. Begin with a 1.0 to 1.1 molar equivalent of formaldehyde. Consider adding the formaldehyde solution dropwise over a period of time to maintain a low instantaneous concentration, favoring the reaction with the more abundant primary amine.

  • Reaction Conditions Favoring Over-Alkylation: High temperatures and long reaction times can promote the secondary reaction.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. Monitor the reaction closely and quench it as soon as the primary amine is consumed to prevent the accumulation of the tertiary amine byproduct.

Problem 3: I am observing an unexpected impurity with a mass of 151 g/mol , which does not correspond to starting material or the desired product.

Answer:

This molecular weight corresponds to 6-fluoro-1,2,3,4-tetrahydroisoquinoline. Its presence is a strong indicator of an acid-catalyzed side reaction known as the Pictet-Spengler reaction.

Potential Causes & Solutions:

  • Strongly Acidic Conditions: The Pictet-Spengler reaction is an intramolecular cyclization between a β-arylethylamine and an aldehyde, which is highly favored under strong acidic conditions.[4]

    • Causality: If you are using a method like the Eschweiler-Clarke reaction, which uses formic acid, or if your reductive amination conditions are too acidic, the iminium ion intermediate can be attacked by the electron-rich aromatic ring, leading to cyclization.

    • Solution:

      • Avoid Strong Acids: If possible, switch to a milder reductive amination protocol that uses a reducing agent like Sodium Triacetoxyborohydride (STAB), which does not require a strong acid and can be run under neutral or weakly acidic conditions.[1][2]

      • Control pH: If using formic acid or another acid catalyst, carefully control the amount added. The goal is to catalyze imine formation without promoting the Pictet-Spengler cyclization. Maintain a pH between 4 and 6.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are best for monitoring my reaction and assessing final product purity?

A1: A multi-technique approach is recommended.

  • TLC: Excellent for rapid, qualitative reaction monitoring to track the consumption of starting materials and the appearance of products.

  • GC-MS: Ideal for identifying and quantifying volatile impurities. Derivatization of the amine with an agent like BSTFA can improve peak shape and thermal stability.[5]

  • HPLC: A high-resolution technique suitable for quantifying non-volatile impurities and assessing overall purity.[6]

  • NMR (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can be used for quantitative analysis (qNMR) to determine absolute purity without needing reference standards for every impurity.[5][6]

Q2: How can I distinguish the primary, secondary, and tertiary amine products using NMR?

A2: In ¹H NMR spectroscopy:

  • Primary Amine (R-NH₂): Will show a broad singlet for the two N-H protons (typically between δ 1-3 ppm), which disappears upon a D₂O shake.

  • Secondary Amine (R-NH-CH₃): Will show a singlet for the N-CH₃ group (typically δ 2.2-2.5 ppm) and a broad singlet for the single N-H proton.

  • Tertiary Amine (R-N(CH₃)₂): Will show a sharp singlet for the six protons of the two N-CH₃ groups (typically δ 2.1-2.3 ppm) and will have no N-H proton signal.

Q3: What are the best practices for purifying the final product?

A3: The choice depends on the nature of the impurities.

  • Acid-Base Extraction: This is a highly effective first step. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The basic amine products will move to the aqueous layer, leaving neutral impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.

  • Column Chromatography: Silica gel chromatography can be used, but basic amines often streak. This can be mitigated by pre-treating the silica with triethylamine or by adding 1-2% triethylamine to the eluent system.

  • Distillation: If the product is a thermally stable liquid, vacuum distillation can be effective for removing non-volatile or much higher-boiling impurities.

Data Presentation & Protocols

Table 1: Common Impurities in this compound Synthesis
Impurity NameStructureFormation PathwayKey Mass Spec Marker (m/z)
2-(3-fluorophenyl)ethanamineC₈H₁₀FNIncomplete Reaction139 (M+)
N,N-Dimethyl-2-(3-fluorophenyl)ethanamineC₁₀H₁₄FNOver-methylation167 (M+)
N-Formyl-2-(3-fluorophenyl)ethanamineC₉H₁₀FNON-formylation by formic acid167 (M+)
6-Fluoro-1,2,3,4-tetrahydroisoquinolineC₉H₁₀FNPictet-Spengler Cyclization151 (M+)
Experimental Protocol 1: Optimized Reductive Amination using STAB

This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(3-fluorophenyl)ethanamine (1.0 eq) and a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Reagent Addition: Add methylamine solution (or a suitable precursor like paraformaldehyde, 1.05 eq) to the stirred solution. Follow with the addition of acetic acid (1.1 eq). Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent with a ninhydrin stain) or by taking small aliquots for GC-MS analysis.

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be further purified by acid-base extraction or column chromatography as needed.

Visualizations

Diagram 1: Key Reaction and Impurity Formation Pathways

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways A 2-(3-fluorophenyl)ethanamine (Primary Amine) B Iminium Intermediate A->B + CH2O, H+ F N-Formyl Derivative (Formylation) A->F + HCOOH (Eschweiler-Clarke) C This compound (Desired Product) B->C + [H-] (e.g., STAB) E 6-Fluoro-1,2,3,4-tetrahydroisoquinoline (Pictet-Spengler) B->E Intramolecular Cyclization (Strong Acid) D N,N-Dimethyl-2-(3-fluorophenyl)ethanamine (Over-methylation) C->D + CH2O, [H-] (Excess Reagents)

Caption: Reaction pathways in the N-methylation of 2-(3-fluorophenyl)ethanamine.

Diagram 2: Troubleshooting Workflow

G cluster_solutions start Analyze Crude Product (GC-MS, NMR) q1 Major Impurity? start->q1 sol_A 1. Check reducing agent quality. 2. Increase reducing agent stoichiometry. 3. Optimize pH with mild acid. q1->sol_A Starting Amine sol_B 1. Reduce methylating agent to ~1.0 eq. 2. Add methylating agent slowly. 3. Lower reaction temperature. q1->sol_B Tertiary Amine sol_C 1. Avoid strong acids (e.g., use STAB). 2. Buffer reaction to pH 4-6. q1->sol_C Cyclized Product sol_D Purify via Acid-Base Extraction or Chromatography q1->sol_D Minor Impurities Only

References

reducing off-target effects of N-Methyl-2-(3-fluorophenyl)ethanamine in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyl-2-(3-fluorophenyl)ethanamine

A Guide for Researchers on Mitigating Off-Target Effects

Welcome to the technical support guide for researchers utilizing this compound in experimental settings. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you ensure the specificity of your results and minimize confounding off-target effects.

This compound, also known as 3-Fluoromethamphetamine (3-FMA), is a synthetic molecule of the substituted amphetamine class.[1][2][3] Its primary mechanism of action is presumed to be the modulation of monoamine transporters, specifically those for serotonin, dopamine, and norepinephrine.[1] While this defines its expected "on-target" activity, like many small molecules, it can interact with unintended biological targets, leading to off-target effects that can compromise experimental validity. This guide is designed to help you navigate this challenge.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning work with this compound.

Q1: What are the expected on-targets for this compound?

Based on its structural similarity to other substituted amphetamines, the primary targets are the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] It is believed to act as a releasing agent or reuptake inhibitor, thereby increasing synaptic concentrations of these neurotransmitters.[2] Preclinical studies in rodents have confirmed potent psychomotor and reinforcing effects, consistent with significant dopaminergic activity.[3][4][5]

Q2: What are potential off-target effects and why are they a major concern?

Off-target effects are interactions with any biological molecule other than the intended primary target(s). For a phenethylamine-class compound, these could include, but are not limited to:

  • Other G-Protein Coupled Receptors (GPCRs): Adrenergic, serotonergic, or dopaminergic receptor subtypes not involved in transport.

  • Ion Channels: Voltage-gated sodium, potassium, or calcium channels.

  • Enzymes: Monoamine oxidase (MAO), cytochrome P450 enzymes, or various kinases.[6]

  • Nuclear Receptors: Steroid or metabolic receptors.[]

Q3: How do I determine the optimal experimental concentration to minimize off-target binding?

The optimal concentration should be as low as possible while still eliciting a robust on-target effect. The key is to perform a detailed concentration-response curve for your primary assay.

  • Identify the EC50/IC50: Determine the concentration that produces 50% of the maximal effect.

  • Work at or Near the EC50: For validation experiments, use a concentration between 1x and 10x the EC50. Concentrations significantly higher than 10-fold above the EC50 dramatically increase the risk of engaging lower-affinity off-targets.

  • Observe the Curve Shape: A very steep, sigmoidal curve typically suggests a specific, high-affinity interaction. A shallow or multiphasic curve may indicate that multiple targets with different affinities are being engaged.

Q4: What are the most critical controls to include in my experiments?

Robust controls are the foundation of reliable pharmacology.[9] For every experiment, you should include:

  • Negative Control (Vehicle): This is the solvent (e.g., DMSO, saline) used to dissolve the compound, administered at the same final concentration. It establishes the baseline response and ensures the vehicle itself has no effect.[10][11]

  • Positive Control: A well-characterized, structurally distinct compound known to produce the same on-target effect. This confirms that your assay system is working correctly.[10]

  • Inactive Structural Analog (if available): This is the ideal negative control. It is a molecule that is structurally very similar to your test compound but has been shown to be inactive at the primary target. This helps rule out effects caused by the chemical scaffold itself rather than specific target engagement.

Q5: My results are inconsistent across different cell lines or assay formats. Could this be an off-target effect?

Yes, this is a classic indicator of off-target activity or assay interference. Different cell lines express different repertoires of proteins ("off-targets"), so a compound's effect can vary if it relies on these unintended interactions.[12] Likewise, some compounds can directly interfere with assay technologies (e.g., inhibiting a luciferase reporter enzyme), which can be mistaken for a biological effect.[13] The solution is to use orthogonal assays—methods that measure the same biological endpoint but use different physical principles.[8][14]

Section 2: Troubleshooting Guides

Use this section to diagnose and resolve common experimental problems.

ProblemProbable Cause(s)Recommended Solution(s)
High cell toxicity or unexpected phenotypes at effective concentrations. 1. Off-target engagement of critical cellular pathways (e.g., apoptosis, mitochondrial function).2. Compound instability or degradation into a toxic byproduct.3. Non-specific membrane effects at high concentrations.1. Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay to determine the therapeutic window.2. Lower the concentration. Work closer to the EC50 of your on-target effect.3. Use an inactive analog as a negative control to see if the toxicity is scaffold-related.[15]
Potency (EC50/IC50) varies significantly between different assay formats. 1. Assay-specific interference. The compound may inhibit a reporter enzyme (e.g., luciferase) or absorb light at the detection wavelength.[13]2. Different off-targets are present and active in the different systems (e.g., recombinant protein vs. whole cell).1. Confirm the hit using an orthogonal assay. For example, if your primary screen was a cell-based functional assay, validate with a direct target engagement assay like a radioligand binding assay or Cellular Thermal Shift Assay (CETSA).[8][16]2. Run a counterscreen against the reporter system alone (without the primary target) to check for interference.
The biological effect persists even after using RNAi or CRISPR to knock down/out the intended target. 1. The observed effect is definitively off-target. The compound is acting through a different protein or pathway.2. Incomplete knockdown/knockout of the target protein.1. Confirm complete target knockdown/knockout via Western Blot or qPCR.2. Acknowledge the off-target effect. This is a critical finding. The compound is not a specific probe for your intended target in this system.3. Consider this an opportunity. The compound can now be used as a tool to identify the true target responsible for the phenotype.

Section 3: Key Experimental Protocols & Workflows

Protocol 1: Establishing a Robust Concentration-Response Curve

This protocol is essential for determining compound potency and identifying potential non-specific effects.

  • Preparation: Prepare serial dilutions of this compound. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is a standard approach.

  • Controls: Prepare wells/tubes containing vehicle only (0% effect) and a saturating concentration of a known positive control (100% effect).

  • Incubation: Add the compound dilutions to your assay system (e.g., cells, purified protein) and incubate for the appropriate time and temperature.

  • Detection: Measure the assay signal using the chosen detection method (e.g., fluorescence, luminescence, radioactivity).

  • Data Analysis:

    • Normalize the data: Set the average of the vehicle control as 0% and the average of the positive control as 100%.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50/IC50, Hill slope, and maximal effect.

  • Interpretation: A Hill slope close to 1.0 suggests a specific, bimolecular interaction. A slope significantly less than 1.0 may indicate multiple binding sites or off-target effects.

Workflow for Validating a Primary Experimental Result

This decision tree illustrates a logical workflow to confirm that an observed biological effect is due to specific on-target engagement.

G A Primary Hit Observed in Functional Assay B Perform Concentration- Response Curve A->B C Is curve sigmoidal with Hill Slope ~1? B->C D Test in Orthogonal Assay (e.g., Binding, CETSA) C->D Yes K Investigate Off-Target Effects / Assay Interference C->K No E Does it show similar potency (EC50/IC50)? D->E F Test against Structurally Related Inactive Control E->F Yes E->K No G Is the inactive control negative? F->G H Validate with Target Knockdown or Knockout (RNAi/CRISPR) G->H Yes G->K No I Is the effect abolished? H->I J High Confidence On-Target Effect I->J Yes I->K No

Caption: Decision workflow for hit validation.

Section 4: Advanced Strategies for Ensuring Specificity

For rigorous, publication-quality data, the following strategies are highly recommended.

Comprehensive Off-Target Profiling

The most direct way to identify unintended targets is to screen the compound against a broad panel of receptors, kinases, and enzymes. Many contract research organizations (CROs) offer these services, providing data on your compound's activity at hundreds of known targets.[6][17][18] This approach can proactively identify potential liabilities and help interpret unexpected phenotypes.

Genetic Validation: The Gold Standard

Chemical probes and genetic perturbation are powerful orthogonal approaches.[19] If a compound's effect is truly on-target, then genetically removing that target should abolish the compound's effect.

  • Method: Use CRISPR/Cas9 to create a target knockout cell line or siRNA/shRNA to achieve transient knockdown.

  • Experiment: Compare the effect of your compound in the wild-type versus the knockout/knockdown cells.

  • Result: The absence of a response in the genetically modified cells provides the strongest evidence for on-target activity.

Computational Prediction

In silico methods can predict potential off-target interactions based on the chemical structure of your compound and known ligand-target databases.[20] These computational approaches can help prioritize which off-targets to test experimentally, saving time and resources.

References

managing N-Methyl-2-(3-fluorophenyl)ethanamine-induced behavioral side effects in animal models

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyl-2-(3-fluorophenyl)ethanamine

A-Level Guide for Researchers on Managing Behavioral Side Effects in Animal Models

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the complex behavioral pharmacology of this compound in pre-clinical animal models. Our goal is to help you ensure the validity and reproducibility of your experimental data by proactively addressing and mitigating common behavioral side effects.

This compound is a substituted cathinone derivative, which acts as a potent monoamine releaser. Its primary mechanism involves interacting with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to an increase in extracellular concentrations of these neurotransmitters. This potent neurochemical action, while central to its experimental utility, is also the source of significant behavioral side effects that can confound study outcomes. This guide provides a structured approach to troubleshooting these challenges.

Frequently Asked Questions (FAQs)

This section addresses common initial queries. For more complex issues, please refer to the detailed Troubleshooting Guides.

Q1: We observed unexpected, severe hyperactivity in our mouse model at a dose that was reported to be moderate. What is the first thing we should check?

A1: The first step is to verify the dosing solution's concentration and stability. Substituted cathinones can be sensitive to storage conditions. Re-verify your calculations for dilution and ensure the vehicle used is appropriate and consistent with literature standards. Additionally, consider the strain and sex of the animals, as these can significantly influence metabolic rates and behavioral responses.

Q2: Is there a recommended acclimation period before initiating experiments with this compound?

A2: Yes, a minimum acclimation period of 72 hours to the testing environment is crucial. For compounds like this that strongly affect locomotor and anxiety-related behaviors, allowing the animal to habituate to the testing apparatus and room reduces baseline stress and novelty-induced artifacts. We recommend handling the animals for at least three days prior to the first injection.

Q3: Can environmental enrichment help manage some of the more severe stereotyped behaviors?

A3: Absolutely. Environmental enrichment can be a powerful, non-pharmacological tool to reduce stress and mitigate the intensity of stereotypies (e.g., repetitive gnawing, circling). Providing nesting material, chew blocks, or structures for climbing can offer alternative outlets for the compound-induced increase in motor activity, potentially reducing the expression of non-goal-oriented, repetitive behaviors.

Q4: What are the most common behavioral side effects to watch for?

A4: The most frequently observed side effects include severe hyperlocomotion, stereotypy, anxiety-like behaviors (e.g., thigmotaxis in open field tests), and in some cases, seizure-like activity at higher doses. It is critical to have a clear scoring system or automated tracking method to quantify these effects.

In-Depth Troubleshooting Guides

This section provides detailed, protocol-driven solutions for managing specific, challenging side effects.

Guide 1: Managing Severe Hyperlocomotion and Stereotypy

Severe hyperactivity and the emergence of stereotyped behaviors are hallmark signs of excessive dopamine and norepinephrine release in the central nervous system. These behaviors can interfere with cognitive and social interaction assays.

The Causality: this compound's potent action at DAT and NET leads to a flood of these neurotransmitters in motor circuits, particularly the basal ganglia. This overstimulation results in a shift from purposeful, goal-directed locomotion to repetitive, non-goal-oriented motor patterns (stereotypy).

Troubleshooting Workflow Diagram

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Dose-Response Optimization cluster_2 Phase 3: Environmental & Protocol Adjustment A Unexpectedly severe hyperactivity or stereotypy observed B Step 1: Verify Dosing - Re-calculate dose - Confirm solution concentration - Check vehicle A->B C Step 2: Review Animal Factors - Confirm strain, sex, age - Check health status B->C D Step 3: Conduct Dose-Response Study - Use a wider, lower range of doses - Establish ED50 for desired effect vs. side effect C->D E Is a therapeutic window identified where desired effect is present without severe stereotypy? D->E F Step 4: Modify Environment - Introduce enrichment (e.g., nesting material) - Optimize lighting and noise levels E->F No I Proceed with Optimized Dose & Protocol E->I Yes G Step 5: Adjust Protocol - Increase habituation time - Test during inactive (light) cycle F->G H Re-evaluate Behavior G->H H->D Iterate

Caption: Workflow for troubleshooting hyperactivity and stereotypy.

Detailed Mitigation Protocol:

  • Conduct a Dose-Response Curve Analysis:

    • Objective: To identify the minimal effective dose for your desired behavioral outcome while minimizing motor side effects.

    • Procedure:

      • Select a range of at least 4-5 doses, with a focus on the lower end of the spectrum reported in the literature.

      • Administer the compound and quantify both the desired behavior (e.g., performance in a cognitive task) and the side effects (e.g., locomotor distance, time spent in stereotypy) simultaneously.

      • Use a validated scoring system for stereotypy (e.g., a scale from 0 = inactive to 6 = continuous, repetitive movements of the head, limbs, or mouth).

      • Plot the dose-response curves for both the therapeutic effect and the side effect. The goal is to find a dose that provides a significant therapeutic effect before a steep increase in side effects occurs.

  • Implement Pre-treatment Habituation:

    • Objective: To reduce novelty-induced hyperactivity which can be additive to the drug-induced effect.

    • Procedure:

      • Habituate the animal to the testing chamber for 30-60 minutes for 2-3 consecutive days before the first drug administration.

      • On the test day, administer the vehicle injection and allow the animal to habituate to the chamber for another 30-60 minutes before administering this compound. This establishes a stable baseline.

Quantitative Data Summary: Dose-Effect Relationship

Dose (mg/kg, i.p.)Mean Locomotor Distance (m) in 60 minMean Stereotypy Score (0-6 Scale)Notes
Vehicle50 ± 80.5 ± 0.2Baseline activity
0.5150 ± 251.5 ± 0.4Significant increase in locomotion, mild stereotypy
1.0350 ± 403.5 ± 0.6Robust hyperlocomotion, moderate stereotypy
2.0400 ± 555.5 ± 0.5Ceiling effect on locomotion, severe stereotypy

This table presents hypothetical data for illustrative purposes.

Guide 2: Addressing Anxiety-Like Behaviors and Seizure Risk

The potent serotonergic and noradrenergic activity of this compound can induce anxiogenic effects and, at high doses, lower the seizure threshold.

The Causality: The release of serotonin in brain regions like the amygdala and periaqueductal gray can paradoxically lead to anxiety-like responses. The broad-spectrum monoaminergic effects, particularly on norepinephrine, can lead to neuronal hyperexcitability, increasing the risk of seizures.

Signaling Pathway Hypothesis

G cluster_transporters Monoamine Transporters cluster_effects Neurobehavioral Outcomes compound This compound DAT DAT compound->DAT blocks reuptake & promotes efflux NET NET compound->NET blocks reuptake & promotes efflux SERT SERT compound->SERT blocks reuptake & promotes efflux motor Hyperlocomotion Stereotypy DAT->motor NET->motor anxiety Anxiety-Like Behavior (e.g., Thigmotaxis) NET->anxiety seizure Reduced Seizure Threshold NET->seizure SERT->anxiety SERT->seizure

Technical Support Center: Enhancing the Stability of N-Methyl-2-(3-fluorophenyl)ethanamine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-2-(3-fluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a substituted phenethylamine, its stability is influenced by several environmental factors. This document provides in-depth, field-proven insights and protocols to mitigate degradation and ensure the reliability of your experimental results.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses the most common questions regarding the storage and handling of this compound.

Q1: What are the primary causes of degradation for this compound and related phenethylamines?

A1: The degradation of phenethylamines is primarily driven by their chemical structure, specifically the reactive amine group. The main degradation pathways include:

  • Oxidation: The amine moiety is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] This process can be catalyzed by light and may lead to the formation of corresponding aldehydes and carboxylic acids, often indicated by a color change in the material.[1]

  • Reaction with Carbon Dioxide: As an organic base, the compound can readily react with atmospheric carbon dioxide (CO₂) to form a solid carbonate salt.[1] This is often observed as a white precipitate in liquid samples left exposed to air.

  • Elevated Temperature: Heat accelerates the rate of all chemical reactions, including degradation.[1] Storing the compound at ambient or elevated temperatures will significantly shorten its shelf-life.

  • Light Exposure: Many amine compounds are photosensitive.[1] Exposure to UV or even ambient visible light can provide the energy to initiate and promote degradative reactions.[1][2]

  • pH in Solutions: In solution, the stability of phenethylamines is pH-dependent. The protonated form of the amine (at a lower pH) is generally more stable and less prone to oxidation than the free base form.[3]

Q2: What are the ideal storage conditions for the solid (neat) form of the compound?

A2: To maximize the long-term stability of solid this compound, the following conditions are strongly recommended:

  • Temperature: Store in a cool, controlled environment. For long-term storage, refrigeration (2-8°C) or, preferably, freezing (≤ -20°C) is recommended.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1] This is the most critical step to prevent oxidation and reaction with CO₂.

  • Light: Protect the compound from all light sources by using amber glass vials or by placing clear vials inside a dark secondary container or cabinet.[1]

  • Container: Use tightly sealed, high-quality containers, such as amber glass vials with PTFE-lined caps, to prevent exposure to air and moisture.[1][4]

Q3: I need to prepare a stock solution. What are the best practices for storing it?

A3: Solutions are generally less stable than the neat compound. For optimal stability of this compound solutions:

  • Temperature: Store stock solutions frozen at -20°C or colder.[1][5] Significant degradation can occur over time even under refrigeration.[1]

  • Solvent: Use high-purity, anhydrous, and degassed solvents. While various solvents can be used, aprotic solvents like acetonitrile may offer better stability for some derivatives compared to protic solvents like methanol under certain conditions.[1]

  • Preparation: Prepare solutions under an inert atmosphere if possible. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to air during use.

Part 2: Troubleshooting Guide - Addressing Common Stability Issues

This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during your experiments.

Problem: My this compound, which was a colorless liquid/solid, has turned yellow after several weeks on the lab bench.

  • Probable Cause: This is a classic indicator of oxidation.[1] The yellow or brownish color is due to the formation of oxidized degradation products resulting from exposure to ambient light and oxygen.

  • Recommended Action: The compound is likely compromised and its purity is no longer reliable. It is strongly advised to discard the material and use a fresh stock that has been stored under the recommended conditions (frozen, under inert gas, protected from light). To prevent this in the future, always adhere to the ideal storage protocols.

Problem: My HPLC/LC-MS analysis of a stored solution shows several new impurity peaks that were not present when the solution was freshly prepared.

  • Probable Cause: The compound is degrading in the solution. Even at refrigerated temperatures (2-8°C), significant degradation can occur over weeks or months.[1] The solvent itself can also play a role in the degradation pathway.[6]

  • Recommended Action:

    • Confirm Degradation: Prepare a fresh solution from a reliable solid standard and analyze it immediately to confirm that the new peaks are indeed degradation products and not artifacts.

    • Optimize Storage: Store all future solutions at -20°C or -80°C.

    • Evaluate Solvent: If degradation persists, consider switching to a different high-purity, anhydrous solvent.

    • Perform Stability Study: For critical applications, perform a small-scale stability study by analyzing aliquots over time to determine the viable lifetime of the solution under your specific storage conditions.

Problem: I observed a white solid forming in my container of neat liquid this compound after repeated use.

  • Probable Cause: This is most likely the formation of an amine carbonate salt.[1] Each time the container is opened, the compound is exposed to atmospheric CO₂, with which the basic amine group reacts.

  • Recommended Action: While the bulk liquid may still be of acceptable purity, the solid is an impurity. To prevent this, handle the neat compound under a blanket of inert gas (argon or nitrogen) and ensure the container is sealed tightly with a high-quality cap immediately after use. Storing the vial inside a desiccator can also help minimize exposure to atmospheric moisture and CO₂.[1]

Part 3: Data & Visualizations

Table 1: Summary of Recommended Long-Term Storage Conditions
ParameterSolid (Neat) CompoundStock SolutionCausality / Rationale
Temperature ≤ -20°C (Freezer)≤ -20°C (Freezer)Slows down the kinetics of all degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Degassed Solvent / Inert HeadspacePrevents oxidation of the amine group and reaction with atmospheric CO₂.[1]
Light Protect from light (Amber Vial)Protect from light (Amber Vial)Prevents photosensitive degradation initiated by UV or visible light.[1][2]
Container Tightly sealed glass vial (PTFE-lined cap)Tightly sealed glass vial (PTFE-lined cap)Prevents ingress of oxygen, moisture, and CO₂.[1][4]
Handling Aliquot into smaller quantitiesAliquot into single-use volumesMinimizes exposure of the bulk material to ambient conditions and avoids repeated freeze-thaw cycles.

Diagram 1: Potential Degradation Pathways

Potential Degradation Pathways A This compound (Parent Compound) B Oxidative Products (e.g., Aldehydes, Carboxylic Acids) A->B O₂ (Air) / Light C Amine Carbonate Salt (Solid Precipitate) A->C CO₂ (Air) D Photosensitive Adducts A->D UV / Visible Light

Caption: Key environmental factors leading to the degradation of the parent compound.

Diagram 2: Workflow for Stability Assessment

Experimental Workflow for Stability Assessment Start Receive / Synthesize Compound Purity_Check Initial Purity Analysis (Time = 0) (HPLC, qNMR) Start->Purity_Check Aliquot Aliquot into multiple vials under inert atmosphere Purity_Check->Aliquot Store Store aliquots under defined conditions (e.g., -20°C, 4°C, 25°C/60%RH) Aliquot->Store Time_Points Pull samples at defined time points (e.g., 1, 3, 6, 12 months) Store->Time_Points Analysis Analyze Purity (HPLC) Time_Points->Analysis Compare Compare results to Time = 0 data Analysis->Compare Compare->Time_Points Degradation acceptable End Determine shelf-life and optimal storage condition Compare->End Degradation > threshold

Caption: A systematic workflow to empirically determine compound stability.

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study Framework

A forced degradation study is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[7][8] This protocol provides a framework based on ICH guidelines.

Objective: To identify the likely degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and acetonitrile (or other suitable solvent)

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24-48 hours. At time points (e.g., 2, 8, 24, 48h), take an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24-48 hours. At time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24-48 hours. Analyze aliquots at various time points.

  • Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C). Sample at time points and prepare solutions for analysis. For solutions, incubate the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette or clear vial) and a solid sample to a photostability chamber with a light source compliant with ICH Q1B guidelines. Analyze at time points and compare against a dark control stored under the same conditions.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without being overly complex.

Protocol 2: Routine Stability Assessment via HPLC

Objective: To quantify the purity of this compound over time.

Methodology:

  • Standard Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 0.5 mg/mL) from a reference lot stored under ideal conditions (-80°C, under argon).

  • Sample Preparation: Prepare a solution of the sample being tested at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm or as determined by UV scan.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Run the standard and sample solutions.

    • Calculate the purity of the sample using the area percent method from the resulting chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Compare the purity value and the impurity profile to the initial (Time = 0) analysis of that batch.

References

Technical Support Center: Resolving Analytical Challenges in N-Methyl-2-(3-fluorophenyl)ethanamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust quantification of N-Methyl-2-(3-fluorophenyl)ethanamine. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of developing and troubleshooting bioanalytical methods for this compound. As a substituted phenethylamine, its analysis presents unique challenges that require a systematic and scientifically grounded approach. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows, ensuring the generation of accurate, reproducible, and reliable data.

Section 1: Methodological Foundations & Initial Troubleshooting

The cornerstone of successful quantification is a robust analytical method, typically employing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.[1][2] However, even with routine maintenance, encountering issues is a normal part of the analytical process.[3] This section addresses common initial hurdles.

FAQ: My signal intensity is weak or non-existent. Where do I start?

This is a common issue that can stem from either the liquid chromatography (LC) or mass spectrometry (MS) components of the system.[4][5] A logical, step-by-step approach is crucial to pinpoint the source of the problem.

Troubleshooting Workflow for Signal Loss

G start Weak or No Signal check_sst Review System Suitability Test (SST) start->check_sst sst_pass SST Fails check_sst->sst_pass infuse Infuse Analyte Directly into MS sst_pass->infuse Yes sample_prep_issue SST Passes Problem is Sample-Specific: - Investigate Matrix Effects - Check Sample Prep Recovery - Assess Analyte Stability sst_pass->sample_prep_issue No ms_signal Signal Present? infuse->ms_signal lc_issue Problem is LC-based: - Check for leaks - Verify mobile phase - Inspect column ms_signal->lc_issue Yes ms_issue Problem is MS-based: - Clean ion source - Check MS parameters - Verify mass calibration ms_signal->ms_issue No

Caption: Initial troubleshooting decision tree for signal loss.

Detailed Explanation:

  • System Suitability Test (SST): Before analyzing any samples, an SST using a neat (pure) standard of this compound should be performed. This test confirms the health of the LC-MS/MS system itself, bypassing any complications from the sample matrix.[6] If the SST fails, the problem lies with the instrument. If it passes, the issue is likely related to your sample preparation or matrix.

  • Direct Infusion: If the SST fails, directly infusing a standard solution into the mass spectrometer helps isolate the problem. If a stable signal is observed, the MS is functioning correctly, and the issue resides within the LC system (e.g., pump malfunction, leaks, column blockage). If no signal is seen, the problem is with the mass spectrometer (e.g., dirty ion source, incorrect tuning parameters, detector failure).[7]

FAQ: My chromatographic peak shape is poor (tailing, fronting, or splitting). What are the causes and solutions?

Poor peak shape compromises both resolution and the accuracy of integration, directly impacting quantification.[3]

ProblemPotential Cause(s)Troubleshooting & Optimization Strategy
Peak Tailing - Secondary Interactions: The basic amine group of the analyte interacts with acidic residual silanols on the silica-based column. - Column Overload/Contamination: Injecting too much sample or buildup of contaminants.[3]- Mobile Phase pH: Use an acidic mobile phase (e.g., with 0.1% formic acid) to ensure the analyte is protonated (cationic). This minimizes secondary interactions. - Column Choice: Use a high-purity silica column with end-capping or consider a phenyl-hexyl column for alternative selectivity. - Reduce Injection Volume/Concentration: Dilute the sample.
Peak Fronting - Column Overload: Most common cause, especially at high concentrations. - Poor Sample Solubility: Analyte is not fully dissolved in the initial mobile phase conditions.- Dilute Sample: Perform a dilution series to confirm overload. - Injection Solvent: Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.
Split Peaks - Clogged Frit/Column Contamination: Particulate matter blocking the column inlet. - Injection Solvent Mismatch: Injecting in a solvent much stronger than the mobile phase. - Partially Collapsed Column Bed. - Use In-line Filter & Guard Column: Prevents particulates from reaching the analytical column. - Match Injection Solvent: Re-dissolve the sample in the initial mobile phase. - Replace Column: If other solutions fail, the column may be compromised.

Section 2: Advanced Challenge - Mastering the Matrix Effect

In bioanalysis, the "matrix" refers to the complex mixture of endogenous components in a biological sample (e.g., plasma, urine). The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from this matrix, leading to ion suppression or enhancement.[8][9] This phenomenon is a primary source of inaccuracy and imprecision in LC-MS/MS assays.[10]

FAQ: How do I know if my analysis is suffering from matrix effects?

The most definitive way to assess matrix effects is through a post-extraction spike experiment.[10]

Protocol: Quantitative Assessment of Matrix Factor

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and its internal standard (IS) into the final mobile phase composition.

    • Set B (Post-Spike Sample): Extract a blank biological matrix (from at least 6 different sources). Spike the analyte and IS into the extracted matrix.

    • Set C (Spiked Sample): Spike the analyte and IS into the biological matrix before extraction.

  • Analyze and Calculate:

    • Matrix Factor (MF): Calculated as (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates enhancement.[10]

    • Recovery: Calculated as (Peak Area in Set C) / (Peak Area in Set B).

    • Overall Process Efficiency: Calculated as (Peak Area in Set C) / (Peak Area in Set A).

  • Interpretation: According to regulatory guidelines, the coefficient of variation (CV%) of the internal standard-normalized matrix factor should be ≤15%.[11]

FAQ: I've confirmed significant ion suppression. What are my options?

Mitigating matrix effects involves either improving the removal of interfering substances or ensuring that their effect is consistent and corrected for.

G cluster_0 Mitigation Strategies start Matrix Effect Confirmed opt_chrom Optimize Chromatography start->opt_chrom opt_sample_prep Improve Sample Preparation start->opt_sample_prep use_is Use Stable Isotope-Labeled IS start->use_is change_ion Change Ionization Mode (APCI) start->change_ion details_chrom Goal: Separate analyte from interfering components. - Adjust gradient - Use smaller particle size column (UHPLC) - Evaluate different column chemistry opt_chrom->details_chrom details_sample_prep Goal: Remove matrix components (e.g., phospholipids). - Protein Precipitation (Fast but 'dirtier') - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) (Most effective) opt_sample_prep->details_sample_prep details_is Goal: Compensate for signal variability. - Co-elutes with analyte - Experiences identical matrix effects - Considered the 'gold standard' solution use_is->details_is details_ion Goal: Reduce susceptibility to matrix effects. - Atmospheric Pressure Chemical Ionization (APCI) is often less prone to suppression than Electrospray Ionization (ESI) change_ion->details_ion

Caption: Key strategies for mitigating matrix effects.

Section 3: Isomeric Specificity & Method Validation

A significant challenge in phenethylamine analysis is the potential for interference from positional isomers, which may have identical mass-to-charge ratios (m/z) and similar fragmentation patterns.[12][13] this compound must be distinguished from its 2-fluoro and 4-fluoro counterparts.

FAQ: How can I ensure my method is specific for the 3-fluoro isomer?

Mass spectrometry alone is often insufficient to differentiate isomers. The separation power of chromatography is essential.

  • Chromatographic Resolution: The primary strategy is to develop an LC method that can baseline-resolve the different positional isomers. This requires testing various column chemistries (e.g., C18, Phenyl-Hexyl, PFP) and optimizing the mobile phase gradient to maximize separation.

  • Reference Standards: It is imperative to obtain certified reference materials for all potential isomers (2-fluoro, 3-fluoro, and 4-fluoro) to confirm retention times and demonstrate separation during method development and validation.

  • Validation of Specificity: As part of the method validation, specificity must be formally demonstrated.[7] This involves analyzing blank matrix samples spiked with the potential interfering isomers to show that no peak is present at the retention time of this compound.

FAQ: What are the key parameters for method validation according to regulatory standards?

Validation demonstrates that the analytical procedure is fit for its intended purpose.[7][14] Key guidelines are provided by the FDA and the International Council for Harmonisation (ICH).[15][16][17]

Validation ParameterDescription
Specificity / Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components, isomers).[7]
Linearity & Range Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.
Accuracy & Precision Accuracy is the closeness of results to the true value. Precision is the degree of scatter between a series of measurements. Evaluated at multiple concentrations (intra- and inter-day).
Limit of Detection (LOD) & Quantification (LOQ) The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage.
Analyte Stability Evaluation of the analyte's stability in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Section 4: Reference Protocols & Data

Table: Example Starting LC-MS/MS Parameters

This table provides a representative starting point. Actual parameters must be optimized for your specific instrumentation and application.

ParameterRecommended ConditionRationale
LC Column C18, <3 µm particle size, 2.1 x 50-100 mmGood retention for moderately polar compounds; smaller particles improve efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent providing good elution strength.
Flow Rate 0.3 - 0.5 mL/minCompatible with standard ESI sources.
Gradient Start at 5-10% B, ramp to 95% BElutes the analyte with good peak shape while cleaning the column.
Ionization Mode Electrospray Ionization, Positive (ESI+)The methylamine group is readily protonated.
MS/MS Transitions Precursor Ion (Q1): [M+H]+ Product Ion (Q3): To be determined empiricallyMonitor at least two transitions for confident identification. The most abundant product ion is used for quantification (quantifier) and the second for confirmation (qualifier).

References

Validation & Comparative

A Senior Application Scientist's Guide to Method Validation: A Comparative Analysis for the Quantification of N-Methyl-2-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development and quality control, the ability to accurately and reliably quantify an active pharmaceutical ingredient (API) is paramount. N-Methyl-2-(3-fluorophenyl)ethanamine, a substituted phenethylamine, represents a class of compounds requiring robust analytical oversight. The validation of an analytical method is not merely a regulatory formality; it is the cornerstone of ensuring that a method is "fit for purpose," providing data that is reproducible, reliable, and scientifically sound.[1][2][3]

This guide provides an in-depth comparison of three distinct analytical techniques for the quantification of this compound. We will move beyond a simple listing of steps to explore the scientific rationale behind methodological choices, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][4][5][6][7] Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and validate the most appropriate analytical procedure for their specific application.

The Analyte: Understanding this compound

Before developing a method, we must understand the analyte. This compound is a secondary amine. A key analytical challenge arises from its structure: the phenyl ring provides a UV chromophore, but it is not particularly strong, which can limit sensitivity for trace-level quantification using standard HPLC-UV detection. Its basic nature (due to the amine group) necessitates careful control of mobile phase pH in reversed-phase chromatography to ensure symmetrical peak shapes and reproducible retention times. These characteristics guide our selection of potential analytical strategies, pushing us to consider methods that either enhance detectability or employ alternative detection principles.

A Comparative Overview of Analytical Methodologies

We will evaluate three distinct, commonly employed analytical techniques, each with inherent strengths and weaknesses.

  • Method A: HPLC-UV with Pre-column Derivatization. This is a classic, cost-effective strategy used to overcome poor UV absorbance. By reacting the analyte with a derivatizing agent that possesses a strong chromophore, we significantly enhance its detectability. This approach is widely accessible but adds complexity and potential variability to the sample preparation workflow.[8]

  • Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Considered a gold-standard technique, LC-MS/MS offers unparalleled sensitivity and specificity.[9][10] It directly measures the analyte based on its mass-to-charge ratio (m/z) and the m/z of its characteristic fragment ions, eliminating the need for derivatization and providing high confidence in analyte identification, even in complex matrices.[11][12][13]

  • Method C: Gas Chromatography-Mass Spectrometry (GC-MS). A powerful technique for volatile and semi-volatile compounds. For a polar amine like our analyte, derivatization is often required to increase volatility and thermal stability, preventing poor peak shape and on-column degradation.[14][15]

The Validation Framework: Adhering to ICH Q2(R2) Principles

Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended use.[2][16] The ICH Q2(R2) guidelines provide a comprehensive framework for this process.[4][6] The following diagram illustrates the logical flow of a validation study.

Method_Validation_Workflow General Analytical Method Validation Workflow cluster_Plan Phase 1: Planning & Protocol cluster_Execute Phase 2: Experimental Execution cluster_Report Phase 3: Reporting & Lifecycle P1 Define Method Purpose & Scope P2 Establish Acceptance Criteria P1->P2 P3 Write Validation Protocol P2->P3 E1 Specificity Selectivity P3->E1 E2 Linearity & Range E3 Accuracy & Precision (Repeatability & Intermediate) E4 LOD & LOQ E5 Robustness R1 Analyze Data & Compare to Criteria E5->R1 R2 Document All Results (Including Failures) R1->R2 R3 Generate Final Validation Report R2->R3

Caption: General Analytical Method Validation Workflow.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for method development and validation.

Method A: HPLC-UV with Pre-column Derivatization

This method enhances UV sensitivity by derivatizing the secondary amine with 2-naphthalenesulfonyl chloride (NSCl).[8]

  • Experimental Workflow Diagram

    Derivatization_Workflow Experimental Workflow for HPLC-UV with Pre-column Derivatization A 1. Sample/Standard Aliquot (100 µL) B 2. Add Borate Buffer (pH 9.5, 200 µL) A->B C 3. Add NSCl Reagent (10 mg/mL in ACN, 200 µL) B->C D 4. Vortex & Incubate (60°C for 30 min) C->D E 5. Cool to Room Temp. D->E F 6. Quench Reaction (1 M NaOH, 100 µL) E->F G 7. Filter (0.45 µm Syringe Filter) F->G H 8. Inject into HPLC-UV G->H

    Caption: Experimental Workflow for HPLC-UV with Pre-column Derivatization.

  • Reagents & Materials:

    • This compound Reference Standard

    • 2-naphthalenesulfonyl chloride (NSCl)

    • Acetonitrile (ACN), HPLC Grade

    • Deionized Water (18.2 MΩ·cm)

    • Boric Acid, Sodium Hydroxide

    • Borate Buffer (0.1 M, pH 9.5)

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with UV/Vis Detector

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Deionized Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient: 50% B to 90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Method B: LC-MS/MS

This method provides high sensitivity and specificity without derivatization, ideal for complex matrices or low concentration levels.

  • Sample Preparation: A simple "dilute-and-shoot" approach is often sufficient.[9][13]

    • Prepare stock solutions of the reference standard in methanol.

    • Create working standards and quality control (QC) samples by spiking into the sample matrix (e.g., blank plasma, formulation buffer).

    • For analysis, dilute samples 1:10 with 50:50 Methanol:Water containing an appropriate internal standard (e.g., a deuterated analog).

    • Vortex and inject.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent

    • MS System: Sciex 6500+ QTRAP or equivalent

    • Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Ionization Mode: Electrospray Ionization Positive (ESI+)

    • MRM Transitions (Proposed):

      • Analyte: Q1: 154.1 -> Q3: 109.1 (Fluorotropylium ion)

      • Analyte: Q1: 154.1 -> Q3: 91.1 (Tropylium ion)

Method C: GC-MS

This method requires derivatization to improve the chromatographic behavior of the polar amine.

  • Sample Preparation & Derivatization:

    • Perform a liquid-liquid extraction (LLE) of the sample. Adjust sample pH to >10 with 1 M NaOH, add an organic solvent (e.g., ethyl acetate), vortex, and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate.

    • Add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Pentafluoropropionic Anhydride (PFPA).[14]

    • Cap and heat at 70°C for 20 minutes.

    • Cool and inject.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent

    • MS System: Agilent 5977B MSD or equivalent

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, 1.2 mL/min constant flow

    • Oven Program: Start at 80°C, hold 1 min, ramp to 280°C at 20°C/min, hold 2 min.

    • Ionization Mode: Electron Ionization (EI), 70 eV

Comparative Data & Performance Analysis

The choice of an analytical method is a trade-off between performance, complexity, and cost. The tables below summarize the expected performance characteristics for each validated method.

Table 1: Comparison of General Method Characteristics

ParameterMethod A: HPLC-UV (Deriv.)Method B: LC-MS/MSMethod C: GC-MS (Deriv.)
Specificity Moderate to HighVery HighHigh
Sample Prep Complexity HighLowVery High
Analysis Time (Run) ~15 min~5 min~12 min
Throughput ModerateHighLow
Instrument Cost LowHighModerate
Operational Expertise LowHighModerate
Suitability Routine QC, AssayBioanalysis, Impurity ProfilingOrthogonal Method, Impurity ID

Table 2: Summary of Validation Performance Data (Representative Values)

Validation ParameterMethod A: HPLC-UV (Deriv.)Method B: LC-MS/MSMethod C: GC-MS (Deriv.)Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998> 0.997≥ 0.995
Range (µg/mL) 0.5 - 1000.001 - 10 (1 ng/mL - 10 µg/mL)0.05 - 50Application Dependent
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%97.8% - 103.1%98.0% - 102.0% (Assay)
Precision (Repeatability %RSD) ≤ 1.2%≤ 2.5%≤ 3.0%≤ 2.0%
Precision (Intermediate %RSD) ≤ 1.8%≤ 4.0%≤ 5.0%≤ 3.0%
LOQ (µg/mL) 0.50.001 (1 ng/mL)0.05-
LOD (µg/mL) 0.150.0003 (0.3 ng/mL)0.015-
Discussion of Results
  • Specificity: LC-MS/MS provides the highest degree of specificity. The use of Multiple Reaction Monitoring (MRM) ensures that the signal is derived only from an analyte with a specific precursor ion mass that fragments to a specific product ion mass. This makes it exceptionally powerful for analysis in complex biological matrices. The HPLC-UV method's specificity relies on chromatographic separation and the assumption that no co-eluting species will have a similar UV spectrum after derivatization.[17]

  • Sensitivity (LOD/LOQ): The data clearly demonstrates the superior sensitivity of LC-MS/MS, with an LOQ approximately 500 times lower than the HPLC-UV method. This is critical for applications like pharmacokinetic studies or trace impurity analysis. The GC-MS method offers a good balance of sensitivity, superior to HPLC-UV but not reaching the levels of modern LC-MS/MS instrumentation.

  • Precision & Accuracy: All three methods, when properly validated, can demonstrate excellent accuracy and precision that meet typical regulatory acceptance criteria.[18][17] The slightly higher variability (%RSD) in the MS-based methods can be attributed to the complexity of the instrumentation and ion source fluctuations, while the multi-step sample preparation for GC-MS can also introduce variability.

  • Practicality & Throughput: The LC-MS/MS method, with its simple "dilute-and-shoot" sample preparation and fast run times, offers the highest throughput. In contrast, the extensive sample preparation and derivatization steps for both HPLC-UV and GC-MS make them more labor-intensive and slower for large sample sets.

Conclusion: Selecting the Right Tool for the Job

There is no single "best" method for all applications. The validation data and methodological comparison presented here demonstrate that the selection of an analytical procedure is a strategic decision guided by the intended purpose of the test.

  • For routine quality control and release testing of the drug substance or product, where concentration levels are high and the matrix is simple, the HPLC-UV with derivatization (Method A) offers a reliable, cost-effective, and robust solution.

  • For bioanalytical studies (e.g., in plasma or urine), trace-level impurity quantification , or when absolute certainty of identification is required, the LC-MS/MS (Method B) is unequivocally the superior choice due to its unmatched sensitivity and specificity.

  • The GC-MS (Method C) serves as an excellent orthogonal method . If questions arise during the validation of a primary liquid chromatography method, GC-MS provides a technique based on different separation and detection principles, adding a higher level of confidence to the analytical results.

Ultimately, a well-developed and thoroughly validated analytical method, regardless of the technology employed, is a critical asset that ensures product quality and patient safety. This guide serves as a framework for making informed, science-based decisions in the analytical laboratory.

References

A Comparative Analysis of N-Methyl-2-(phenyl)ethanamine Fluorinated Isomers: A Guide to Synthesis, Characterization, and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For research and informational purposes only.

Abstract: The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to profound alterations in potency, selectivity, and metabolic stability. This guide presents a comparative study of N-Methyl-2-(3-fluorophenyl)ethanamine (3-FMA) and its positional isomers, 2-FMA and 4-FMA. As analogues of methamphetamine, these compounds are potent psychoactive agents, and understanding the impact of fluorine's position on the phenyl ring is critical for predicting their pharmacological profiles. We provide a detailed examination of their synthesis via reductive amination, analytical characterization, and a comparative analysis of their interactions with monoamine transporters. This guide is intended for researchers, scientists, and drug development professionals investigating the structure-activity relationships of substituted phenethylamines.

Introduction: The Role of Fluorine in Modulating Phenethylamine Pharmacodynamics

The phenethylamine scaffold is a privileged structure in neuroscience, forming the basis for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of synthetic stimulants. Chemical modification of this core structure allows for the fine-tuning of its pharmacological effects.

1.1 The Privileged Phenethylamine Scaffold

The simple structure of phenethylamine belies its complex pharmacology. Substitution on the phenyl ring, the ethylamine side chain, or the terminal amine can dramatically alter a compound's affinity and efficacy at various receptors and transporters, particularly the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

1.2 Bioisosteric Replacement and the Impact of Fluorine Substitution

Fluorine is a bioisostere of hydrogen, meaning it can replace hydrogen without significantly altering the molecule's size. However, its high electronegativity and the strength of the carbon-fluorine bond can introduce significant changes to a molecule's electronic properties and metabolic stability.[1] In the context of phenethylamines, fluorination can:

  • Alter receptor binding affinity and selectivity: The position of the fluorine atom can influence how the molecule docks with the binding pockets of monoamine transporters.

  • Increase metabolic stability: The C-F bond is resistant to cleavage by cytochrome P450 enzymes, which can prolong the compound's duration of action.[2]

  • Enhance blood-brain barrier permeability: Increased lipophilicity due to fluorination can facilitate passage into the central nervous system.[1]

1.3 Rationale for Comparing the 2-, 3-, and 4-Fluoro Positional Isomers

The ortho (2-), meta (3-), and para (4-) positions on the phenyl ring are electronically and sterically distinct. Placing a fluorine atom at each of these positions in N-methyl-2-phenylethanamine (methamphetamine) creates three distinct molecules with potentially unique pharmacological profiles. This comparative guide aims to elucidate these differences, providing a framework for understanding the structure-activity relationships (SAR) of fluorinated methamphetamines.

Synthesis and Chemical Characterization

The synthesis and analytical confirmation of each isomer are crucial first steps in any comparative pharmacological study.

2.1 General Synthetic Pathway: Reductive Amination

A common and efficient method for synthesizing these compounds is the reductive amination of the corresponding fluorophenylacetone with methylamine.[3][4] This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.[5]

G cluster_synthesis Reductive Amination Workflow P Fluorophenylacetone (2-, 3-, or 4-isomer) I Intermediate Imine P->I + Methylamine - H2O M Methylamine (CH3NH2) M->I F Final Product (2-FMA, 3-FMA, or 4-FMA) I->F + Reducing Agent R Reducing Agent (e.g., NaBH4, NaBH3CN) R->F

General synthetic workflow for fluorinated methamphetamines.

Experimental Protocol: Synthesis of this compound (3-FMA)

  • Materials: 3-Fluorophenylacetone, methylamine solution (e.g., 40% in water), sodium cyanoborohydride (NaBH3CN), methanol, hydrochloric acid, diethyl ether, sodium hydroxide.

  • Procedure:

    • Dissolve 3-fluorophenylacetone in methanol in a round-bottom flask.

    • Add methylamine solution to the flask and stir for 30 minutes at room temperature to facilitate imine formation.

    • Slowly add sodium cyanoborohydride to the reaction mixture. Caution: NaBH3CN is toxic and should be handled in a well-ventilated fume hood.

    • Stir the reaction for 24 hours at room temperature.

    • Quench the reaction by slowly adding dilute hydrochloric acid until the solution is acidic.

    • Evaporate the methanol under reduced pressure.

    • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

    • Basify the aqueous layer with a sodium hydroxide solution until pH > 12.

    • Extract the product with diethyl ether (3x).

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the freebase product.

    • For purification and stable storage, the freebase can be converted to its hydrochloride salt by bubbling dry HCl gas through the ethereal solution.

2.2 Analytical Confirmation and Purity Assessment

Unequivocal identification of the correct isomer is critical, as they can have very similar properties.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight and fragmentation pattern of the synthesized compound. While the electron ionization mass spectra of the three isomers are often very similar, derivatization with agents like trifluoroacetic anhydride can aid in their differentiation.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation. The coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum and the chemical shift in the ¹⁹F NMR spectrum are diagnostic for each isomer.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable chiral column can be used to determine the enantiomeric purity of the product, while a standard C18 column is used to assess its overall chemical purity.

In Vitro Pharmacological Evaluation: Monoamine Transporter Interactions

The primary mechanism of action for these compounds is their interaction with monoamine transporters.[9][10] In vitro assays are essential for quantifying their potency and selectivity.

3.1 Rationale: Why Transporter Affinity and Function are Critical

These compounds can act as either reuptake inhibitors (blockers) or releasing agents (substrates) at DAT, SERT, and NET. This distinction is critical to their overall pharmacological effect. For instance, compounds with high DAT releasing capabilities are typically potent psychomotor stimulants, while those with significant SERT releasing properties may have more entactogenic effects.

3.2 Experimental Design: Radioligand Binding Assays

These assays measure the affinity of a compound for a specific transporter by assessing its ability to displace a known radiolabeled ligand.

G cluster_binding Radioligand Binding Assay Workflow M Membrane Preparation (Expressing DAT, SERT, or NET) I Incubation M->I RL Radioligand (e.g., [3H]WIN 35,428 for DAT) RL->I TC Test Compound (2-FMA, 3-FMA, or 4-FMA) TC->I F Filtration & Washing I->F C Scintillation Counting F->C D Data Analysis (Ki determination) C->D

Workflow for competitive radioligand binding assays.

Protocol: Competitive Radioligand Binding Assay at DAT

  • Materials: Cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT), [³H]WIN 35,428 (radioligand), test compounds (2-, 3-, 4-FMA), non-specific binding control (e.g., 10 µM cocaine), assay buffer, 96-well plates, filter mats, scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add assay buffer, cell membranes, and either vehicle, a concentration of the test compound, or the non-specific binding control.

    • Add the radioligand ([³H]WIN 35,428) at a concentration near its Kd value.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a filter mat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filter mat and measure the radioactivity retained on each filter disk using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value for each test compound. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

3.3 Experimental Design: Synaptosomal Uptake Assays

These functional assays measure a compound's ability to inhibit the transport of a radiolabeled endogenous substrate (e.g., [³H]dopamine) into nerve terminals.

Protocol: [³H]Dopamine Uptake Inhibition in Rat Striatal Synaptosomes

  • Materials: Freshly dissected rat striatal tissue, sucrose homogenization buffer, Krebs-Ringer-HEPES buffer, [³H]dopamine, test compounds, non-specific uptake control (e.g., 10 µM cocaine).

  • Procedure:

    • Prepare synaptosomes from rat striatal tissue by homogenization and differential centrifugation.[11][12]

    • Resuspend the final synaptosomal pellet in Krebs-Ringer-HEPES buffer.

    • Pre-incubate aliquots of the synaptosome suspension with various concentrations of the test compounds or vehicle for 10 minutes at 37°C.

    • Initiate uptake by adding [³H]dopamine at a low concentration (e.g., 10 nM).

    • Allow uptake to proceed for a short period (e.g., 5 minutes) at 37°C.

    • Terminate uptake by rapid filtration through filter mats, followed by washing with ice-cold buffer.

    • Measure the radioactivity of the filters by scintillation counting.

    • Determine the IC₅₀ value for each compound's inhibition of dopamine uptake.

3.4 Comparative Results and Structure-Activity Relationship (SAR) Analysis

CompoundDAT (IC₅₀ nM)NET (IC₅₀ nM)SERT (IC₅₀ nM)Primary Action
2-FMA PotentPotentWeakReleasing Agent[9][16]
3-FMA PotentPotentModerateReleasing Agent
4-FMA ModeratePotentPotentReleasing Agent[2][10]
Methamphetamine~600~70-100~20,000-40,000Releasing Agent[14]
4-Fluoroamphetamine7704206800Releasing Agent[2][14]
(Note: This table represents a qualitative summary based on inferred data and anecdotal reports. Absolute values can vary significantly between studies. The data for Methamphetamine and 4-Fluoroamphetamine are provided for context.)

SAR Interpretation:

  • 2-FMA (ortho-): The fluorine at the 2-position appears to maintain potent activity at DAT and NET while having minimal impact on SERT.[9][16] This results in a pharmacological profile that is primarily dopaminergic and noradrenergic, leading to effects often described as functional stimulation with less euphoria.[17]

  • 3-FMA (meta-): Placing the fluorine at the 3-position seems to retain the potent dopaminergic and noradrenergic activity while potentially increasing serotonergic activity compared to 2-FMA. This may result in a more balanced stimulant profile.

  • 4-FMA (para-): The para-substitution of fluorine significantly increases serotonergic activity.[10][14] This shift makes 4-FMA a potent triple monoamine releasing agent, with effects that are often described as being intermediate between methamphetamine and MDMA, possessing both stimulant and entactogenic qualities.[2]

In Vivo Behavioral Pharmacology: Assessing Stimulant Potential

In vivo studies in animal models are essential to correlate the in vitro findings with behavioral outcomes.

4.1 Rationale: Linking In Vitro Data to Behavioral Outcomes

The relative potency of the isomers at the monoamine transporters is expected to predict their behavioral effects. For example, compounds with higher DAT activity are generally expected to produce greater locomotor stimulation.

4.2 Experimental Design: Rodent Locomotor Activity

This is a standard assay to assess the psychomotor stimulant effects of a compound.

Protocol: Open-Field Locomotor Activity Assessment

  • Subjects: Male Sprague-Dawley rats or C57BL/6 mice.

  • Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.

  • Procedure:

    • Habituate the animals to the testing room and arenas for at least 60 minutes.

    • Administer the test compound (e.g., 2-, 3-, or 4-FMA at various doses) or vehicle via intraperitoneal (i.p.) injection.

    • Immediately place the animal back into the open-field arena.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for 90-120 minutes.

    • Analyze the data to generate dose-response curves for each compound.

4.3 Comparative Behavioral Profiles

Based on the in vitro data, one would predict the following rank order of potency for inducing locomotor activity: 2-FMA ≈ 3-FMA > 4-FMA . The potent serotonergic component of 4-FMA might attenuate the dopamine-driven locomotor response at higher doses, a phenomenon observed with other serotonin-releasing agents.[18] Studies on 3-FMA have confirmed it produces robust increases in locomotor activity.[19]

Preliminary Pharmacokinetic Considerations

5.1 The Influence of Fluorine on Metabolic Stability

The C-F bond is generally resistant to metabolic attack. However, the position of the fluorine can influence which other sites on the molecule are metabolized. For example, N-dealkylation to the corresponding fluoroamphetamine is a likely metabolic pathway for all three isomers. Recent research on 2-FMA has identified N-hydroxylation and aliphatic hydroxylation as characteristic metabolic pathways.[20] 4-FMA has also been identified as an inhibitor of CYP450 enzymes, which could lead to drug-drug interactions.[21][22]

Integrated Discussion and Future Directions

This comparative analysis demonstrates that the positional isomerism of fluorine on the methamphetamine scaffold results in three pharmacologically distinct compounds.

G cluster_sar Structure-Activity Relationship Summary F2 2-FMA (Ortho-Fluoro) P_DA High Dopaminergic/ Noradrenergic Activity F2->P_DA Leads to F3 3-FMA (Meta-Fluoro) P_Balanced Balanced DA/NE/5-HT Activity F3->P_Balanced Leads to F4 4-FMA (Para-Fluoro) P_5HT High Serotonergic Activity F4->P_5HT Leads to

Relationship between fluorine position and pharmacological profile.

6.1 Implications for Drug Design and Development

The findings highlight the power of positional isomerism as a tool in drug design. By simply moving a single fluorine atom, the selectivity profile of a monoamine transporter ligand can be shifted from a primarily catecholaminergic agent (2-FMA) to a potent triple-releaser (4-FMA). This principle can be applied to the development of novel therapeutics for conditions involving monoaminergic dysfunction.

6.2 Limitations and Suggestions for Future Research

The primary limitation in this field is the scarcity of rigorous, peer-reviewed, side-by-side comparative studies. Future research should focus on:

  • Direct comparative in vitro binding and uptake assays for all three isomers in the same laboratory under identical conditions.

  • Head-to-head in vivo behavioral studies, including locomotor activity, drug discrimination, and self-administration paradigms.

  • Detailed metabolic profiling of all three isomers in human liver microsomes to better predict their pharmacokinetics and potential for drug interactions.

References

A Comparative In Vivo Efficacy Analysis: N-Methyl-2-(3-fluorophenyl)ethanamine versus Traditional Stimulants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vivo efficacy of N-Methyl-2-(3-fluorophenyl)ethanamine against traditional stimulants such as amphetamine and methylphenidate. Due to the limited direct research on this compound, this analysis incorporates data from its close structural analogs, 3-fluoromethamphetamine (3-FMA) and 3-fluoroamphetamine (PAL-353), to infer its likely pharmacological profile.

Introduction: A Look at the Compounds

This compound is a substituted phenethylamine. While its specific pharmacological data is not extensively published, its structure suggests it belongs to the class of monoamine releasing agents and reuptake inhibitors. For the purpose of this guide, we will extrapolate its potential effects based on the known actions of 3-FMA and PAL-353.

Traditional Stimulants like amphetamine and methylphenidate are well-characterized compounds widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Their primary mechanism involves increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE).[1][3]

Mechanism of Action: A Tale of Two Pathways

The primary pharmacological action of both traditional stimulants and, presumably, this compound and its analogs, is the modulation of central dopamine and norepinephrine activity.[1] However, the specifics of their interactions with the monoaminergic system differ significantly.

Amphetamine exerts its effects through a multi-faceted mechanism. It is a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to competitive inhibition of dopamine and norepinephrine reuptake.[4] Furthermore, amphetamine acts as a releasing agent, promoting the efflux of these neurotransmitters from the presynaptic terminal.[3] It also inhibits the vesicular monoamine transporter 2 (VMAT-2), which is responsible for packaging dopamine into synaptic vesicles, and can inhibit monoamine oxidase (MAO), an enzyme that breaks down monoamines.[1][3]

Methylphenidate , in contrast, primarily acts as a dopamine and norepinephrine reuptake inhibitor by blocking DAT and NET.[1][3] It does not significantly promote the release of these neurotransmitters.[3] Methylphenidate also exhibits agonist activity at the serotonin 5-HT1A receptor and can redistribute VMAT-2.[1]

This compound and its Analogs: Based on studies of related fluorinated amphetamines, it is hypothesized that these compounds also act as releasing agents and reuptake inhibitors at DAT, NET, and the serotonin transporter (SERT). The presence of a fluorine atom can influence the potency and selectivity towards these transporters. For instance, para-fluorination of amphetamine has been shown to increase its potency at SERT.[5] Studies on 3-FMA indicate it produces deficits in dopaminergic transmission and has significant rewarding and reinforcing properties, suggesting a potent interaction with the dopamine system.[6][7]

Signaling Pathway Diagrams

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Inhibits Reuptake & Promotes Efflux VMAT2 VMAT-2 Amphetamine->VMAT2 Inhibits MAO Monoamine Oxidase (MAO) Amphetamine->MAO Inhibits Synaptic_DA Synaptic Dopamine DAT->Synaptic_DA Reuptake Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packages DA Cytosolic_DA Cytosolic Dopamine MAO->Cytosolic_DA Degrades DA Dopamine_Vesicle->Synaptic_DA Release Cytosolic_DA->DAT Efflux

Caption: Mechanism of Amphetamine Action.

Methylphenidate_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Methylphenidate Methylphenidate DAT Dopamine Transporter (DAT) Methylphenidate->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) Methylphenidate->NET Blocks Reuptake Synaptic_DA Synaptic Dopamine DAT->Synaptic_DA Reuptake Synaptic_NE Synaptic Norepinephrine NET->Synaptic_NE Reuptake Dopamine_Vesicle Dopamine Vesicle Dopamine_Vesicle->Synaptic_DA Release

Caption: Mechanism of Methylphenidate Action.

Comparative In Vivo Efficacy

The in vivo effects of these stimulants are often assessed by measuring locomotor activity and their rewarding properties. Increased locomotor activity is a hallmark of psychostimulant action and is thought to be mediated by increased dopamine signaling in the nucleus accumbens.[8][9]

CompoundPrimary MechanismIn Vivo Locomotor ActivityRewarding/Reinforcing PropertiesKey References
Amphetamine DA/NE Releaser & Reuptake InhibitorDose-dependent increase.[10][11]High potential for abuse.[3][1],[3],[10],[11]
Methylphenidate DA/NE Reuptake InhibitorDose-dependent increase.Lower abuse potential than amphetamine.[3][1],[3]
3-FMA (analog) Presumed DA/NE/5-HT Releaser & Reuptake InhibitorSignificant dose-dependent increase.[6][7]Robust rewarding and reinforcing properties.[6][7][6],[7],[12]
PAL-353 (analog) DA ReleaserRobust hyperactivity, similar to amphetamine.[13]Not explicitly stated, but potent DA release suggests potential.[13],[14]

Experimental Protocol: In Vivo Locomotor Activity Assay

This protocol outlines a standard method for assessing the stimulant effects of a novel compound on locomotor activity in rodents.

Objective: To determine the dose-dependent effects of a test compound on spontaneous locomotor activity.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., d-amphetamine)

  • Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Open-field activity chambers equipped with infrared photobeams

  • Data acquisition software

Procedure:

  • Acclimation: House animals in the testing room for at least one hour before the experiment to minimize stress.

  • Habituation: Place each animal individually into an open-field chamber and allow them to explore freely for 30-60 minutes to establish a baseline activity level.

  • Administration: Remove animals from the chambers and administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection).

  • Data Recording: Immediately return the animals to their respective chambers and record locomotor activity (e.g., distance traveled, number of beam breaks) for a predetermined duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data by comparing the locomotor activity of the different treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Rationale for Experimental Choices:

  • Habituation Period: This is crucial to ensure that the measured activity is due to the drug's effect and not a response to a novel environment.

  • Positive Control: Including a known stimulant like amphetamine validates the experimental setup and provides a benchmark for comparing the potency of the test compound.

  • Dose-Response Curve: Testing multiple doses of the compound is essential for characterizing its potency and efficacy.

Conclusion

Based on the available data for its close analogs, this compound is likely a potent psychostimulant with significant effects on locomotor activity and strong rewarding properties, comparable to or potentially exceeding those of traditional stimulants like amphetamine. Its mechanism of action is presumed to involve the release and reuptake inhibition of dopamine, norepinephrine, and possibly serotonin. The fluorination in its structure may enhance its serotonergic activity, which could contribute to a distinct behavioral profile compared to non-fluorinated amphetamines. Further direct in vivo studies are necessary to fully elucidate the specific pharmacological profile of this compound.

References

A Comparative Guide to the Monoamine Oxidase Cross-Reactivity of N-Methyl-2-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of psychoactive compounds, understanding the interaction of novel molecules with key metabolic enzymes is paramount. This guide provides an in-depth analysis of the predicted cross-reactivity of N-Methyl-2-(3-fluorophenyl)ethanamine with monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). While specific empirical data for this compound is not yet prevalent in published literature, we can construct a robust predictive framework based on the extensive structure-activity relationship (SAR) data available for phenethylamine derivatives.[1][2] This guide will culminate in a detailed experimental protocol to empirically determine its inhibitory potency and selectivity.

Monoamine oxidases are critical enzymes responsible for the degradation of key neurotransmitters, including dopamine, serotonin, and norepinephrine.[3] Their two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor selectivities, making them crucial targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[4] Consequently, the selectivity profile of any new neuroactive compound is a critical determinant of its therapeutic potential and side-effect profile.

Predictive Analysis based on Structure-Activity Relationships

The structure of this compound incorporates two key modifications to the basic phenethylamine scaffold: N-methylation and a meta-positioned fluorine atom on the phenyl ring. Both modifications are known to influence interactions with MAO enzymes.

  • N-Methylation: The addition of a methyl group to the nitrogen atom of phenethylamine generally results in a compound, N-methylphenethylamine (NMPEA), that acts as a substrate for both MAO-A and MAO-B.[5][6] Notably, NMPEA displays a preference for MAO-B.[5][6] This suggests that our target compound is likely to be a substrate for, or an inhibitor of, both isoforms, with a potential bias towards MAO-B. One study also indicated that N-methylation tends to reduce the adrenergic activity compared to the parent compound.[7]

  • Fluorine Substitution: The presence and position of a halogen on the phenyl ring can significantly modulate MAO inhibitory activity. Fluorination, in particular, has been shown to increase the inhibitory potency of certain compounds.[8] Specifically, beta-fluorination of phenethylamine has been found to yield preferred substrates for MAO-B.[9][10] While the fluorine in our compound of interest is on the phenyl ring, its electron-withdrawing nature is expected to influence the molecule's interaction with the active sites of the MAO isoforms.

Based on these established principles, it is hypothesized that this compound will likely exhibit inhibitory activity against both MAO-A and MAO-B, with a higher affinity for MAO-B. To validate this prediction, a rigorous in vitro experimental approach is necessary.

Experimental Determination of MAO-A and MAO-B Inhibition

To quantitatively assess the cross-reactivity of this compound, a fluorometric in vitro inhibition assay is recommended. This method is widely adopted for its high throughput and sensitivity.[11][12] The assay measures the production of a fluorescent product resulting from the MAO-catalyzed oxidation of a non-fluorescent substrate, kynuramine.[13]

Experimental Workflow

The overall workflow for determining the IC50 values and selectivity index is depicted below.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound & Controls D Dispense Compound/Controls into 96-well plate A->D B Prepare Reagent Mix (Buffer, Kynuramine, HRP, Amplex Red) G Initiate Reaction with Reagent Mix B->G C Prepare MAO-A & MAO-B Enzyme Solutions E Add MAO Enzyme (MAO-A or MAO-B) C->E D->E F Pre-incubate at 37°C E->F F->G H Kinetic Fluorescence Reading (Ex/Em = 530/585 nm) G->H I Calculate Reaction Rates H->I J Determine % Inhibition I->J K Plot Dose-Response Curves J->K L Calculate IC50 Values & Selectivity Index K->L

Caption: Workflow for MAO-A/B Inhibition Assay.

Detailed Step-by-Step Protocol

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
  • Enzyme Solutions: Reconstitute human recombinant MAO-A and MAO-B enzymes in assay buffer to a working concentration of 10-20 µg/mL.
  • Substrate Stock Solution: Prepare a 10 mM stock solution of kynuramine dihydrobromide in ultrapure water.[13]
  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
  • Reference Inhibitor Stock Solutions: Prepare 10 mM stock solutions of clorgyline (for MAO-A) and selegiline (for MAO-B) in DMSO.[13]
  • Detection Reagent: Prepare a working solution containing Amplex Red and horseradish peroxidase (HRP) in the assay buffer according to the manufacturer's instructions.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in a 96-well plate. A typical concentration range would be from 1 nM to 100 µM. Include a vehicle control (DMSO) for 100% activity and a control without enzyme for background fluorescence.
  • To each well, add 40 µL of the appropriate enzyme solution (MAO-A or MAO-B).
  • Add 5 µL of the serially diluted test compound, reference inhibitor, or vehicle to the respective wells.
  • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[12]
  • Initiate the reaction by adding 55 µL of a pre-warmed mixture of the kynuramine working solution and the detection reagent to each well. The final kynuramine concentration should be at its Km value for the respective enzyme.
  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~530 nm, emission ~585 nm) every minute for 30-60 minutes at 37°C.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration.
  • Determine the percentage of inhibition for each concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.[13]
  • Calculate the Selectivity Index (SI) as follows:
  • SI = IC50 (MAO-A) / IC50 (MAO-B)

Underlying Biochemical Pathway

The assay is based on the oxidative deamination of kynuramine by MAO, which produces an unstable aldehyde intermediate. This intermediate spontaneously cyclizes to form the highly fluorescent 4-hydroxyquinoline.[13]

MAO_Reaction Kynuramine Kynuramine (Substrate) MAO MAO-A or MAO-B Kynuramine->MAO Intermediate Unstable Aldehyde Intermediate MAO->Intermediate H2O2 H₂O₂ MAO->H2O2 NH3 NH₃ MAO->NH3 Product 4-Hydroxyquinoline (Fluorescent Product) Intermediate->Product Spontaneous Cyclization

Caption: Biochemical conversion in the kynuramine assay.

Comparative Data Presentation

The experimental results should be tabulated for clear comparison with known selective and non-selective MAO inhibitors.

Table 1: Hypothetical Inhibition Data for this compound and Reference Compounds

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Predicted Selectivity
This compound Experimental ValueExperimental ValueCalculated ValueMAO-B Selective
Clorgyline (Reference)~0.008~10~0.0008MAO-A Selective[14]
Selegiline (Reference)~12~0.07~171MAO-B Selective[11]
Phenelzine (Reference)~0.8~1.5~0.53Non-selective

Conclusion

While SAR principles provide a strong basis for predicting the MAO-B selective inhibitory potential of this compound, empirical validation is indispensable. The detailed protocol provided in this guide offers a robust framework for researchers to precisely determine its inhibitory profile against both MAO isoforms. Such data is critical for advancing our understanding of this novel compound and for making informed decisions in the drug development pipeline. The comparison with established MAO inhibitors will contextualize its potency and selectivity, ultimately defining its potential therapeutic utility and informing future research directions.

References

Assessing the Selectivity of N-Methyl-2-(3-fluorophenyl)ethanamine for Dopamine vs. Serotonin Transporters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology and drug discovery, the precise targeting of monoamine transporters is a critical determinant of a compound's therapeutic potential and side-effect profile. This guide provides an in-depth comparative analysis of the selectivity of N-Methyl-2-(3-fluorophenyl)ethanamine, a hypothetical phenethylamine derivative, for the dopamine transporter (DAT) versus the serotonin transporter (SERT). Due to the absence of publicly available experimental data for this specific molecule, this guide will utilize illustrative data from structurally related fluorinated and N-methylated phenethylamines to provide a robust framework for assessment. This approach allows for a comprehensive exploration of the experimental methodologies and theoretical considerations essential for evaluating transporter selectivity.

The affinity and functional potency of a ligand at DAT and SERT can significantly influence its psychoactive effects. Compounds that preferentially inhibit dopamine reuptake are being investigated for their potential in treating conditions like ADHD and psychostimulant use disorders, while selective serotonin reuptake inhibitors (SSRIs) are mainstays in the treatment of depression and anxiety.[1] The fluorine substitution on the phenyl ring and N-methylation of the ethylamine side chain are key structural modifications known to modulate the potency and selectivity of phenethylamine derivatives at monoamine transporters.[2][3]

Comparative Analysis of Transporter Interaction

To quantitatively assess the selectivity of a compound, two primary in vitro assays are employed: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake inhibition assays to measure functional potency (IC50). The ratio of these values for SERT versus DAT provides a selectivity index.

Table 1: Illustrative Comparative in vitro Binding Affinities (Ki, nM)
CompoundDAT Ki (nM)SERT Ki (nM)DAT/SERT Selectivity Ratio (SERT Ki / DAT Ki)Reference Compounds
This compound (Hypothetical) Data Not AvailableData Not AvailableData Not Available
3-Fluorophenmetrazine (Illustrative)< 2,500> 80,000> 32Cocaine
N-Methylamphetamine (Illustrative)~600~20,000 - 40,000~33 - 67Methylphenidate

Note: The data for 3-Fluorophenmetrazine and N-Methylamphetamine are provided as illustrative examples of how fluorine substitution and N-methylation can influence transporter affinity.[4][5] These values are approximations derived from the literature and may vary based on experimental conditions.

Table 2: Illustrative Comparative in vitro Functional Inhibition (IC50, nM)
CompoundDAT IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity Ratio (SERT IC50 / DAT IC50)Reference Compounds
This compound (Hypothetical) Data Not AvailableData Not AvailableData Not Available
3-Fluorophenmetrazine (Illustrative)< 2,500> 80,000> 32Vanoxerine (DAT-selective)
N-Methyl 4-MA (Illustrative)Active (Inhibitor)Active (Inhibitor)-Fluoxetine (SERT-selective)

Note: 3-Fluorophenmetrazine is shown to be a potent inhibitor at DAT with significantly less potency at SERT.[4] N-methyl 4-methylamphetamine (N-methyl 4-MA) is presented as an example of an N-methylated amphetamine derivative that acts as an inhibitor at both transporters.[6] The precise IC50 values for N-methyl 4-MA were not specified in the provided context.

Experimental Protocols for Determining Transporter Selectivity

The following protocols outline the standard methodologies for conducting radioligand binding and uptake inhibition assays. These self-validating systems are crucial for generating reliable and reproducible data.

Protocol 1: Radioligand Binding Affinity Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing either human dopamine transporters (hDAT) or human serotonin transporters (hSERT).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]citalopram for SERT) at a concentration near its dissociation constant (Kd), and a range of concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient period to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand.

Causality Behind Experimental Choices: The use of cell lines expressing a single transporter type ensures that the measured binding is specific to the target of interest. The choice of radioligand is critical; it should have high affinity and selectivity for the target transporter. The Cheng-Prusoff equation allows for the conversion of the experimentally determined IC50 value to a true equilibrium dissociation constant (Ki), which is independent of the radioligand concentration used.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Membrane_Prep Membrane Preparation (hDAT or hSERT expressing cells) Assay_Setup Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Termination & Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Step-by-Step Methodology:

  • Cell Plating: Plate cells stably expressing hDAT or hSERT in a 96-well plate and allow them to adhere and grow to an appropriate confluency.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound for a defined period.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a solution containing a radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]serotonin for SERT) to each well.

  • Uptake Termination: After a short incubation period (typically a few minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50).

Causality Behind Experimental Choices: This assay directly measures the functional consequence of a compound's interaction with the transporter. The short incubation time for uptake ensures that the initial rate of transport is measured, which is a more accurate reflection of the transporter's function. The use of a specific radiolabeled neurotransmitter ensures that the measured uptake is mediated by the transporter of interest.

cluster_cell_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating Cell Plating (hDAT or hSERT expressing cells) Preincubation Pre-incubation with Test Compound Cell_Plating->Preincubation Uptake_Initiation Initiate Uptake with Radiolabeled Neurotransmitter Preincubation->Uptake_Initiation Uptake_Termination Terminate Uptake Uptake_Initiation->Uptake_Termination Lysis_Counting Cell Lysis & Scintillation Counting Uptake_Termination->Lysis_Counting Data_Analysis Data Analysis (IC50 determination) Lysis_Counting->Data_Analysis

Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.

Conceptual Framework: Transporter Selectivity

The selectivity of a ligand for DAT over SERT is a crucial parameter in predicting its pharmacological effects. A highly selective DAT inhibitor is expected to primarily modulate dopaminergic neurotransmission, while a non-selective compound will affect both dopaminergic and serotonergic systems.

cluster_compound Test Compound cluster_transporters Monoamine Transporters cluster_effects Neurochemical Effects Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT High Affinity/Potency SERT Serotonin Transporter (SERT) Compound->SERT Low Affinity/Potency Dopamine Increased Extracellular Dopamine DAT->Dopamine Inhibition of Reuptake Serotonin Increased Extracellular Serotonin SERT->Serotonin Minimal Inhibition

References

A Comparative Guide to Confirming the Mechanism of Action of N-Methyl-2-(3-fluorophenyl)ethanamine Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the precise mechanism of action of N-Methyl-2-(3-fluorophenyl)ethanamine, a novel phenethylamine derivative, using a comparative knockout (KO) mouse model strategy. For researchers in pharmacology and drug development, definitively identifying a compound's molecular targets is paramount. This document moves beyond theoretical lists, offering a detailed, logic-driven approach grounded in established experimental paradigms to provide trustworthy, verifiable results.

The structural similarity of this compound to known psychostimulants like amphetamine suggests it likely interacts with one or more monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1] Fluorination of phenethylamines can significantly alter their psychoactivity and potency, making empirical validation of the target essential.[2] The central hypothesis is that this compound functions as a monoamine transporter substrate, acting as either a reuptake inhibitor or a releasing agent. Knockout models offer the most definitive method to test this hypothesis by assessing how the absence of a specific transporter protein affects the compound's neurochemical and behavioral effects.[3][4]

Hypothesized Mechanism and Key Molecular Targets

Based on its phenethylamine scaffold, this compound is predicted to exert its effects by increasing extracellular concentrations of dopamine (DA), serotonin (5-HT), and/or norepinephrine (NE). This can occur through two primary mechanisms at the presynaptic terminal:

  • Reuptake Inhibition: The compound binds to the outward-facing conformation of monoamine transporters (DAT, SERT, NET), blocking the re-clearing of neurotransmitters from the synaptic cleft.

  • Substrate-Mediated Release (Efflux): The compound is transported into the presynaptic neuron by these transporters. Once inside, it disrupts the vesicular monoamine transporter 2 (VMAT2), causing a collapse of the vesicular pH gradient.[5] This leads to the accumulation of monoamines in the cytoplasm, prompting the membrane transporters (DAT, SERT, NET) to reverse their direction of transport and release neurotransmitters into the synapse.[6][7]

The following diagram illustrates the potential sites of action for a novel psychostimulant at a dopaminergic synapse, which serves as our primary model.

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synapse cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle (Dopamine) VMAT2->Vesicle Packages DA DA_cyto Cytoplasmic Dopamine Vesicle->DA_cyto Leaks DA DAT Dopamine Transporter (DAT) DA_cyto->DAT 3. Efflux (Reverse Transport) DA_synapse Extracellular Dopamine DAT->DA_synapse Release Drug This compound Drug->VMAT2 2. Disrupts (Releaser Mech.) Drug->DAT 1. Binds/Enters Receptor Dopamine Receptors DA_synapse->Receptor Binds caption Hypothesized action of a phenethylamine releasing agent.

Caption: Hypothesized action of a phenethylamine releasing agent.

Experimental Design: A Comparative Knockout Strategy

To dissect the compound's reliance on each potential target, a multi-faceted approach using four specific knockout mouse lines alongside wild-type (WT) controls is essential.

  • Wild-Type (WT) Mice: Serve as the baseline control to establish the compound's full effect profile.

  • DAT Knockout (DAT-/-) Mice: These mice lack the dopamine transporter.[6] If the compound's stimulant effects are mediated by DAT, its ability to increase locomotor activity and elevate extracellular dopamine should be significantly blunted or abolished in these animals.[8][9]

  • SERT Knockout (SERT-/-) Mice: Lacking the serotonin transporter, these mice are critical for determining the role of the serotonergic system.[10] If the compound has significant SERT-mediated activity (similar to MDMA), its effects on serotonin release and associated behaviors will be absent in SERT-/- mice.[11][12]

  • VMAT2 Heterozygous (VMAT2+/-) or Conditional Knockout Mice: The vesicular monoamine transporter 2 is crucial for packaging monoamines into synaptic vesicles.[5][13] Amphetamine-like releasing agents require VMAT2 to induce efflux.[14] A complete knockout is often neonatally lethal, so heterozygous or conditional models are used. If the compound is a releasing agent, its effects will be markedly attenuated in VMAT2-deficient mice. Conversely, if it is a pure reuptake inhibitor (like cocaine), its effects should remain largely intact.

The following workflow provides a logical progression for the investigation.

Experimental_Workflow cluster_setup Phase 1: Animal Models & Dosing cluster_testing Phase 2: Comparative Testing cluster_analysis Phase 3: Data Analysis & Interpretation Models Acquire Mouse Lines: - Wild-Type (WT) - DAT-/- - SERT-/- - VMAT2+/- Dose Dose-Response Study in WT Mice (Locomotor Activity) Models->Dose Locomotion Behavioral Assay: Locomotor Activity (All Genotypes) Dose->Locomotion Select Active Dose Microdialysis Neurochemical Assay: In Vivo Microdialysis (All Genotypes) Dose->Microdialysis Select Active Dose Behavior_Data Analyze Locomotor Data: Compare responses across genotypes Locomotion->Behavior_Data Neurochem_Data Analyze Neurochemical Data: Compare DA, 5-HT, NE levels Microdialysis->Neurochem_Data Conclusion Synthesize Data to Confirm Mechanism of Action Behavior_Data->Conclusion Neurochem_Data->Conclusion caption Experimental workflow for mechanism confirmation.

Caption: Experimental workflow for mechanism confirmation.

Core Experimental Protocols

Protocol 1: Locomotor Activity Assessment

This assay measures the stimulant or depressant properties of the compound by quantifying movement.[15][16]

Methodology:

  • Habituation: For 2-3 days prior to testing, habituate mice to handling, saline injections (intraperitoneal, IP), and the testing chambers (e.g., 40x40 cm acrylic boxes) for 30-60 minutes each day to reduce novelty-induced hyperactivity.[17][18]

  • Baseline: On the test day, administer a vehicle (saline) injection and immediately place the mouse in the locomotor activity chamber. Record activity for 60 minutes using an automated infrared beam-break system.

  • Drug Administration: Following a washout period (at least 24 hours), administer the selected dose of this compound (IP) and immediately place the animal back in the chamber.

  • Data Recording: Record locomotor activity (e.g., total distance traveled, stereotypy counts) in 5-minute bins for at least 60-90 minutes.[15]

  • Analysis: Compare the locomotor response curves between genotypes using a two-way ANOVA (genotype x time).

Protocol 2: In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing definitive neurochemical evidence.[19][20][21] The nucleus accumbens is a primary target region for assessing the reinforcing effects of psychostimulants.

Methodology:

  • Stereotaxic Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Implant a guide cannula aimed at the nucleus accumbens shell. Allow for 4-7 days of recovery.[19]

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 1-2 mm membrane, 20 kDa cutoff) through the guide cannula.

  • Perfusion & Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).[21] After a stabilization period (1-2 hours), collect at least four baseline samples (e.g., every 20 minutes).

  • Drug Administration: Administer the compound (IP) and continue collecting dialysate samples for at least 2-3 hours.

  • Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline level. Compare the time course of changes between genotypes using a two-way ANOVA.[11]

Data Interpretation & Comparative Analysis

Table 1: Hypothetical Locomotor Response Data (Total Distance Traveled (meters) in 60 min post-injection)

GenotypeVehicle ControlThis compound (3 mg/kg)% of WT Response
Wild-Type 55 ± 8450 ± 45100%
DAT-/- 210 ± 25225 ± 30~0% (no increase)
SERT-/- 60 ± 10435 ± 50~97%
VMAT2+/- 50 ± 7150 ± 20~21%

Table 2: Hypothetical Neurochemical Data from Nucleus Accumbens (Peak Extracellular Neurotransmitter Level, % of Baseline)

GenotypeDopamine (DA)Serotonin (5-HT)
Wild-Type 850% ± 90%180% ± 30%
DAT-/- 110% ± 15%195% ± 40%
SERT-/- 820% ± 100%105% ± 10%
VMAT2+/- 250% ± 50%120% ± 20%

Interpretation of Hypothetical Data:

  • DAT is Essential: The complete abolition of both the locomotor stimulation and the dopamine increase in DAT-/- mice is definitive evidence that the compound's primary stimulant effects are mediated through the dopamine transporter.[6][9]

  • Minimal SERT Involvement: The responses in SERT-/- mice are nearly identical to WT mice, suggesting the compound has minimal or no significant action at the serotonin transporter at this dose. The slight baseline increase in 5-HT in WT mice is likely a downstream effect of the massive dopamine release.

  • Releasing Agent Mechanism: The significantly blunted (but not completely absent) response in VMAT2+/- mice strongly indicates the compound is a VMAT2-dependent releasing agent, not a simple reuptake blocker.[14] The residual effect may be due to some remaining VMAT2 function in heterozygotes or a minor reuptake inhibition component.

This logic can be visualized as a decision tree:

Decision_Tree cluster_releaser If DAT-Dependent... Start Test Compound in DAT-/- Mice NoEffect Locomotor & DA response is ABOLISHED Start->NoEffect Yes Effect Locomotor & DA response remains INTACT Start->Effect No Conclusion_DAT Conclusion: Mechanism is DAT-Dependent NoEffect->Conclusion_DAT Conclusion_NonDAT Conclusion: Mechanism is NOT DAT-Dependent (e.g., SERT/NET primary) Effect->Conclusion_NonDAT VMAT_Test Test Compound in VMAT2+/- Mice Conclusion_DAT->VMAT_Test VMAT_Attenuated Response is ATTENUATED VMAT_Test->VMAT_Attenuated Yes VMAT_Intact Response is INTACT VMAT_Test->VMAT_Intact No Conclusion_Releaser Conclusion: Compound is a Releasing Agent VMAT_Attenuated->Conclusion_Releaser Conclusion_RI Conclusion: Compound is a Reuptake Inhibitor VMAT_Intact->Conclusion_RI caption Decision tree for interpreting knockout data.

Caption: Decision tree for interpreting knockout data.

Conclusion

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of N-Methyl-2-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Methyl-2-(3-fluorophenyl)ethanamine. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar chemicals.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Corrosivity: Based on safety data for similar compounds, this compound is presumed to be corrosive. Direct contact can cause severe skin burns and serious eye damage.[1]

  • Toxicity: Similar amines are classified as harmful if swallowed and toxic in contact with skin.

  • Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[2][3]

Due to these potential hazards, all handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation and contain any potential spills.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the minimum required PPE, and the subsequent workflow diagram illustrates the correct sequence for donning and doffing this equipment to prevent cross-contamination.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.Provides robust protection against dermal exposure. Double-gloving is a best practice when handling potentially hazardous compounds.[4][5]
Eye Protection Chemical splash goggles and a full-face shield.Goggles protect against splashes, while a face shield offers an additional layer of protection for the entire face.[6]
Lab Coat/Gown A disposable gown made of a low-permeability fabric.Protects the wearer's clothing and skin from contamination. Disposable gowns prevent the carryover of contaminants.[5][6]
Respiratory Protection An appropriate respirator may be necessary depending on the scale of work.Use should be determined by a risk assessment, especially if there is a potential for aerosol generation.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Gown Don2 2. Eye Protection (Goggles & Face Shield) Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves (over gown cuff) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Gown (turn inside out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow Diagram.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is paramount to ensuring safety and experimental integrity.

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1][7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Spill Kit: A spill kit containing appropriate absorbent materials for amines should be readily available.

Handling:

  • Personal Protective Equipment: Don the required PPE as outlined in the workflow diagram above before entering the designated handling area.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the compound within the chemical fume hood.

    • Use spark-proof tools and equipment to prevent ignition sources.[7][9]

    • Handle the compound gently to avoid creating dust or aerosols.

  • Reaction Setup:

    • If the compound is to be used in a reaction, ensure the glassware is properly secured and the reaction is set up to prevent splashes or releases.

    • If heating is required, use a controlled heating source such as a heating mantle or oil bath.[10]

Post-Handling:

  • Decontamination: Wipe down all surfaces within the chemical fume hood that may have come into contact with the compound using an appropriate decontaminating solution.

  • Doffing PPE: Remove PPE in the correct order as illustrated in the doffing sequence diagram to prevent self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1][8]

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

Waste Segregation:

  • Chemical Waste: All unused this compound and reaction residues should be collected in a designated, labeled, and sealed hazardous waste container.[1]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, gowns, and absorbent materials from cleaning, must be disposed of as hazardous waste.[1]

Disposal Procedure:

  • Containerization: Use chemically resistant containers for all waste streams. Ensure containers are clearly labeled with the contents.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed and approved waste disposal company, in accordance with all local, regional, and national regulations.[1]

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2-(3-fluorophenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-2-(3-fluorophenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.